Dmxb-a
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
156223-05-1 |
|---|---|
Fórmula molecular |
C19H21ClN2O2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+; |
Clave InChI |
FNVCHJIVFOPCGS-KRWCAOSLSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl |
SMILES canónico |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl |
Apariencia |
Solid powder |
Sinónimos |
(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Dmxb-a on α7-Nicotinic Acetylcholine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmxb-a, also known as GTS-21, is a synthetic derivative of the natural product anabaseine.[1][2] It has been extensively investigated as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, neuroinflammation, and neuroprotection.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the α7-nAChR, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound Interaction with Nicotinic Acetylcholine Receptors
The following tables summarize the binding affinities and functional potencies of this compound and its primary metabolite, 4-OH-DMXB-A, at various nicotinic acetylcholine receptor subtypes. This data is crucial for understanding the compound's selectivity and therapeutic window.
Table 1: Binding Affinity (Ki) of this compound at Human and Rat nAChRs
| Receptor Subtype | Species | Ki (nmol/L) | Reference |
| α7-nAChR | Human | 2000 | [1] |
| α7-nAChR | Rat | 650 | [1] |
| α4β2-nAChR | Human | 20 | [1][5] |
| α4β2-nAChR | Rat | 19 | [1] |
Table 2: Functional Activity (EC50/IC50) of this compound at Various nAChRs
| Receptor Subtype | Species | Activity | Value (μmol/L) | Reference |
| α7-nAChR | Human (expressed in Xenopus oocytes) | Partial Agonist (EC50) | 11 | [1] |
| α7-nAChR | Rat (expressed in Xenopus oocytes) | Partial Agonist (EC50) | 5.2 | [1] |
| α4β2-nAChR | - | Inhibition (IC50) | 17 | [1] |
| α3β4-nAChR | - | Activation (EC50) | 21 | [1] |
Table 3: Efficacy (Emax) of this compound at α7-nAChRs
| Species | Emax (% of Acetylcholine response) | Reference |
| Human (expressed in Xenopus oocytes) | 9 | [1] |
| Rat (expressed in Xenopus oocytes) | 32 | [1] |
Core Mechanism of Action
This compound acts as a partial agonist at the α7-nAChR.[1] This means that it binds to the same orthosteric site as the endogenous agonist acetylcholine but elicits a submaximal response. The activation of the α7-nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel pore, which is highly permeable to calcium ions (Ca²⁺).[1][6] The influx of Ca²⁺ serves as a critical second messenger, initiating a cascade of downstream signaling events.
Allosteric Modulation
While this compound primarily acts at the orthosteric site, the function of α7-nAChRs can also be modulated by compounds binding to allosteric sites. Positive allosteric modulators (PAMs) can enhance the receptor's response to agonists.[1] There are two main types of α7-nAChR PAMs: Type I PAMs, which primarily increase the peak current without affecting desensitization, and Type II PAMs, which can delay desensitization and reactivate desensitized receptors.[1] Understanding these allosteric sites is crucial for the development of novel therapeutics targeting the α7-nAChR.
Downstream Signaling Pathways
The activation of α7-nAChR by this compound triggers several key intracellular signaling pathways that are central to its neuroprotective and anti-inflammatory effects.
Anti-Inflammatory Pathway
In models of neuroinflammation, this compound has been shown to suppress the production of pro-inflammatory mediators.[3][7] This is achieved through the modulation of key signaling cascades:
-
Inhibition of the PI3K/Akt and NF-κB pathways: this compound treatment has been demonstrated to inhibit the phosphorylation of Akt and the subsequent activation of NF-κB, a transcription factor that plays a pivotal role in the expression of pro-inflammatory genes.[3][7]
-
Upregulation of the Nrf2 pathway: this compound enhances the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3]
The following diagram illustrates the anti-inflammatory signaling cascade initiated by this compound binding to the α7-nAChR.
Caption: this compound-mediated anti-inflammatory signaling pathway.
Neuroprotective and Cognitive Enhancement Pathways
This compound has demonstrated neuroprotective effects and the ability to improve cognitive function in various preclinical models.[4][8][9][10] These effects are attributed to several mechanisms:
-
Modulation of Neurotransmitter Release: α7-nAChRs are located on presynaptic terminals and can modulate the release of various neurotransmitters, including glutamate, GABA, dopamine, and norepinephrine.[11]
-
Reduction of Amyloid-β (Aβ) Accumulation: In models of Alzheimer's disease, this compound has been shown to attenuate Aβ burden by promoting microglial phagocytosis of Aβ and suppressing the activity of γ-secretase, an enzyme involved in Aβ production.[4]
The following diagram illustrates the proposed mechanism for this compound-mediated reduction of Aβ.
Caption: this compound's dual mechanism for reducing amyloid-β burden.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the interaction of this compound with the α7-nAChR.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for α7-nAChRs and other nAChR subtypes.
-
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat brain membranes or cells transfected with human nAChR subunits).
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the target receptor (e.g., [¹²⁵I]α-bungarotoxin for α7-nAChRs or [³H]cytisine for α4β2-nAChRs) in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional properties of ion channels expressed in a heterologous system.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at α7-nAChRs.
-
General Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR (e.g., human or rat α7).
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Perfuse the oocyte with a control solution and then with solutions containing varying concentrations of this compound.
-
Data Analysis: Measure the peak inward current elicited by each concentration of this compound. Plot the normalized current response against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
The following diagram provides a workflow for the characterization of this compound's activity.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTS-21 - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models [mdpi.com]
- 4. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intragastric this compound, an alpha7 nicotinic agonist, improves deficient sensory inhibition in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-(2,4-dimethoxybenzylidene)anabaseine (Dmxb-a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(2,4-dimethoxybenzylidene)anabaseine, a significant compound in neuropharmacological research. The information is compiled from various scientific sources to facilitate further investigation and development.
Nomenclature and Identification
The compound commonly referred to as Dmxb-a has several synonyms and identifiers across scientific literature and chemical databases.
-
Full Chemical Name : 3-(2,4-dimethoxybenzylidene)anabaseine[1][2][3]
-
IUPAC Name : (3E)-3-(2,4-Dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine[1]
-
Synonyms : this compound, DMBX-anabaseine, GTS-21[1][2][4][5]
| Identifier | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₂ | [1] |
| Molar Mass | 308.381 g·mol⁻¹ | [1] |
| PubChem CID | 5310985 | [1][5] |
Pharmacological Profile and Mechanism of Action
This compound is a synthetic derivative of the natural toxin anabaseine, which is found in certain marine worms and ants.[3][6] It functions as a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel that is highly expressed in brain regions associated with cognition and memory, such as the hippocampus and cerebral cortex.[7][8][9]
The activation of α7 nAChRs by agonists like this compound leads to an influx of calcium ions, which in turn modulates various intracellular signaling cascades.[8][9] This mechanism is believed to be responsible for the observed nootropic and neuroprotective effects of the compound.[2][7] this compound has been shown to enhance cognitive behaviors in various animal models and has been investigated for its therapeutic potential in conditions like Alzheimer's disease and schizophrenia.[7][9][10] While it binds to both α4β2 and α7 nAChR subtypes, it significantly activates only the α7 subtype.[1][2]
Quantitative Pharmacological Data
The following table summarizes key quantitative data regarding the interaction of this compound and its metabolite with nicotinic acetylcholine receptors.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | human α4β2 nAChR | Human | 20 nM | [11][12] |
| IC₅₀ | 5-HT3A receptor | - | 3.1 μM | [11] |
| EC₅₀ | α7 nAChR | Rat | 5.2 μmol/L | [8] |
| Emax | α7 nAChR | Rat | 32% | [8] |
| EC₅₀ | α7 nAChR | Human | 11 μmol/L | [8] |
| Emax | α7 nAChR | Human | 9% | [8] |
| IC₅₀ | α4β2 nAChR | - | 17 μmol/L | [8] |
| EC₅₀ | α3β4 nAChR | - | 21 μmol/L | [8] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway of this compound involves its interaction with the α7 nicotinic acetylcholine receptor. The following diagrams illustrate this pathway and a typical experimental workflow for studying its effects.
Caption: this compound binds to and activates the α7 nAChR, leading to downstream effects.
Caption: A generalized workflow for assessing this compound's activity on nAChRs.
Key Experimental Protocols
Synthesis of this compound
The synthesis of 3-(2,4-dimethoxybenzylidene)anabaseine is achieved through the reaction of 2,4-dimethoxybenzaldehyde with anabaseine.[3] This reaction is typically carried out in an acidic alcohol solution at an elevated temperature (approximately 70°C).[3] The resulting product can then be precipitated and purified through recrystallization using less polar solvents.[3]
Electrophysiology Studies
Electrophysiological studies are crucial for characterizing the functional activity of this compound at nicotinic receptors.[13][14][15] A common method involves the use of Xenopus oocytes as an expression system for specific nAChR subtypes.
Methodology:
-
Oocyte Preparation : Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection : Oocytes are injected with cRNAs encoding the desired nicotinic receptor subunits (e.g., α7, α4β2).
-
Incubation : Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp Recording :
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential (typically -70 mV).
-
-
Drug Application : this compound is applied to the oocyte via the perfusion system at varying concentrations.
-
Data Acquisition : The resulting inward currents, indicative of receptor activation and ion flow, are recorded and analyzed to determine parameters such as EC₅₀ and Emax.[16]
Radioligand Binding Assays
Binding assays are employed to determine the affinity of this compound for different receptor subtypes.
Methodology:
-
Membrane Preparation : Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation : The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of this compound.
-
Separation : The bound and free radioligand are separated by rapid filtration.
-
Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The data is analyzed to determine the inhibition constant (Ki) of this compound, which reflects its binding affinity for the receptor.[12]
Clinical Significance and Future Directions
This compound has been the subject of numerous preclinical and early-phase clinical trials for various neurological and psychiatric conditions.[1][10] Despite promising initial findings regarding its cognitive-enhancing and neuroprotective properties, it has not yet progressed beyond Phase 2 clinical trials as of 2025.[1] Research is ongoing to understand the full therapeutic potential of this compound and its metabolites, as well as to develop other selective α7 nAChR agonists with improved pharmacokinetic and pharmacodynamic profiles. The study of this compound continues to provide valuable insights into the role of the nicotinic cholinergic system in brain health and disease.
References
- 1. GTS-21 - Wikipedia [en.wikipedia.org]
- 2. GTS-21 [medbox.iiab.me]
- 3. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. (3E)-3-((2,4-Dimethoxyphenyl)methylene)-3,4,5,6-tetrahydro-2,3'-bipyridine | C19H20N2O2 | CID 5310985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anabaseine - Wikipedia [en.wikipedia.org]
- 7. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heart.org [heart.org]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of DMXB-A as a Selective α7 Nicotinic Acetylcholine Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A), also known as GTS-21. This compound is a derivative of the natural toxin anabaseine and has been extensively investigated as a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways.[1][2] This document consolidates key findings on its binding affinity, selectivity, in vivo efficacy, and the experimental methodologies used for its characterization.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound at α7 nAChRs
| Receptor Subtype | Species | Expression System | Parameter | Value | Reference |
| α7 nAChR | Rat | Xenopus oocytes | EC₅₀ | 5.2 µM | [2] |
| Eₘₐₓ | 32% | [2] | |||
| α7 nAChR | Human | Xenopus oocytes | EC₅₀ | 11 µM | [2] |
| Eₘₐₓ | 9% | [2] |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal efficacy relative to acetylcholine.
Table 2: Binding Affinity and Selectivity Profile of this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| α7 nAChR | Human | Radioligand Binding | Kᵢ | ~2 µM | [3] |
| α4β2 nAChR | Human | Radioligand Binding | Kᵢ | 20 nM | [3] |
| α4β2 nAChR | Rat | Ion Flux | IC₅₀ | 17 µM | [2] |
| α3β4 nAChR | Rat | Ion Flux | EC₅₀ | 21 µM | [2] |
Kᵢ: Inhibitory constant. IC₅₀: Half-maximal inhibitory concentration.
It is noteworthy that while this compound acts as a partial agonist at α7 nAChRs, it exhibits a higher binding affinity for the α4β2 subtype, where it acts as an antagonist.[1][3] Furthermore, the primary metabolite of this compound, 3-(4-hydroxy-2-methoxybenzylidene) anabaseine (4-OH-DMXB-A), demonstrates greater efficacy at human α7 nAChRs, suggesting that it may contribute significantly to the observed in vivo effects of the parent compound.[1][3]
Signaling Pathways and Mechanism of Action
Activation of the α7 nAChR by this compound leads to the opening of its ion channel, which is highly permeable to calcium ions.[1] This influx of Ca²⁺ initiates a cascade of downstream signaling events that are believed to underlie its pro-cognitive and neuroprotective effects.
Caption: this compound-activated α7 nAChR signaling cascade.
In models of Alzheimer's disease, this compound has been shown to prevent the dysfunction of α7 nAChRs induced by amyloid-beta (Aβ) peptides.[4] This includes rescuing the Aβ-induced depression of the α7 nAChR response, improving presynaptic glutamate release, and restoring long-term potentiation (LTP) in the hippocampus.[4] A key downstream effector in this pathway is the extracellular signal-regulated kinase 2 (ERK2), where this compound treatment has been observed to rescue HFS-triggered ERK2 phosphorylation, a process essential for LTP induction.[4] Additionally, this compound has been shown to promote the phagocytosis of Aβ by microglia and suppress neuronal γ-secretase activity, contributing to the reduction of Aβ burden.[5]
Experimental Protocols
The characterization of this compound has relied on a variety of established experimental protocols. Below are detailed methodologies for some of the key assays cited.
This technique is a cornerstone for characterizing the interaction of ligands with ion channels expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard Ringer's solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -50 to -70 mV.
-
-
Drug Application: this compound and other ligands are applied via the perfusion system at varying concentrations to determine dose-response relationships.
-
Data Analysis: The peak inward current elicited by the agonist is measured. EC₅₀ and Eₘₐₓ values are calculated by fitting the dose-response data to the Hill equation.
This behavioral task is widely used to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform. Visual cues are placed around the pool for spatial navigation.
-
Acquisition Phase:
-
Rats or mice are placed in the pool from different starting locations and must find the hidden platform.
-
Each animal undergoes multiple trials per day for several consecutive days.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) or orally at a specified time before the training or probe trials.
This biochemical assay is used to quantify the activation of specific signaling proteins.
-
Tissue/Cell Lysis: Hippocampal tissue or cultured cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK2 (p-ERK2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The membrane is also probed with an antibody for total ERK2 as a loading control.
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities for p-ERK2 are normalized to total ERK2.
Experimental and Logical Workflows
The characterization of a novel compound like this compound follows a logical progression from in vitro to in vivo studies.
Caption: A typical experimental workflow for the characterization of this compound.
The logical relationship between the molecular actions of this compound and its observed therapeutic effects is multi-faceted.
Caption: Logical relationship of this compound's effects from molecular to behavioral levels.
Conclusion
This compound is a selective partial agonist of the α7 nAChR with a complex pharmacological profile. Its pro-cognitive and neuroprotective effects observed in preclinical models are attributed to its ability to modulate calcium signaling, downstream kinase pathways, and neurotransmitter release. The compound has demonstrated efficacy in various animal models of cognitive impairment.[1][4] While its potency at human α7 nAChRs is lower than at rat receptors, the activity of its primary metabolite suggests a potential for therapeutic utility.[1] The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the continued investigation of this compound and other α7 nAChR modulators in the development of novel therapies for neurological and psychiatric disorders.
References
- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Dmxb-a Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Dmxb-a (also known as GTS-21), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This document summarizes key binding affinity data, details common experimental protocols for its characterization, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound and its Metabolites
This compound and its primary metabolite, 3-(4-hydroxy, 2-methoxybenzylidene)anabaseine (4-OH-DMXBA), exhibit distinct binding profiles for nicotinic acetylcholine receptor subtypes. The following tables summarize the reported binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) from various in vitro studies.
Table 1: Binding Affinity (Ki) of this compound and 4-OH-DMXBA for α7 nAChR
| Compound | Receptor/Cell Line | Radioligand | Ki (µM) | Reference |
| This compound (GTS-21) | Rat PC12 cells | [125I]α-bungarotoxin | 0.31 | [1] |
| This compound (GTS-21) | Human SK-N-SH cells | [125I]α-bungarotoxin | 23 | [1] |
| 4-OH-DMXBA | Rat PC12 cells | [125I]α-bungarotoxin | 0.45 | [1] |
| 4-OH-DMXBA | Human SK-N-SH cells | [125I]α-bungarotoxin | 0.17 | [1] |
Table 2: Functional Activity (EC50 and IC50) of this compound
| Activity Type | Receptor Subtype | Species | EC50 (µM) | IC50 (µM) | Reference |
| Partial Agonist | α7 nAChR | Rat | 5.2 | - | [2] |
| Partial Agonist | α7 nAChR | Human | 11 | - | [2] |
| Agonist | α3β4 nAChR | Rat | 21 | - | [2] |
| Inhibitor | α4β2 nAChR | Rat | - | 17 | [2] |
Experimental Protocols
The characterization of this compound binding affinity relies on various in vitro assays. The following section details a standard methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of a test compound.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity of this compound for the α7 nAChR by measuring its ability to displace a radiolabeled ligand, such as [125I]α-bungarotoxin.
1. Materials and Reagents:
-
Cell membranes or tissue homogenates expressing the α7 nAChR (e.g., from PC12 cells or rat brain).
-
Radioligand: [125I]α-bungarotoxin.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
2. Membrane Preparation:
-
Homogenize cells or tissues expressing the α7 nAChR in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes are crucial for understanding the in vitro characterization of this compound.
Caption: this compound binding to α7 nAChR triggers downstream signaling.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The in vitro characterization of this compound reveals its selective partial agonism at the α7 nAChR, with its metabolite 4-OH-DMXBA showing significant activity at the human receptor subtype. The binding affinity and functional activity of this compound can be reliably determined using established techniques such as competitive radioligand binding assays. Understanding the downstream signaling cascade initiated by this compound binding provides insights into its mechanisms of action related to cognitive enhancement and neuroprotection. This technical guide serves as a foundational resource for researchers engaged in the study and development of α7 nAChR agonists.
References
- 1. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Dmxb-a: An In-Depth Technical Guide on its Effects on Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dmxb-a, also known as GTS-21, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic system implicated in cognitive processes, neuroinflammation, and neuroprotection. This technical guide provides a comprehensive overview of the pharmacodynamics, pharmacokinetics, and cellular mechanisms of this compound, with a focus on its effects on cholinergic signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development of α7 nAChR-targeting therapeutics.
Introduction
The cholinergic system plays a crucial role in regulating a wide array of physiological functions, with profound implications for cognitive domains such as learning, memory, and attention.[1][2] Deficits in cholinergic signaling are a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel with high calcium permeability, has emerged as a promising therapeutic target due to its involvement in modulating neurotransmitter release, synaptic plasticity, and neuroinflammatory responses.[3]
This compound (3-(2,4-dimethoxybenzylidene)anabaseine), also known as GTS-21, is a synthetic analog of anabaseine, a toxin found in marine worms.[3] It acts as a selective partial agonist at the α7 nAChR, demonstrating pro-cognitive, neuroprotective, and anti-inflammatory properties in a variety of preclinical and clinical studies.[3][4][5] This guide delves into the technical details of this compound's interaction with cholinergic signaling pathways, providing a resource for researchers in the field.
Pharmacodynamics: Interaction with Nicotinic Acetylcholine Receptors
This compound's primary mechanism of action is its selective partial agonism at the α7 nAChR. Its active metabolite, 4-hydroxy-GTS-21 (4-OH-GTS-21), also exhibits significant activity at this receptor.[6][7] The selectivity of this compound and its metabolite for the α7 subtype over other nAChR subtypes is a key feature of its pharmacological profile.
Receptor Binding and Functional Activity
The binding affinity (Ki) and functional potency (EC50) of this compound and its primary metabolite have been characterized in various in vitro systems, most notably using Xenopus oocytes expressing specific nAChR subtypes.[8][9][10]
| Compound | Receptor Subtype | Species | Assay Type | Ki (µM) | EC50 (µM) | Efficacy (% of ACh max) | Reference |
| This compound (GTS-21) | α7 | Rat | [125I]α-bungarotoxin binding | 0.31 | - | - | [6] |
| α7 | Human | [125I]α-bungarotoxin binding | 23 | - | - | [6] | |
| α7 | Rat | Electrophysiology (Oocytes) | - | ~1 | Partial Agonist | [8][9][10] | |
| α7 | Human | Electrophysiology (Oocytes) | - | >100 | Low Partial Agonist | [8][9][10] | |
| 4-OH-GTS-21 | α7 | Rat | [125I]α-bungarotoxin binding | 0.45 | - | - | [6] |
| α7 | Human | [125I]α-bungarotoxin binding | 0.17 | - | - | [6] | |
| α7 | Rat | Electrophysiology (Oocytes) | - | ~1 | Partial Agonist | [6] | |
| α7 | Human | Electrophysiology (Oocytes) | - | ~1 | Partial Agonist | [6] |
Table 1: Receptor Binding Affinities and Functional Potencies of this compound and its Metabolite. This table summarizes the binding and functional characteristics of this compound and 4-OH-GTS-21 at α7 nAChRs, highlighting species-dependent differences.
Downstream Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These pathways are integral to the observed neuroprotective and anti-inflammatory effects of the compound.
JAK2-STAT3 Pathway
The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is a key mediator of the anti-inflammatory effects of α7 nAChR activation. Binding of this compound leads to the recruitment and phosphorylation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 translocates to the nucleus and modulates the expression of genes involved in the inflammatory response.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another crucial pathway activated by this compound. This pathway is primarily involved in promoting cell survival and neuroprotection. Activation of PI3K leads to the phosphorylation and activation of Akt, which then phosphorylates a variety of downstream targets to inhibit apoptosis and promote neuronal resilience.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several species, including rats, monkeys, and humans. It is characterized by rapid absorption and metabolism, with its primary metabolite, 4-OH-GTS-21, contributing significantly to its pharmacological effects.[11][12][13]
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | Oral | ~1000 | ~0.17 | ~1440 | ~19 | [12] |
| Monkey | 0.03 mg/kg | IM | N/A | N/A | N/A | N/A | [4] |
| Human | 75 mg (TID) | Oral | ~15 | ~1 | ~50 | N/A | [2] |
| Human | 150 mg (TID) | Oral | ~30 | ~1 | ~100 | N/A | [2] |
Table 2: Comparative Pharmacokinetic Parameters of this compound. This table provides a summary of key pharmacokinetic parameters of this compound across different species. Note that direct comparisons should be made with caution due to differences in dosing and administration routes.
Preclinical and Clinical Efficacy
The therapeutic potential of this compound has been investigated in various preclinical models and human clinical trials, primarily focusing on its cognitive-enhancing and neuroprotective effects.
Cognitive Enhancement
In preclinical studies, this compound has been shown to improve performance in various cognitive tasks, including the Morris water maze.[14][15][16] Clinical trials in patients with schizophrenia have also suggested potential benefits in cognitive function.[1][5]
| Study Type | Model/Population | Cognitive Domain | Key Findings | Reference |
| Preclinical | Rats with nucleus basalis lesions | Spatial Memory (Morris Water Maze) | This compound (0.5 mg/kg) significantly reduced escape latency. | [14] |
| Preclinical | Rhesus monkeys with ketamine-induced cognitive impairment | Executive Function | This compound (0.03 mg/kg) attenuated ketamine-induced deficits. | [4] |
| Clinical Trial (Phase 2) | Patients with Schizophrenia | Attention, Working Memory, Episodic Memory | This compound showed statistically significant enhancement in these domains compared to placebo. | [1][2] |
Table 3: Summary of Cognitive Enhancement Studies with this compound. This table highlights key findings from preclinical and clinical studies investigating the pro-cognitive effects of this compound.
Neuroprotection and Anti-inflammatory Effects
This compound has demonstrated neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta (Aβ) accumulation and promoting microglial phagocytosis of Aβ.[17] Its anti-inflammatory properties are mediated through the cholinergic anti-inflammatory pathway.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for assessing the functional activity of this compound at α7 nAChRs expressed in Xenopus laevis oocytes.[8][9][10][18][19][20]
Materials:
-
Xenopus laevis oocytes
-
α7 nAChR cRNA
-
ND96 solution
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3M KCl)
-
This compound stock solution
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject 50 nL of α7 nAChR cRNA (50 ng/µL) into each oocyte.
-
Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale and Clamp: Impale the oocyte with two microelectrodes and voltage-clamp the membrane potential at -70 mV.
-
Drug Application: Apply increasing concentrations of this compound to the oocyte and record the resulting inward current.
-
Data Analysis: Plot the peak current response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the measurement of extracellular acetylcholine levels in the brain of freely moving rodents following this compound administration.[21][22][23][24][25][26][27][28]
Materials:
-
Rodents (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgery: Stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover for at least 48 hours.
-
Probe Insertion: Insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF and collect baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC-ECD.
Western Blot for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of key proteins in the JAK2-STAT3 and PI3K/Akt pathways following this compound treatment in cell culture.[29][30][31][32][33]
Materials:
-
Cell line of interest (e.g., neuronal or microglial cells)
-
This compound solution
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells and collect the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound represents a significant tool for investigating the role of the α7 nAChR in cholinergic signaling and its implications for various neurological and psychiatric disorders. Its selective partial agonism, coupled with the favorable pharmacological profile of its active metabolite, makes it a valuable compound for both basic research and clinical development. The detailed information and protocols provided in this guide are intended to support and facilitate further exploration of this compound and the broader field of cholinergic modulation for therapeutic benefit. However, it is important to note that despite promising early research, clinical trials with this compound have not yet demonstrated clinically significant efficacy and have not progressed beyond phase 2.[22] Further research is needed to fully elucidate its therapeutic potential.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3E)-3-((2,4-Dimethoxyphenyl)methylene)-3,4,5,6-tetrahydro-2,3'-bipyridine | C19H20N2O2 | CID 5310985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Coordinated Acetylcholine Release in Prefrontal Cortex and Hippocampus Is Associated with Arousal and Reward on Distinct Timescales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using the Spatial Learning Index to Evaluate Performance on the Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multichannelsystems.com [multichannelsystems.com]
- 19. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Figure 2 from Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar [semanticscholar.org]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Interactions of Dmxb-a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmxb-a (3-(2,4-dimethoxybenzylidene)anabaseine), also known as GTS-21, is a well-documented selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). Its potential therapeutic applications in cognitive and inflammatory disorders have been a significant area of research. However, a comprehensive understanding of its pharmacological profile requires a deeper investigation into its interactions with cellular targets beyond the α7-nAChR. This technical guide provides a detailed overview of the known off-target activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. This information is crucial for a complete assessment of this compound's mechanism of action, potential side effects, and for guiding future drug development efforts.
Quantitative Analysis of this compound's Off-Target Interactions
This compound exhibits measurable activity at several other nicotinic acetylcholine receptor subtypes, primarily acting as an antagonist. The following tables summarize the available quantitative data on these interactions.
Table 1: Antagonistic Activity of this compound at Non-α7 Nicotinic Acetylcholine Receptors
| Receptor Subtype | Species/Cell Line | Assay Type | Parameter | Value | Reference |
| Muscle-type nAChR | Human (TE671 cells) | Functional Assay (ACh-evoked depolarization) | IC₅₀ | 6.6 ± 1.2 µM | [1] |
| α4β2 nAChR | Rat | Radioligand Binding ([³H]nicotine displacement) | Kᵢ | Moderately potent antagonist | [2] |
| α4β2 nAChR | Human | Electrophysiology (Nicotine-evoked currents) | Antagonist Activity | Observed | [2] |
Table 2: Agonistic Activity of this compound at Other nAChR Subtypes
| Receptor Subtype | Expression System | Assay Type | Observation | Reference |
| α2, α3, α4-containing subtypes | Xenopus oocytes | Two-Electrode Voltage Clamp | No significant activity at 100 µM |
Further research is needed to determine precise Kᵢ or IC₅₀ values for this compound's antagonistic activity at the α4β2 nAChR.
Experimental Protocols
A thorough understanding of the data necessitates a detailed look at the methodologies employed in these studies.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a ligand to its receptor.
a) Competition Binding Assay for nAChRs (e.g., using [³H]nicotine)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for nAChR subtypes by measuring its ability to displace a radiolabeled ligand (e.g., [³H]nicotine).
-
Materials:
-
Membrane preparations from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand: [³H]nicotine.
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]nicotine and varying concentrations of unlabeled this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist (e.g., 100 µM nicotine).
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Electrophysiological Assays
Electrophysiology allows for the functional characterization of ion channels, such as nAChRs.
a) Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To assess the agonistic or antagonistic activity of this compound on specific nAChR subtypes expressed in Xenopus oocytes.[3]
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
TEVC setup including a voltage-clamp amplifier, microelectrode puller, and recording chamber.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Acetylcholine (ACh) and this compound solutions.
-
-
Procedure:
-
Inject the cRNA for the nAChR subunits into the cytoplasm of Stage V-VI oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonistic activity, apply this compound at various concentrations and record any elicited currents.
-
To test for antagonistic activity, co-apply this compound with a known concentration of ACh and measure the inhibition of the ACh-evoked current.
-
NF-κB Reporter Assays
These assays are used to investigate the effect of compounds on the NF-κB signaling pathway.
a) Luciferase Reporter Assay in Macrophages
-
Objective: To determine if this compound inhibits NF-κB activation in response to an inflammatory stimulus (e.g., LPS) in an α7-nAChR-independent manner.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) from wild-type and α7-nAChR knockout mice.
-
A plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Transfection reagent.
-
LPS (Lipopolysaccharide).
-
This compound.
-
Luciferase assay reagent and a luminometer.
-
-
Procedure:
-
Transfect the macrophage cells with the NF-κB luciferase reporter plasmid.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the NF-κB pathway.
-
After a defined incubation period (e.g., 6 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation. Performing this experiment in α7-nAChR knockout cells allows for the assessment of α7-independent effects.[4][5][6]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways and experimental workflows related to this compound's cellular activities.
References
- 1. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors | PLOS One [journals.plos.org]
- 4. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of Dmxb-a (GTS-21) for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmxb-a, also known by its developmental code name GTS-21, is a synthetic derivative of the natural marine toxin anabaseine.[1][2] It has been a subject of interest in neuropharmacology for its potential as a cognitive enhancer.[2][3] Early research identified this compound as a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR), a key target in the central nervous system implicated in learning, memory, and attention.[1][2][4] This whitepaper provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation for cognitive enhancement.
Mechanism of Action
This compound's primary mechanism of action is its selective partial agonism at the α7-nAChR.[1][2] These receptors are ligand-gated ion channels that are highly permeable to calcium ions and are widely expressed in brain regions critical for cognition, such as the hippocampus and cerebral cortex.[1][5]
Upon binding, this compound modulates the activity of the α7-nAChR, leading to a cascade of downstream effects that are believed to underlie its cognitive-enhancing properties:
-
Modulation of Neurotransmitter Release: Activation of presynaptic α7-nAChRs can enhance the release of various neurotransmitters, including glutamate, which is crucial for synaptic plasticity, learning, and memory.[6]
-
Intracellular Signaling Cascades: Postsynaptic α7-nAChR activation triggers intracellular signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase 2 (ERK2), which is involved in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[6]
-
Neuroprotective Effects: this compound has demonstrated neuroprotective properties in preclinical models.[1][5][7] It has been shown to reduce the accumulation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease, by suppressing the activity of γ-secretase and promoting microglial phagocytosis of Aβ.[8][9]
It is also important to note that the primary metabolite of this compound, 4-hydroxy-GTS-21, has shown significant efficacy at both human and rat α7-nAChRs and may contribute to the overall physiological and behavioral effects of the parent compound.[1][7]
Preclinical Research Findings
A significant body of preclinical research has investigated the cognitive-enhancing effects of this compound in various animal models. These studies have generally shown positive effects on learning and memory.
Quantitative Data from Preclinical Studies
| Animal Model | Behavioral Task | This compound Dose | Key Findings | Reference |
| Aged Rats (22-24 months) | One-way active avoidance | 1 mg/kg, i.p. | Enhanced acquisition comparable to nicotine. | [10] |
| Aged Rats (22-24 months) | Lashley III maze | 1 mg/kg, i.p. | Enhanced acquisition comparable to nicotine. | [10] |
| Aged Rats (22-24 months) | 17-arm radial maze | 1 mg/kg, i.p. | Improved general learning and reference memory, similar to nicotine. | [10] |
| Rats with nucleus basalis lesions | Passive avoidance | 0.5 mg/kg, i.p. | Improved passive avoidance behavior. | [11] |
| Rats with nucleus basalis lesions | Morris water maze | 0.5 mg/kg, i.p. | Improved performance in training and probe trials. | [11] |
| Mice with Aβ(25-35) injection | Morris water maze | 1 mg/kg | Prevented impairment of acquisition and probe trial performance. | [6] |
| Transgenic mouse model of AD | Not specified | Not specified | Attenuated brain Aβ burden and memory dysfunction. | [8] |
Experimental Protocols for Key Preclinical Experiments
3.2.1. Study of this compound in Aged Rats
-
Animal Model: Aged male rats, 22-24 months old.
-
Drug Administration: this compound (1 mg/kg), nicotine (0.02 mg/kg), or saline vehicle were administered via intraperitoneal (i.p.) injection 15 minutes prior to daily behavioral testing.
-
Behavioral Assays:
-
One-way active avoidance: Assessed the acquisition of an avoidance response to a conditioned stimulus.
-
Lashley III maze: A complex maze used to evaluate spatial learning and memory.
-
17-arm radial maze: A task to assess both working (short-term) and reference (long-term) memory.[10]
-
3.2.2. Study of this compound in a Mouse Model of Alzheimer's Disease
-
Animal Model: Mice with intracerebroventricular injection of beta-amyloid(25-35) (Aβ(25-35)) to induce cognitive deficits.
-
Drug Administration: this compound was administered on days 1-10 after Aβ(25-35) injection.
-
Behavioral Assay:
-
Morris water maze: A spatial navigation task used to assess learning and memory. The study measured acquisition performance and performance in a probe trial.[6]
-
-
Electrophysiology: High-frequency stimulation (HFS)-dependent long-term potentiation (LTP) was measured in hippocampal Schaffer collateral-CA1 synapses to assess synaptic plasticity.[6]
Early-Stage Clinical Research Findings
Following promising preclinical results, this compound advanced to early-stage clinical trials to assess its safety, pharmacokinetics, and efficacy in humans.
Quantitative Data from Early-Stage Clinical Trials
| Study Population | Dosing Regimen | Cognitive Measures | Key Findings | Reference |
| Healthy Male Volunteers (n=18) | 25, 75, and 150 mg, three times daily for 5 days | Attention, Working Memory, Episodic Secondary Memory | Statistically significant enhancement in all three cognitive measures compared to placebo. Maximal effect was approached with doses between 75 and 150 mg three times a day. | [12][13] |
| Schizophrenia Patients | 75 mg + 37.5 mg (2 hrs later) or 150 mg + 75 mg (2 hrs later) for 1 day | Neurocognitive Consensus Combined Battery | Phase 1 study completed. Phase 2 aimed to assess improvement in 6 cognitive domains over 4 weeks. | [14] |
Experimental Protocols for Key Clinical Studies
4.2.1. Multiple-Dose Study in Healthy Male Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 18 healthy male volunteers.
-
Dosing Regimen: Participants were randomized to receive this compound (25, 75, or 150 mg) or placebo, administered three times daily for the first four days and once on the fifth day, for three 5-day sessions.
-
Cognitive Assessment: A battery of cognitive tests was administered to assess various domains, including attention, working memory, and episodic secondary memory.
-
Pharmacokinetic Analysis: Blood samples were collected to determine the maximum plasma concentration (Cmax) and area under the plasma concentration curve (AUC) for this compound and its metabolite, 4-OH-GTS-21.[12][13]
Despite promising early research, it is important to note that many subsequent clinical trials with this compound for conditions such as Alzheimer's disease and schizophrenia did not proceed beyond Phase 2, having failed to show clinically significant efficacy.[2]
Pharmacokinetics and Metabolism
This compound is a lipophilic compound that readily crosses the blood-brain barrier, achieving peak concentrations in the brain shortly after administration.[7][15] It is metabolized in the liver, with its primary phase I metabolites being three hydroxy-metabolites.[16] Of these, 4-hydroxy-GTS-21 is a significant metabolite that displays higher efficacy than the parent compound at both rat and human α7-nAChRs, suggesting it plays a crucial role in the observed cognitive effects.[1][7]
Safety and Tolerability
In early-stage clinical trials, this compound was generally well-tolerated. In a study with healthy male volunteers, doses up to 450 mg/day were administered without clinically significant safety findings.[12][13]
Discussion and Future Directions
The early-stage research on this compound presented a promising profile for a novel cognitive-enhancing agent. Its selective mechanism of action at the α7-nAChR, coupled with positive preclinical and initial clinical findings, generated significant interest in its therapeutic potential for a range of cognitive disorders.
However, the transition from these early findings to later-stage clinical success has been challenging, with several trials being discontinued due to a lack of robust efficacy.[2] This highlights the complexities of translating preclinical cognitive enhancement in animal models to clinically meaningful benefits in human populations with complex neurological and psychiatric disorders.
Future research in this area could focus on several aspects:
-
Target Population: A more refined identification of patient populations that are most likely to respond to α7-nAChR agonism.
-
Biomarkers: The development of biomarkers to track the engagement of the α7-nAChR and downstream signaling pathways in clinical trials.
-
Next-Generation Compounds: The design of new α7-nAChR agonists with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTS-21 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse mode | ALZFORUM [alzforum.org]
- 10. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Role of Dmxb-a in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a key target for therapeutic intervention due to its role in the cholinergic anti-inflammatory pathway. Dmxb-a, also known as GTS-21, is a selective partial agonist of the α7 nAChR that has demonstrated significant potential in modulating neuroinflammatory processes. This technical guide provides an in-depth overview of the mechanisms of action of this compound, detailing its effects on key cellular players and signaling pathways involved in neuroinflammation. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for in vitro and in vivo models, and visualizations of the core signaling pathways to facilitate further research and drug development in this promising area.
Introduction: The Challenge of Neuroinflammation
Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and protein aggregation.[1] While initially a protective mechanism, chronic and unresolved neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[2][3] Key cellular mediators of neuroinflammation include microglia and astrocytes, which, when activated, release a plethora of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS).[1] Therefore, therapeutic strategies aimed at modulating the activity of these glial cells and suppressing the production of inflammatory mediators are of significant interest.
The cholinergic anti-inflammatory pathway, a neural circuit that inhibits inflammation, has gained considerable attention.[3] A central component of this pathway is the α7 nicotinic acetylcholine receptor (α7 nAChR), which is expressed on various cell types in the CNS, including neurons, microglia, and astrocytes.[3] Activation of α7 nAChR has been shown to suppress inflammatory responses, making it an attractive target for drug development.[2][4]
This compound (3-(2,4-dimethoxybenzylidene)anabaseine), also known as GTS-21, is a synthetic, selective partial agonist of the α7 nAChR.[2] It readily crosses the blood-brain barrier and has shown promise in preclinical models of neuroinflammation and neurodegenerative diseases.[2][3] This guide will delve into the technical details of this compound's role in mitigating neuroinflammation.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily through the activation of the α7 nAChR on microglia and astrocytes.[2][3] This activation triggers a cascade of intracellular signaling events that ultimately lead to the suppression of pro-inflammatory pathways and the enhancement of anti-inflammatory and neuroprotective responses.
Modulation of Microglial Activation
Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses.[2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglia become activated and produce a variety of pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2][5] this compound has been shown to effectively inhibit the production of these inflammatory mediators in activated microglia.[2][5]
Regulation of Astrocyte Function
Astrocytes, the most abundant glial cells in the CNS, also contribute significantly to neuroinflammation.[3] They can become reactive in response to injury or inflammation, releasing both pro- and anti-inflammatory factors.[3] Studies have shown that this compound can modulate astrocyte activation, shifting their phenotype towards a more neuroprotective state.[2]
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated by its influence on several key intracellular signaling pathways:
-
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[5] this compound, through α7 nAChR activation, has been shown to inhibit the activation and nuclear translocation of NF-κB in microglia and astrocytes.[2][5]
-
Inhibition of the PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is also implicated in promoting inflammatory responses.[5] this compound has been demonstrated to suppress the phosphorylation and activation of Akt in LPS-stimulated microglia.[5]
-
Activation of the AMPK Pathway: 5' AMP-activated protein kinase (AMPK) is a key cellular energy sensor with anti-inflammatory properties.[5] this compound treatment leads to the phosphorylation and activation of AMPK, which contributes to the suppression of inflammatory signaling.[5]
-
Upregulation of Nrf2, CREB, and PPARγ Signaling: this compound has been found to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), cAMP response element-binding protein (CREB), and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways.[2][5] These pathways are involved in antioxidant responses, cellular survival, and the resolution of inflammation.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various markers of neuroinflammation.
Table 1: In Vitro Effects of this compound (GTS-21) on LPS-Stimulated Microglia
| Parameter Measured | Cell Type | This compound (GTS-21) Concentration | LPS Concentration | Incubation Time | Result | Reference |
| Nitric Oxide (NO) Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [5][6] |
| TNF-α Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [5][6] |
| IL-1β Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [6] |
| IL-6 Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [5][6] |
| TGF-β Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant increase | [6] |
| iNOS Protein Expression | BV2 cells | 10, 20 µM | 100 ng/mL | 6 h | Significant reduction | [5][6] |
| COX-2 Protein Expression | BV2 cells | 10, 20 µM | 100 ng/mL | 6 h | Significant reduction | [6] |
| p-Akt Levels | BV2 cells | 10, 20 µM | 100 ng/mL | 30 min | Significant reduction | [5] |
| p-AMPK Levels | BV2 cells | 10, 20 µM | 100 ng/mL | 30 min | Significant increase | [5] |
| NF-κB DNA Binding Activity | BV2 cells | 10, 20 µM | 100 ng/mL | 1 h | Significant inhibition | [5] |
Table 2: In Vivo Effects of this compound (GTS-21) in Mouse Models of Neuroinflammation
| Animal Model | This compound (GTS-21) Dosage | Insult | Outcome Measure | Result | Reference |
| MPTP-induced Parkinson's Disease | 2, 4 mg/kg | MPTP | Locomotor activity (Rotarod, Pole test) | Significant improvement | [5] |
| MPTP-induced Parkinson's Disease | 2, 4 mg/kg | MPTP | Dopaminergic neuron survival (TH+ cells) | Significant protection | [5] |
| MPTP-induced Parkinson's Disease | 2, 4 mg/kg | MPTP | Microglial activation (Iba1+ cells) | Significant reduction | [5] |
| MPTP-induced Parkinson's Disease | 2, 4 mg/kg | MPTP | Pro-inflammatory gene expression (TNF-α, iNOS, IL-1β) | Significant reduction | [5] |
| LPS-induced Systemic Inflammation | 2, 4 mg/kg | LPS | Microglial activation (Iba1+ cells) | Significant reduction | [5] |
| LPS-induced Systemic Inflammation | 2, 4 mg/kg | LPS | Pro-inflammatory marker expression (iNOS, COX-2) | Significant reduction | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effects on neuroinflammation.
In Vitro Model: LPS-Stimulated BV2 Microglial Cells
This protocol describes the induction of an inflammatory response in the BV2 microglial cell line using LPS and subsequent treatment with this compound.
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (GTS-21)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide (Griess Reagent), Cytokine (ELISA kits), and Protein (Western Blot) analysis
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for cytokine ELISAs, 6-well for Western blotting/RT-PCR) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 10, 20 µM) for 1 hour.[6]
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for the desired duration (e.g., 30 minutes for signaling studies, 6 hours for gene expression, 16-24 hours for cytokine production).[6]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for the measurement of secreted nitric oxide and cytokines.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using appropriate buffers for Western blot analysis or RNA extraction.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess reagent, as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, IL-6, and TGF-β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key proteins (e.g., iNOS, COX-2, p-Akt, p-AMPK, IκBα) in cell lysates.
-
RT-PCR: Measure the mRNA expression levels of pro-inflammatory genes.
-
NF-κB Activity Assay: Assess NF-κB DNA binding activity in nuclear extracts using an electrophoretic mobility shift assay (EMSA) or a commercially available NF-κB activity assay kit.
-
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This protocol outlines the induction of a Parkinson's disease-like pathology in mice using the neurotoxin MPTP and the evaluation of the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound (GTS-21)
-
Saline
-
Equipment for behavioral testing (Rotarod, Pole test)
-
Reagents and equipment for immunohistochemistry and tissue processing
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 2 or 4 mg/kg, intraperitoneally) or vehicle (saline) to the mice daily for a specified period (e.g., 3 days) before MPTP injection and continue throughout the experiment.[5]
-
MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., four intraperitoneal injections of 20 mg/kg at 2-hour intervals within one day).[7][8] Handle MPTP with extreme caution in a certified chemical fume hood.
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance by measuring the time the mice can stay on a rotating rod.
-
Pole Test: Evaluate bradykinesia by measuring the time it takes for the mice to turn and descend a vertical pole.
-
-
Tissue Collection and Processing: At the end of the experiment (e.g., 7 days after the last MPTP injection), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains and process them for immunohistochemistry.
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stain for Iba1 to assess microglial activation.
-
-
Analysis:
-
Behavioral Data: Analyze the data from the rotarod and pole tests to determine the effect of this compound on motor function.
-
Histological Analysis: Quantify the number of TH-positive neurons and the density of Iba1-positive microglia in the relevant brain regions using stereological methods or densitometry.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound signaling pathway in glial cells.
References
- 1. Lipopolysaccharide induces neuroglia activation and NF-κB activation in cerebral cortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. modelorg.com [modelorg.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dmxb-a in Alzheimer's Disease Mouse Models
These application notes provide detailed protocols for the administration of 3-(2,4-dimethoxybenzylidene)anabaseine (Dmxb-a), also known as GTS-21, in transgenic mouse models of Alzheimer's disease (AD). The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. The protocols are based on established methodologies that have demonstrated the efficacy of this compound in reducing amyloid-β (Aβ) pathology and improving cognitive function in preclinical AD models.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for the administration of this compound in an Alzheimer's disease mouse model.
Table 1: this compound Dosage and Administration
| Parameter | Details |
| Drug | 3-(2,4-dimethoxybenzylidene)anabaseine dihydrochloride (this compound; GTS-21) |
| Mouse Model | APP/PS1 transgenic mice |
| Dosage | 1 mg/kg of body weight |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Duration | 3 months |
| Vehicle | Saline |
Table 2: Experimental Animal Model
| Parameter | Details |
| Species | Mouse |
| Strain | C57BL/6J background |
| Genotype | Transgenic for mutant human amyloid precursor protein (APP) and presenilin-1 (PS1) |
| Age at Treatment Start | 6 months |
| Sex | Male |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound dihydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dosage of 1 mg/kg.
-
Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile saline to achieve the final concentration for oral gavage.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh solutions daily before administration.
Animal Handling and this compound Administration
Materials:
-
APP/PS1 transgenic mice (6 months old, male)
-
Wild-type littermates (as controls)
-
Animal scale
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
Protocol:
-
House the mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Randomly assign the APP/PS1 mice to either the this compound treatment group or the vehicle control group. Include a group of wild-type littermates as an additional control.
-
Weigh each mouse daily before administration to accurately calculate the volume of the this compound solution to be administered.
-
For the treatment group, administer this compound solution (1 mg/kg) orally using a gavage needle once daily for 3 months.
-
For the vehicle control group, administer an equivalent volume of saline orally using the same procedure.
-
Monitor the mice regularly for any signs of distress or adverse effects throughout the treatment period.
Assessment of Cognitive Function (Morris Water Maze)
Protocol:
-
One week before the end of the 3-month treatment period, begin the Morris water maze test to assess spatial learning and memory.
-
Acquisition Phase: For 5 consecutive days, place each mouse in a circular pool filled with opaque water and allow it to find a hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds. Record the escape latency for each trial.
-
Probe Test: On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Histological and Biochemical Analysis
Protocol:
-
At the end of the treatment period and behavioral testing, euthanize the mice and collect the brain tissue.
-
Aβ Plaque Analysis:
-
Fix one hemisphere of the brain in 4% paraformaldehyde and embed in paraffin.
-
Cut serial sections and perform immunohistochemistry using an anti-Aβ antibody (e.g., 6E10).
-
Quantify the Aβ plaque burden in the cortex and hippocampus using image analysis software.
-
-
Aβ Level Measurement (ELISA):
-
Homogenize the other hemisphere of the brain to extract soluble and insoluble Aβ fractions.
-
Measure the levels of Aβ40 and Aβ42 in both fractions using specific ELISA kits.
-
-
Microglial Phagocytosis Assay (in vitro):
-
Culture primary microglia from neonatal rats.
-
Treat the cells with this compound.
-
Add fluorescently labeled Aβ to the culture and incubate.
-
Measure the uptake of fluorescent Aβ by microglia using flow cytometry or fluorescence microscopy.
-
-
γ-Secretase Activity Assay:
-
Prepare brain lysates from the treated and control mice.
-
Measure γ-secretase activity using a commercially available assay kit that detects the cleavage of a specific substrate.
-
Visualizations
Caption: this compound Signaling Pathway in Alzheimer's Disease.
Caption: Experimental Workflow for this compound Administration.
Application Notes and Protocols for Dmxb-a Dihydrochloride in In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dmxb-a dihydrochloride, also known as GTS-21 dihydrochloride, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR)[1][2][3]. It is a valuable research tool for investigating the role of the α7-nAChR in various physiological and pathological processes, including cognitive function, inflammation, and neuroprotection[1][4][5][6][7]. These application notes provide detailed protocols for the dissolution of this compound dihydrochloride for in vivo studies, ensuring optimal preparation for reliable and reproducible results.
Chemical Properties
A summary of the key chemical properties of this compound dihydrochloride is presented in the table below.
| Property | Value | Reference |
| Synonyms | GTS-21 dihydrochloride, DMBX-anabaseine | [1] |
| Molecular Formula | C₁₉H₂₂Cl₂N₂O₂ | [8] |
| Molecular Weight | 381.30 g/mol | [8] |
| Appearance | Light yellow to yellow solid | [8] |
| CAS Number | 156223-05-1 | [7][8] |
Dissolution Protocols for In Vivo Administration
The selection of an appropriate vehicle is critical for the effective delivery of this compound dihydrochloride in animal studies. The following protocols have been established to achieve a clear solution suitable for various administration routes.
Solubility Data
The solubility of this compound dihydrochloride in common solvents is summarized below. This data is essential for preparing stock and working solutions.
| Solvent | Solubility | Notes |
| Water | 50 mg/mL | Requires sonication[8] |
| DMSO | 16.5 mg/mL | Requires sonication and warming[8] |
| Vehicle 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| Vehicle 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] |
| Vehicle 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil[1] |
Experimental Protocol: Preparation of this compound Dihydrochloride Solution (Vehicle 1)
This protocol details the step-by-step procedure for preparing a this compound dihydrochloride solution using a common vehicle for in vivo studies.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound dihydrochloride powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Sonication or gentle warming may be used to aid dissolution[1].
-
-
Prepare the Working Solution (Example for a final concentration of 2.5 mg/mL in 1 mL):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound dihydrochloride stock solution in DMSO to the PEG300 and mix thoroughly by vortexing[1].
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed[1].
-
Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL[1].
-
Vortex the final solution thoroughly to ensure uniformity. The resulting solution should be clear[1].
-
-
Sterilization and Storage:
-
If required for the experimental route of administration, filter the final working solution through a 0.22 µm sterile filter[1].
-
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles[1][8].
-
It is recommended to prepare fresh working solutions for each experiment.
-
Signaling Pathway and Experimental Workflow
This compound exerts its effects primarily through the activation of the α7 nicotinic acetylcholine receptor. The following diagrams illustrate the signaling pathway and a typical experimental workflow for in vivo studies.
Caption: this compound signaling pathway via α7-nAChR activation.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTS 21 2HCl(DMXBA)|CAS 156223-05-1|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aniracetam.eu [aniracetam.eu]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Sensory Gating Deficits with Dmxb-a in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensory gating is a crucial neurological process that filters redundant or irrelevant sensory information, preventing sensory overload and allowing for appropriate cognitive function. Deficits in sensory gating are a hallmark of several neuropsychiatric disorders, most notably schizophrenia, and are linked to symptoms such as cognitive fragmentation and attentional impairments.[1] The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a key therapeutic target for addressing these deficits.[2][3]
Dmxb-a, also known as GTS-21, is a selective partial agonist of the α7 nAChR.[2][4] Preclinical studies have demonstrated its efficacy in improving sensory gating in various animal models that exhibit deficits similar to those seen in human patients.[3][4][5] These models are invaluable for understanding the underlying neurobiology of sensory gating and for the preclinical evaluation of novel therapeutics.
This document provides detailed application notes and protocols for utilizing this compound to study sensory gating deficits in animal models, focusing on two primary translational assays: Auditory Evoked Potential (AEP) P50 gating and Prepulse Inhibition (PPI) of the acoustic startle response.
Mechanism of Action of this compound in Sensory Gating
This compound exerts its pro-sensory gating effects by activating α7 nAChRs, which are highly expressed on GABAergic interneurons within the hippocampus, a brain region critical for sensory filtering.[5][6] Activation of these receptors is thought to enhance the inhibitory tone of these interneurons, leading to a more robust suppression of the neural response to repetitive sensory stimuli.[5][6] This enhanced inhibition is the cellular basis for improved sensory gating.
Data Presentation: Efficacy of this compound in Animal Models of Sensory Gating Deficits
The following table summarizes the quantitative data from key studies investigating the effects of this compound on sensory gating deficits in animal models.
| Animal Model | Assay | Drug Regimen | This compound Dosage (IP) | Key Findings | Reference |
| Isolation-reared Sprague-Dawley Rats | Auditory Evoked Potential (AEP) Gating | Acute | 1.0, 3.33, 10, 33 mg/kg | Significantly improved auditory gating at 3.33, 10, and 33 mg/kg. | [4][7] |
| Wistar Rats with MK-801-induced deficit | Prepulse Inhibition (PPI) | Acute | 1, 3, 10 mg/kg | Dose-dependently reversed the PPI deficit induced by 0.1 mg/kg MK-801. | [2][8] |
| Wistar Rats with Apomorphine-induced deficit | Prepulse Inhibition (PPI) | Acute | 1, 3, 10 mg/kg | Abolished the PPI impairment induced by 0.5 mg/kg apomorphine. | [2][8] |
Experimental Protocols
Auditory Evoked Potential (AEP) P50 Gating in Isolation-Reared Rats
This protocol is designed to assess the ability of this compound to normalize the deficient AEP gating observed in rats reared in social isolation, a neurodevelopmental model of schizophrenia-like symptoms.
Materials:
-
This compound (GTS-21)
-
Saline (vehicle)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools
-
Stainless steel screw electrodes
-
Dental cement
-
EEG recording system with amplifier and data acquisition software
-
Sound-attenuated chamber
-
Auditory stimulus generator
Procedure:
-
Animal Model: Male Sprague-Dawley rats are reared in social isolation from weaning (postnatal day 21). Control animals are group-housed.
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a recording electrode over the hippocampus. A reference electrode can be placed over the cerebellum.
-
Secure the electrodes with dental cement.
-
Allow a recovery period of at least one week.
-
-
Experimental Session:
-
Place the rat in the sound-attenuated chamber and connect the electrodes to the recording system.
-
Allow a 10-15 minute acclimation period.
-
Administer this compound (3.33, 10, or 33 mg/kg, IP) or vehicle.
-
Begin the recording session 15-30 minutes post-injection.
-
-
Auditory Stimulation (Paired-Click Paradigm):
-
Present pairs of identical auditory clicks (e.g., 1 ms duration, 85 dB).
-
The inter-stimulus interval (ISI) within a pair is 500 ms.
-
The inter-pair interval should be randomized, typically between 8-12 seconds.
-
Record a sufficient number of trials (e.g., 100-200 pairs) to allow for signal averaging.
-
-
Data Acquisition and Analysis:
-
Record the EEG signal, filtering between 1 Hz and 500 Hz.
-
Epoch the data from -100 ms to 400 ms relative to the onset of the first (conditioning) stimulus.
-
Average the epochs for the conditioning (S1) and test (S2) stimuli separately.
-
Identify the P50 component (a positive peak around 50 ms post-stimulus).
-
Calculate the P50 gating ratio: (Amplitude of P50 to S2 / Amplitude of P50 to S1). A lower ratio indicates better sensory gating.
-
Prepulse Inhibition (PPI) in a Pharmacologically-Induced Deficit Model
This protocol assesses the ability of this compound to reverse sensory gating deficits induced by an NMDA receptor antagonist like MK-801.
Materials:
-
This compound (GTS-21)
-
MK-801
-
Saline (vehicle)
-
Startle response measurement system (e.g., SR-LAB) with sound-attenuated chambers
-
Animal holders
Procedure:
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Acclimation:
-
Handle the animals for several days before the experiment.
-
On the test day, transport the animals to the testing room and leave them undisturbed for at least 30 minutes.
-
-
Experimental Session:
-
Place the rat in the animal holder within the startle chamber.
-
Acclimation Period: 5-minute acclimation with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle pulses alone (e.g., 5-10 pulses of 120 dB, 40 ms duration) to stabilize the startle response.
-
Drug Administration:
-
Administer this compound (1, 3, or 10 mg/kg, IP) or vehicle.
-
After a pretreatment interval (e.g., 15 minutes), administer MK-801 (0.1 mg/kg, IP) or vehicle.
-
Allow a 15-minute period for the drugs to take effect before starting the test session.
-
-
-
PPI Test Session:
-
The session consists of different trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 75, 80, or 85 dB white noise for 20 ms) precedes the startle pulse by a specific lead interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis:
-
The startle amplitude is measured as the peak response during a defined time window following the startle stimulus.
-
Calculate the percentage of PPI for each prepulse intensity using the following formula:
-
% PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
-
Higher % PPI indicates better sensory gating.
-
References
- 1. Hadassah BrainLabs | Psychosis-like Domain [brainlabs.org.il]
- 2. DMXB, an alpha7 nicotinic agonist, normalizes auditory gating in isolation-reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 4. State-Dependent Changes in Auditory Sensory Gating in Different Cortical Areas in Rats | PLOS One [journals.plos.org]
- 5. Nicotinic α7 Receptor Clusters on Hippocampal GABAergic Neurons: Regulation by Synaptic Activity and Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha7 nicotinic acetylcholine receptors on GABAergic interneurons evoke dendritic and somatic inhibition of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical antipsychotic olanzapine reversed deficit on prepulse inhibition of the acoustic startle reflex produced by microinjection of dizocilpine (MK-801) into the inferior colliculus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic Axons Modulate GABAergic Signaling among Hippocampal Interneurons via Postsynaptic α7 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dmxb-a in Primary Neuronal Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dmxb-a, also known as GTS-21 or 3-(2,4-dimethoxybenzylidene)anabaseine, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] These receptors are ligand-gated ion channels with high calcium permeability and are widely expressed in the central nervous system, including the hippocampus and cerebral cortex.[3] Activation of α7-nAChRs is implicated in various physiological processes, including cognitive function, neuroprotection, and inflammation.[2] In primary neuronal cell culture, this compound serves as a valuable pharmacological tool to investigate the role of α7-nAChR activation in neuronal survival, signaling pathways, and electrophysiological properties.
This compound has demonstrated neuroprotective effects in cultured neuronal cells, particularly against amyloid-β (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[3] Its mechanism of action involves the activation of downstream signaling cascades, including the PI3K/Akt and JAK2/STAT3 pathways, which promote cell survival and reduce apoptosis. Furthermore, this compound can modulate neuronal activity by influencing intracellular calcium levels and synaptic transmission.
These application notes provide detailed protocols for the use of this compound in primary neuronal cell culture experiments, including neuroprotection assays, calcium imaging, and electrophysiological recordings.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Application in Primary Neuronal Cultures
| Parameter | Value | Application | Cell Type | Source |
| Working Concentration | 0.3 - 3 µM | Agonistic activity on human α4β2 receptors | Xenopus oocytes | [4] |
| 3.16 nM | Enhancement of Long-Term Potentiation (LTP) | Rat septo-hippocampal slices | [5] | |
| 10 nM - 200 nM (general range for neuroprotection) | Neuroprotection against oxidative stress | Primary cortical neurons | [6] | |
| Incubation Time | 2 hours (pre-incubation) | Neuroprotection against oxidative stress and excitotoxicity | Primary cortical neurons | [6] |
| 24 hours (with toxin) | Neuroprotection against oxidative stress and excitotoxicity | Primary cortical neurons | [6] | |
| Stock Solution | 10 mM | General laboratory stock | N/A | [7] |
| Solvent | DMSO | Stock solution preparation | N/A | [7] |
| Final DMSO Concentration | < 0.5% | To avoid cytotoxicity | Cell culture | [8] |
Experimental Protocols
This compound Stock Solution Preparation
A 10 mM stock solution of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) is recommended.[7]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
Under sterile conditions, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Primary Neuronal Cell Culture
This is a general protocol for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal type and experimental requirements.
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels
-
Cell strainer
Procedure:
-
Dissect the cortices or hippocampi from E18 rodent embryos in chilled dissection medium.
-
Mince the tissue and incubate with an appropriate enzyme (e.g., papain or trypsin) to dissociate the cells.
-
Mechanically triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-lysine coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Neuroprotection Assay against Amyloid-β Toxicity
This protocol describes how to assess the neuroprotective effects of this compound against Aβ-induced neuronal death using a cell viability assay such as the MTT assay.
Materials:
-
Primary neuronal cultures (DIV 7-10)
-
This compound stock solution (10 mM in DMSO)
-
Amyloid-β (1-42) oligomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10 µM.
-
Pre-incubate the neuronal cultures with the different concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ oligomers to a final concentration of 1-10 µM.
-
Incubate the cultures for 24-48 hours.
-
Add MTT solution to each well (10% of the culture volume) and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Calcium Imaging
This protocol outlines the measurement of intracellular calcium changes in response to this compound application using a fluorescent calcium indicator.
Materials:
-
Primary neuronal cultures on glass coverslips (DIV 7-14)
-
This compound stock solution (10 mM in DMSO)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-8 AM) with 0.02% Pluronic F-127 in imaging buffer.
-
Remove the culture medium from the coverslips and wash gently with imaging buffer.
-
Incubate the neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip on an imaging chamber on a fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Apply this compound at the desired final concentration (e.g., 1-10 µM) and record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence ratio (for Fura-2) or relative fluorescence intensity (for Fluo-8) to determine the intracellular calcium response.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general framework for recording changes in neuronal electrical activity in response to this compound using the whole-cell patch-clamp technique.
Materials:
-
Primary neuronal cultures on coverslips (DIV 10-21)
-
This compound stock solution (10 mM in DMSO)
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal pipette solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external recording solution.
-
Identify a healthy neuron under the microscope.
-
Using a glass micropipette filled with internal solution, form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., membrane potential, spontaneous postsynaptic currents).
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in electrical properties.
-
To study specific currents, voltage-clamp the neuron at appropriate holding potentials and apply pharmacological blockers for other channels if necessary.
-
Analyze the recorded data to determine the effects of this compound on parameters such as membrane potential, firing frequency, and synaptic currents.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the α7-nAChR.
Caption: Experimental workflow for the neuroprotection assay.
Caption: Experimental workflow for calcium imaging.
References
- 1. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Oral Administration of Dmxb-a for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmxb-a, also known as GTS-21, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is under investigation for its potential therapeutic effects in a variety of central nervous system disorders, including Alzheimer's disease and schizophrenia. Preclinical behavioral studies in rodents are crucial for evaluating the efficacy of this compound. While intraperitoneal (i.p.) administration is commonly reported, oral administration is a more clinically relevant route. This document provides detailed application notes and protocols for the oral administration of this compound to rodents for behavioral studies, based on available pharmacokinetic data and established experimental procedures.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic properties of this compound in rats following a single oral or intravenous (i.v.) dose. This data is essential for designing an effective dosing regimen.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |
| Peak Plasma Concentration (Cmax) | 1010 ± 212 ng/mL | - | [1] |
| Time to Peak Plasma Conc. (Tmax) | 10 minutes | - | [1] |
| Elimination Half-life (t1/2) | 1.74 ± 0.34 hours | 3.71 ± 1.12 hours | [1] |
| Area Under the Curve (AUC0-∞) | 1440 ± 358 ng·h/mL | 3790 ± 630 ng·h/mL | [1] |
| Apparent Oral Bioavailability | 19% | - | [1] |
| Absolute Bioavailability | 23% | - | [2] |
| Brain-to-Plasma Ratio | 2.61 ± 0.34 | - | [1] |
Reported Effective Doses of this compound in Rodent Behavioral Studies (Intraperitoneal Administration)
The table below presents effective doses of this compound administered intraperitoneally in various behavioral paradigms. This information, combined with the oral bioavailability data, can be used to estimate an appropriate oral dose range.
| Behavioral Test | Species | Dose (i.p.) | Observed Effect | Reference |
| Passive Avoidance | Rat | 0.5 mg/kg | Improved memory | [3] |
| Morris Water Maze | Rat | 0.5 mg/kg | Improved spatial learning and memory | [3] |
| Cognitive Enhancement | Aged Rat | 1.0 mg/kg | Improved learning and memory | [3] |
Experimental Protocols
Recommended Protocol for Oral Administration of this compound via Gavage
Objective: To provide a standardized procedure for the oral administration of this compound to rodents for behavioral studies.
Materials:
-
This compound (GTS-21)
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose, or saline)
-
Warming plate or water bath
-
Vortex mixer and/or sonicator
-
Animal scale
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[4][5]
-
Syringes (1 mL or 3 mL)
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation and Preparation:
-
Dosage Estimation: Based on the reported effective i.p. doses (0.5-1.0 mg/kg) and an oral bioavailability of approximately 20%, a starting oral dose range of 2.5 to 5.0 mg/kg is recommended. However, it is crucial to perform a dose-response study to determine the optimal oral dose for the specific behavioral paradigm.
-
Vehicle Selection: The choice of vehicle will depend on the solubility of the specific salt form of this compound used. Start with distilled water or saline. If solubility is an issue, a suspension in 0.5% carboxymethylcellulose can be used.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Add the desired volume of vehicle to achieve the target concentration. The final volume for gavage should not exceed 10 mL/kg for mice and 20 mL/kg for rats.[4]
-
Gently warm the solution and vortex or sonicate until the this compound is fully dissolved or evenly suspended.
-
Prepare the solution fresh daily.
-
-
-
Animal Handling and Gavage Procedure:
-
All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Handle the animals gently to minimize stress.
-
Weigh each animal accurately before dosing to calculate the precise volume to be administered.
-
Restrain the animal firmly but gently. For mice, this can be done by scruffing the neck. For rats, hold the animal around the thoracic region.
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure it will reach the stomach without causing injury.[6]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If there is any resistance, do not force the needle; withdraw and try again.[4][5]
-
Once the needle is in place, slowly administer the calculated volume of the this compound solution.
-
Gently withdraw the needle.
-
Monitor the animal for a few minutes after the procedure for any signs of distress.
-
-
Timing of Administration:
-
Given that the peak plasma concentration of orally administered this compound in rats is reached at 10 minutes, it is recommended to conduct behavioral testing between 15 and 30 minutes post-administration for acute studies.[1]
-
For chronic studies, the dosing schedule will depend on the specific experimental design and the half-life of the compound.
-
Visualization of Pathways and Workflows
References
- 1. Pharmacokinetics and urinary excretion of DMXBA (GTS-21), a compound enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3E)-3-((2,4-Dimethoxyphenyl)methylene)-3,4,5,6-tetrahydro-2,3'-bipyridine | C19H20N2O2 | CID 5310985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dmxb-a as a Pharmacological Tool to Investigate α7-nAChR Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,4-dimethoxybenzylidene)anabaseine (Dmxb-a), also known as GTS-21, is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] It is a derivative of the natural marine toxin anabaseine.[3] this compound has garnered significant interest as a pharmacological tool and a potential therapeutic agent due to its ability to modulate α7-nAChR activity, which is implicated in various physiological and pathological processes, including cognition, inflammation, and neuroprotection.[1][4] These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experimental paradigms, and a summary of its effects on downstream signaling pathways.
Pharmacological Profile of this compound
This compound exhibits a complex pharmacological profile, acting as a partial agonist at α7-nAChRs with varying potency and efficacy between species.[2] It also shows antagonist activity at other nAChR subtypes and the 5-HT3A receptor.[5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound and its primary metabolite, 3-(4-hydroxy-2-methoxybenzylidene) anabaseine (4-OH-DMXB-A).
| Ligand | Receptor/Target | Parameter | Value | Species/System | Reference |
| This compound (GTS-21) | human α7-nAChR | EC50 | 11 µM | Xenopus oocytes | [2] |
| rat α7-nAChR | EC50 | 5.2 µM | Xenopus oocytes | [2] | |
| human α7-nAChR | Emax | 9% | Xenopus oocytes | [2] | |
| rat α7-nAChR | Emax | 32% | Xenopus oocytes | [2] | |
| human α4β2-nAChR | Ki | 20 nM | [3] | ||
| human α7-nAChR | Ki | 2000 nM | [2] | ||
| rat α4β2-nAChR | Ki | 19 nM | [2] | ||
| rat α7-nAChR | Ki | 650 nM | [2] | ||
| α4β2-nAChR | IC50 | 17 µM | Ion flux assay | [2] | |
| α3β4-nAChR | EC50 | 21 µM | Ion flux assay | [2] | |
| 5-HT3A Receptor | IC50 | 3.1 µM | [5] | ||
| 4-OH-DMXB-A | human α7-nAChR | Efficacy | Similar to this compound | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate α7-nAChR function.
Electrophysiological Recording in Xenopus Oocytes
This protocol is designed to measure the effect of this compound on human α7-nAChRs expressed in Xenopus laevis oocytes using two-electrode voltage clamp.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7-nAChR
-
This compound dihydrochloride
-
Acetylcholine (ACh)
-
Recording solution (in mM): 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES; pH 7.5
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject each oocyte with 50 nL of human α7-nAChR cRNA (1 ng/nL).
-
Incubate oocytes for 2-5 days at 18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
Establish a stable baseline current.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in the recording solution.
-
Apply this compound at various concentrations (e.g., 1 µM to 100 µM) to the oocyte for a defined period (e.g., 10-30 seconds) and record the induced current.
-
To determine EC50, apply a range of this compound concentrations and plot the normalized current response against the log of the concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by this compound.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium mobilization in response to α7-nAChR activation by this compound in a cell line expressing the receptor (e.g., SH-SY5Y or transfected HEK293 cells).
Materials:
-
Cells expressing α7-nAChR
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
This compound dihydrochloride
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Plate cells onto glass-bottom dishes or 96-well plates and grow to 70-80% confluency.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Place the dish or plate on the stage of the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence signal (excitation ~488 nm, emission ~520 nm).
-
Add this compound at the desired concentration to the cells and continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).
-
Express the response as the ratio ΔF/F0.
-
Quantify parameters such as the peak amplitude of the calcium transient and the area under the curve.
-
Auditory Gating Deficit Model in Rats
This in vivo protocol assesses the ability of this compound to normalize sensory gating deficits, a preclinical model relevant to schizophrenia.[1]
Materials:
-
Adult male rats (e.g., Sprague-Dawley or DBA/2 mice which have a natural deficit)
-
Surgical equipment for electrode implantation
-
Recording electrodes
-
Auditory stimulus generator
-
Data acquisition system
-
This compound dihydrochloride
-
Vehicle (e.g., saline)
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat and surgically implant a recording electrode over the hippocampus.
-
Allow the animal to recover for at least one week.
-
-
Baseline Auditory Gating Recording:
-
Place the awake, freely moving rat in a sound-attenuating chamber.
-
Deliver paired auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval. The pairs are delivered every 10-15 seconds.
-
Record the auditory evoked potentials (AEPs), specifically the P50 wave.
-
Calculate the baseline gating ratio (S2 amplitude / S1 amplitude). A ratio closer to 1 indicates poor gating.
-
-
This compound Administration and Testing:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or orally) or vehicle.[6]
-
At various time points after administration (e.g., 30, 60, 120 minutes), repeat the auditory gating recording.
-
-
Data Analysis:
-
Calculate the S2/S1 amplitude ratio for each time point and treatment group.
-
Compare the gating ratios between the this compound-treated and vehicle-treated groups to determine if this compound improves sensory gating (i.e., lowers the ratio).
-
Morris Water Maze for Cognitive Enhancement
This behavioral assay evaluates the effect of this compound on spatial learning and memory.[7]
Materials:
-
Circular water tank (water maze)
-
Escape platform
-
Video tracking system
-
This compound dihydrochloride
-
Vehicle (e.g., saline)
-
Rodents (rats or mice)
Procedure:
-
Acquisition Phase (Training):
-
Fill the water maze with opaque water and place a hidden platform in one quadrant.
-
Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle 15-30 minutes before the first trial of each day.[7]
-
Place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform (maximum 60-90 seconds).
-
If the animal fails to find the platform, guide it to the location.
-
Conduct 4 trials per day for 5 consecutive days.
-
-
Probe Trial (Memory Test):
-
On day 6, remove the platform from the maze.
-
Administer this compound or vehicle as in the acquisition phase.
-
Allow the animal to swim freely for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Compare the performance of this compound-treated animals to vehicle-treated animals. Improved performance is indicated by shorter escape latencies during acquisition and increased time in the target quadrant during the probe trial.
-
Signaling Pathways and Visualizations
Activation of α7-nAChR by this compound initiates several downstream signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: this compound mediated α7-nAChR signaling cascade.
Caption: this compound's dual role in Alzheimer's disease models.
Caption: Experimental workflow for calcium imaging with this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the multifaceted roles of the α7-nAChR. Its ability to selectively modulate this receptor allows for the investigation of its involvement in cognitive processes, neuroinflammation, and neurodegenerative diseases. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their studies of α7-nAChR function. Careful consideration of its partial agonist nature and species-specific differences in potency is crucial for the accurate interpretation of experimental results.
References
- 1. DMXB, an alpha7 nicotinic agonist, normalizes auditory gating in isolation-reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dmxb-a in Passive Avoidance Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the efficacy of Dmxb-a (also known as GTS-21), a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), in rodent models of learning and memory using the passive avoidance task.
Introduction
The passive avoidance task is a fear-motivated behavioral test used to assess long-term memory.[1][2] This task is particularly useful for screening compounds that may enhance cognitive function.[3] this compound is a compound of interest due to its selective agonistic activity on α7 nAChRs, which are implicated in cognitive processes.[4] Activation of these receptors can modulate signaling pathways crucial for synaptic plasticity and neuroprotection, potentially mitigating memory deficits.[5][6]
Mechanism of Action of this compound
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[7][8] The α7 nAChR is a ligand-gated ion channel with high calcium permeability that is widely expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[4][6][9] Upon binding of an agonist like this compound, the receptor channel opens, leading to an influx of calcium ions. This calcium influx can trigger downstream signaling cascades that are believed to underlie the cognitive-enhancing effects of this compound.
Two notable signaling pathways activated by α7 nAChR stimulation include:
-
The Nrf2/HO-1 Pathway: Activation of α7 nAChRs can lead to the upregulation of the Nrf2/HO-1 pathway, which plays a role in reducing oxidative stress and protecting neurons. This neuroprotective mechanism may contribute to improved learning and memory.[10]
-
The cAMP/PKA Pathway: Stimulation of α7 nAChRs can increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). This pathway is known to be involved in synaptic plasticity and the enhancement of glutamatergic synaptic transmission, which are fundamental for memory formation.[5]
Data Presentation
Table 1: Summary of this compound Dosing Regimens in Rodent Cognitive Tasks
| Species | Dose Range | Route of Administration | Timing of Administration | Reference |
| Rat | 0.5 - 1 mg/kg | Intraperitoneal (i.p.) | 15 minutes before each behavioral session | [7][11] |
| Mouse | 10 mg/kg | Intragastric (oral gavage) | Not specified | [12] |
Note: The optimal dose of this compound should be determined empirically for each specific experimental setup. The table provides a starting point based on published literature.
Table 2: Key Parameters for the Passive Avoidance Task
| Parameter | Recommended Value/Range | Notes |
| Apparatus | Two-compartment box (light and dark) with a connecting door | The dark compartment is typically preferred by rodents.[13][14] |
| Animal Model | Mice or Rats | Strain and age can influence performance. |
| Acclimation Period | At least 3-5 days to the housing facility and 1-2 days to the testing room | Reduces stress and variability in behavior. |
| Habituation | Optional: Allow exploration of the apparatus without shock | Can reduce baseline anxiety. |
| Training (Acquisition) Phase | ||
| - Placement | Initially in the lit compartment | [14] |
| - Door | Opens after a brief habituation period (e.g., 30-60 seconds) | |
| - Shock Stimulus | Mild foot shock (0.2 - 0.5 mA for mice, 0.5 - 0.8 mA for rats) | [15] |
| - Shock Duration | 1-3 seconds | |
| Retention (Test) Phase | ||
| - Interval after Training | Typically 24 hours for long-term memory assessment | [1][14] |
| - Placement | In the lit compartment | [14] |
| - Primary Endpoint | Latency to enter the dark compartment (step-through latency) | [3] |
| - Cut-off Time | 300 - 600 seconds | To avoid ceiling effects. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reagent Preparation:
-
Dissolve this compound (GTS-21) in a suitable vehicle (e.g., sterile saline or a solution of 0.5% carboxymethylcellulose).
-
Prepare fresh solutions on each day of the experiment to ensure stability.
-
The concentration of the solution should be calculated based on the desired dose and the average weight of the animals, ensuring a consistent injection volume (e.g., 10 ml/kg for intraperitoneal injection in mice).
-
-
Administration:
Protocol 2: Passive Avoidance Task Procedure
Materials:
-
Passive avoidance apparatus (two-compartment shuttle box)
-
Shock generator
-
Stopwatch or automated tracking system
-
Experimental animals (mice or rats)
-
This compound solution and vehicle
Experimental Groups:
A robust experimental design should include the following groups:
-
Vehicle Control: Receives the vehicle solution and undergoes the passive avoidance task. This group serves as the baseline for normal learning and memory.
-
This compound Treatment Group(s): Receives one or more doses of this compound and undergoes the passive avoidance task. This group is used to assess the cognitive-enhancing effects of the compound.
-
Scopolamine (or other amnestic agent) + Vehicle: Receives an amnesia-inducing agent (e.g., scopolamine) followed by the vehicle. This group serves as a model of memory impairment.
-
Scopolamine + this compound: Receives the amnestic agent followed by this compound. This group is used to assess the ability of this compound to reverse cognitive deficits.
-
Sham (No Shock) Control: May be included to control for non-specific effects of the apparatus and handling. These animals are placed in the apparatus but do not receive a foot shock.
Procedure:
Day 1: Training (Acquisition) Phase
-
Transport the animals to the testing room and allow them to acclimate for at least 30 minutes.
-
Administer this compound or vehicle to the respective groups at the predetermined time before training.
-
Place an animal in the brightly lit compartment of the passive avoidance apparatus, facing away from the door to the dark compartment.
-
After a brief habituation period (e.g., 30 seconds), open the connecting door.
-
Start the timer and measure the latency for the animal to enter the dark compartment with all four paws (step-through latency).
-
Once the animal has completely entered the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.3 mA for 2 seconds for mice).
-
Immediately after the shock, remove the animal from the dark compartment and return it to its home cage.
-
Clean the apparatus thoroughly between each animal to remove any olfactory cues.
Day 2: Retention (Test) Phase
-
Approximately 24 hours after the training phase, transport the animals to the testing room and allow them to acclimate.
-
Place each animal back into the lit compartment of the apparatus.
-
Open the connecting door and start the timer.
-
Measure the step-through latency, which is the time it takes for the animal to enter the dark compartment.
-
No foot shock is delivered during the test phase.
-
A longer step-through latency in the test phase compared to the training phase is indicative of successful memory retention of the aversive experience.
-
If an animal does not enter the dark compartment within a predetermined cut-off time (e.g., 300 seconds), it is assigned the maximum latency score and removed from the apparatus.
Mandatory Visualization
Caption: Signaling pathways activated by this compound via the α7 nAChR.
Caption: Workflow for the passive avoidance experiment.
Caption: Relationship between experimental groups and outcomes.
References
- 1. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 2. Passive avoidance test [panlab.com]
- 3. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTS-21 [medbox.iiab.me]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intragastric this compound, an alpha7 nicotinic agonist, improves deficient sensory inhibition in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 14. scantox.com [scantox.com]
- 15. researchgate.net [researchgate.net]
Utilizing Dmxb-a to Study Microglial Activation and Phagocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmxb-a, also known as GTS-21, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is increasingly recognized as a key modulator of neuroinflammation. In the central nervous system (CNS), microglia are the resident immune cells, playing a pivotal role in both homeostasis and disease. Upon activation, microglia can adopt various phenotypes, influencing their phagocytic capabilities and the release of inflammatory mediators. This compound offers a valuable pharmacological tool to investigate the role of α7 nAChR signaling in these critical microglial functions. These application notes provide detailed protocols and supporting data for utilizing this compound to study microglial activation and phagocytosis, particularly relevant for research in neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action
This compound exerts its effects by binding to and activating α7 nAChRs expressed on the surface of microglia. This activation initiates a downstream signaling cascade that modulates both the inflammatory state and the phagocytic capacity of these cells. Notably, stimulation of α7 nAChR by this compound has been shown to promote the phagocytosis of amyloid-β (Aβ) peptides and other substrates, suggesting a potential therapeutic avenue for diseases characterized by protein aggregation[1].
Data Presentation
The following tables summarize the quantitative effects of this compound (GTS-21) on microglial/macrophage functions based on available literature.
Table 1: Dose-Dependent Effect of this compound (GTS-21) on Macrophage Phagocytosis
| This compound (GTS-21) Concentration (µM) | Phagocytic Activity (% of Control) | Cell Type | Notes | Reference |
| 5 | 70.3 ± 5.8 | RAW 264.7 Macrophages | Study conducted under hyperoxic conditions. | [2] |
| 25 | 84.5 ± 7.3 | RAW 264.7 Macrophages | Study conducted under hyperoxic conditions. | [2] |
| 50 | 80.1 ± 11.6 | RAW 264.7 Macrophages | Study conducted under hyperoxic conditions. | [2] |
Note: While this data is from a macrophage cell line, it provides a strong indication of the pro-phagocytic effects of this compound that are likely translatable to microglia.
Table 2: Effect of this compound (GTS-21) on Pro-inflammatory and Anti-inflammatory Markers in LPS-Stimulated Microglia
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-1β Release (% of LPS control) | IL-6 Release (% of LPS control) | TGF-β Release (% of LPS control) | Cell Type | Reference |
| GTS-21 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased | BV2 and Primary Microglia | [3] |
Note: This study demonstrates the anti-inflammatory properties of GTS-21 in an inflammatory context, suggesting its role in modulating microglial activation state.
Signaling Pathways and Experimental Workflows
// Nodes Dmxb_a [label="this compound (GTS-21)", fillcolor="#FBBC05", fontcolor="#202124"]; alpha7_nAChR [label="α7 nAChR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular Ca²⁺\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKII [label="CaMKII", fillcolor="#F1F3F4", fontcolor="#202124"]; Rac1 [label="Rac1", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin_remodeling [label="Actin Cytoskeleton\nRemodeling", fillcolor="#F1F3F4", fontcolor="#202124"]; Phagocytosis [label="Enhanced\nPhagocytosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory [label="↓ Pro-inflammatory\nCytokines (TNF-α, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory [label="↑ Anti-inflammatory\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Dmxb_a -> alpha7_nAChR [color="#5F6368"]; alpha7_nAChR -> G_protein [color="#5F6368"]; G_protein -> PLC [color="#5F6368"]; PLC -> IP3 [color="#5F6368"]; IP3 -> Ca_release [color="#5F6368"]; Ca_release -> CaMKII [color="#5F6368"]; CaMKII -> Rac1 [color="#5F6368"]; Rac1 -> Actin_remodeling [color="#5F6368"]; Actin_remodeling -> Phagocytosis [color="#5F6368"]; alpha7_nAChR -> JAK2 [color="#5F6368"]; JAK2 -> STAT3 [color="#5F6368"]; STAT3 -> Anti_inflammatory [color="#5F6368"]; G_protein -> MAPK [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; G_protein -> NF_kB [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; MAPK -> Pro_inflammatory [color="#5F6368"]; NF_kB -> Pro_inflammatory [color="#5F6368"]; } end_dot Caption: this compound signaling pathway in microglia.
// Nodes Culture_Microglia [label="Culture Primary Microglia\nor Microglial Cell Line", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Plates [label="Seed Cells into\nMulti-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Dmxb_a_Treatment [label="Treat with this compound\n(Various Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Particles [label="Add Fluorescently Labeled\nParticles (e.g., Aβ, Beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate to Allow\nPhagocytosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_and_Stain [label="Fix Cells and Stain\n(e.g., Iba1, DAPI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image_Acquisition [label="Image Acquisition\n(Microscopy or Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Quantify Phagocytosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Culture_Microglia -> Seed_Plates [color="#5F6368"]; Seed_Plates -> Dmxb_a_Treatment [color="#5F6368"]; Dmxb_a_Treatment -> Add_Particles [color="#5F6368"]; Add_Particles -> Incubate [color="#5F6368"]; Incubate -> Fix_and_Stain [color="#5F6368"]; Fix_and_Stain -> Image_Acquisition [color="#5F6368"]; Image_Acquisition -> Data_Analysis [color="#5F6368"]; } end_dot Caption: Experimental workflow for assessing this compound's effect on microglial phagocytosis.
Experimental Protocols
Protocol 1: In Vitro Microglial Phagocytosis Assay using Fluorescently Labeled Particles
This protocol describes how to assess the effect of this compound on the phagocytic capacity of microglia using fluorescently labeled amyloid-β (Aβ) or latex beads.
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
This compound (GTS-21)
-
Fluorescently labeled Aβ42 peptides or fluorescent latex beads
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine (PDL) coated coverslips or multi-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against a microglial marker (e.g., anti-Iba1)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture primary microglia or a microglial cell line under standard conditions.
-
Seed the cells onto PDL-coated coverslips in 24-well plates or into multi-well imaging plates at a suitable density to achieve a sub-confluent monolayer after 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute to final working concentrations in cell culture medium. Suggested concentrations to test range from 1 µM to 50 µM.
-
Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for a designated period (e.g., 1-24 hours) at 37°C.
-
-
Preparation of Phagocytic Substrate:
-
For Aβ42: Reconstitute fluorescently labeled Aβ42 peptides according to the manufacturer's instructions to form oligomers or fibrils. A typical final concentration in the assay is 1-5 µM.
-
For Latex Beads: Opsonize fluorescent latex beads (e.g., 1 µm diameter) by incubating them in fetal bovine serum (FBS) for 1 hour at 37°C. Dilute the opsonized beads in serum-free medium to the desired concentration.
-
-
Phagocytosis Assay:
-
Add the prepared fluorescent Aβ42 or latex beads to the this compound-treated microglia.
-
Incubate for 1-3 hours at 37°C to allow for phagocytosis. As a negative control for particle binding versus internalization, a parallel set of wells can be incubated at 4°C.
-
Gently wash the cells three times with ice-cold PBS to remove non-internalized particles.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific antibody binding with the permeabilization/blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Iba1) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify phagocytosis by measuring parameters such as:
-
Percentage of Iba1-positive cells containing fluorescent particles.
-
Number of fluorescent particles per cell.
-
Total fluorescence intensity of internalized particles per cell.
-
-
Protocol 2: Flow Cytometry-Based Microglial Phagocytosis Assay
This protocol provides a high-throughput method to quantify the effect of this compound on microglial phagocytosis.
Materials:
-
Primary microglia or a suitable microglial cell line
-
This compound (GTS-21)
-
Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™ or fluorescent beads)
-
Cell culture medium
-
Multi-well plates
-
PBS
-
Cell dissociation solution (e.g., TrypLE™ Express)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture and seed microglia in multi-well plates as described in Protocol 1.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Phagocytosis Assay:
-
Add the fluorescently labeled particles to the cells and incubate for 1-3 hours at 37°C. Include a 4°C control to assess surface binding.
-
-
Cell Harvesting:
-
Gently wash the cells with PBS to remove non-internalized particles.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Neutralize the dissociation solution with culture medium and collect the cells.
-
Centrifuge the cells and resuspend the pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Gate on the live, single-cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population. These parameters will indicate the extent of phagocytosis.
-
Conclusion
This compound is a potent tool for investigating the role of α7 nAChR in modulating microglial activation and phagocytosis. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of neuroinflammation and exploring novel therapeutic strategies for neurological disorders. The ability of this compound to enhance phagocytosis while concurrently dampening pro-inflammatory responses highlights the therapeutic potential of targeting the α7 nAChR in diseases characterized by chronic inflammation and protein aggregation.
References
- 1. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTS-21, an α7nAChR agonist, increases pulmonary bacterial clearance in mice by restoring hyperoxia-compromised macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Dmxb-a Distribution in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,4-Dimethoxybenzylidene)anabaseine (Dmxb-a), also known as GTS-21, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). It has shown potential as a therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Understanding the in vivo distribution and target engagement of this compound in the brain is crucial for its clinical development. This document provides detailed application notes and protocols for tracking the biodistribution of this compound in the brain using various in vivo imaging techniques. As no direct imaging studies of this compound have been published to date, this document outlines hypothetical, yet scientifically grounded, approaches for the development of this compound-based imaging agents and their application in preclinical research.
This compound is a lipophilic compound that readily crosses the blood-brain barrier, a critical property for a central nervous system drug and for its potential imaging agents.[3] The proposed imaging strategies involve modifying this compound with either a positron-emitting radionuclide for Positron Emission Tomography (PET), a gamma-emitting radionuclide for Single-Photon Emission Computed Tomography (SPECT), or a near-infrared (NIR) fluorophore for fluorescence imaging.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the α7-nAChR, a ligand-gated ion channel expressed in brain regions critical for cognition, such as the hippocampus and cerebral cortex.[1] Activation of this receptor leads to an influx of calcium ions, which in turn modulates various downstream signaling cascades involved in synaptic plasticity and neuroprotection.
Section 1: Positron Emission Tomography (PET) Imaging
PET imaging offers high sensitivity and quantitative capabilities for tracking the in vivo distribution of radiolabeled molecules.[4] For this compound, we propose two potential radiolabeling strategies: ¹⁸F-fluorination and ¹¹C-methylation.
Proposed Radiolabeled this compound Tracers
-
[¹⁸F]F-Dmxb-a: Fluorine-18 is a commonly used PET isotope due to its near-ideal half-life (109.7 min) and low positron energy.[5] We propose the synthesis of a fluorinated analog of this compound, for instance, by replacing one of the methoxy groups with a fluoroethoxy or fluoromethoxy group, or by direct fluorination on the benzylidene ring if a suitable precursor is synthesized.
-
[¹¹C]CH₃-Dmxb-a: Carbon-11 has a shorter half-life (20.4 min), which allows for repeat studies on the same day.[6] Given that this compound has two methoxy groups, O-methylation of a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a feasible labeling strategy.[7]
Experimental Workflow for PET Imaging
Detailed Protocols
Protocol 1.1: Radiosynthesis of [¹¹C]CH₃-Dmxb-a
This protocol is based on the O-methylation of a phenol precursor.
-
Precursor Synthesis: Synthesize a desmethyl-Dmxb-a precursor, for example, 3-(2-hydroxy-4-methoxybenzylidene)anabaseine.
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via a cyclotron and convert it to [¹¹C]CH₃I using a synthesis module.
-
Radiolabeling: Trap the [¹¹C]CH₃I in a reaction vessel containing the desmethyl-Dmxb-a precursor (0.5-1.0 mg) and a base (e.g., NaOH or K₂CO₃) in a suitable solvent (e.g., DMF or DMSO). Heat the reaction mixture at 80-100°C for 5 minutes.[8]
-
Purification: Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: Collect the product fraction, remove the organic solvent under a stream of nitrogen, and formulate the [¹¹C]CH₃-Dmxb-a in sterile saline for injection.
-
Quality Control: Perform quality control tests for radiochemical purity, chemical purity, specific activity, and sterility.
Protocol 1.2: In Vivo PET Imaging in Mice
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6, 20-25 g) with 2% isoflurane in oxygen.[2] Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed with the head in the center of the field of view.
-
Tracer Injection: Inject a bolus of [¹¹C]CH₃-Dmxb-a (e.g., 5-10 MBq) in a volume of 100-200 µL of sterile saline via the tail vein catheter.[9]
-
Image Acquisition: Start a dynamic PET scan immediately after injection and acquire data for 60-90 minutes.[2][9]
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm such as 3D Ordered Subset Expectation Maximization (OSEM3D).[10]
-
Data Analysis:
-
Co-register the PET images with a standard mouse brain atlas or a co-acquired CT/MRI scan.
-
Draw regions of interest (ROIs) over different brain areas (e.g., hippocampus, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer over time.
-
Calculate standardized uptake values (SUV) for quantitative comparison between brain regions and different experimental groups.
-
Quantitative Data Summary
| Parameter | [¹⁸F]F-Dmxb-a (Hypothetical) | [¹¹C]CH₃-Dmxb-a (Hypothetical) | Reference |
| Half-life | 109.7 min | 20.4 min | [5][6] |
| Typical Injected Dose (Mouse) | 3.7-7.4 MBq | 5-10 MBq | [9][10] |
| Scan Duration | 90-120 min | 60-90 min | [2][9] |
| Expected Brain Uptake (Peak SUV) | 1.5 - 3.0 | 1.5 - 3.0 | N/A |
| Spatial Resolution (Preclinical PET) | ~1 mm | ~1 mm | [4] |
Section 2: Single-Photon Emission Computed Tomography (SPECT) Imaging
SPECT is another nuclear imaging technique that can be used to track radiolabeled compounds. It generally has lower sensitivity than PET but offers the advantage of using longer-lived isotopes.[7]
Proposed Radiolabeled this compound Tracer
-
[¹²³I]I-Dmxb-a: Iodine-123 is a commonly used SPECT isotope with a half-life of 13.2 hours and gamma-ray energy of 159 keV. We propose the synthesis of an iodinated analog of this compound, for instance, by radioiodination of a suitable precursor on the benzylidene or pyridine ring.
Experimental Protocol for SPECT Imaging
The experimental workflow for SPECT is similar to that of PET, with the main differences being the radiotracer and the imaging equipment.
Protocol 2.1: In Vivo SPECT Imaging in Mice
-
Animal Preparation: Anesthetize and position the mouse as described in the PET protocol.
-
Tracer Injection: Inject a bolus of [¹²³I]I-Dmxb-a (e.g., 10-20 MBq) via the tail vein catheter.
-
Image Acquisition: Acquire SPECT data at a specific time point post-injection (e.g., 60 minutes) or perform a dynamic scan. A typical acquisition involves multiple projections over 360 degrees.[11]
-
Image Reconstruction: Reconstruct the projection data using an iterative reconstruction algorithm with corrections for attenuation and scatter.[12]
-
Data Analysis: Co-register the SPECT images with a brain atlas or CT/MRI. Quantify tracer uptake in different brain regions as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
| Parameter | [¹²³I]I-Dmxb-a (Hypothetical) | Reference |
| Half-life | 13.2 hours | [7] |
| Typical Injected Dose (Mouse) | 10-20 MBq | [11] |
| Scan Duration | 30-60 min | [11] |
| Expected Brain Uptake (%ID/g) | 0.5 - 2.0 | N/A |
| Spatial Resolution (Preclinical SPECT) | 0.5 - 1.0 mm | [7] |
Section 3: Fluorescence Imaging
In vivo fluorescence imaging, particularly in the near-infrared (NIR) window (700-1700 nm), allows for real-time visualization of molecular processes with high spatial resolution, although with limited tissue penetration depth compared to nuclear imaging techniques.[13][14]
Proposed Fluorescently Labeled this compound Probe
-
This compound-NIR750: We propose conjugating this compound to a NIR fluorophore with an emission maximum around 750 nm. This region of the spectrum minimizes tissue autofluorescence and light scattering.[1] The conjugation should be done at a position on the this compound molecule that is least likely to interfere with its binding to the α7-nAChR, for example, via a linker attached to a less critical part of the molecule.
Experimental Workflow for Fluorescence Imaging
Detailed Protocol
Protocol 3.1: In Vivo Fluorescence Brain Imaging in Mice
-
Animal Preparation: Anesthetize a mouse and remove the hair from its head to minimize light scattering. Place the animal in the imaging chamber of an in vivo imaging system (IVIS) or a similar device.[3]
-
Probe Injection: Inject this compound-NIR750 (e.g., 10-50 nmol) intravenously.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes). Use an excitation filter appropriate for the chosen NIR dye (e.g., ~710 nm) and an emission filter to collect the fluorescence signal (e.g., ~760 nm).[3]
-
Data Analysis:
-
Draw ROIs over the head region to measure the fluorescence intensity.
-
Correct for background autofluorescence using images from a control mouse injected with vehicle.
-
Plot the fluorescence intensity over time to assess the pharmacokinetics of the probe in the brain.
-
For higher resolution imaging, a cranial window can be implanted to visualize the probe's distribution at a cellular level using two-photon microscopy.[15]
-
Quantitative Data Summary
| Parameter | This compound-NIR750 (Hypothetical) | Reference |
| Excitation/Emission Maxima | ~710 nm / ~760 nm | [13] |
| Typical Injected Dose (Mouse) | 10-50 nmol | N/A |
| Imaging Time Points | 5 min to several hours | [3] |
| Expected Signal-to-Background Ratio | > 2 | N/A |
| Spatial Resolution (Whole Body) | Millimeters | [13] |
| Spatial Resolution (Microscopy) | Micrometers | [15] |
Conclusion
The application notes and protocols outlined in this document provide a comprehensive framework for initiating in vivo imaging studies to track the distribution of this compound in the brain. While the proposed imaging agents are hypothetical, they are based on established chemical and imaging principles. The successful development and application of these techniques will be invaluable for understanding the pharmacokinetics and pharmacodynamics of this compound, ultimately accelerating its development as a potential therapeutic for cognitive disorders. Each protocol should be optimized and validated for the specific research question and available instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rutgers.edu [research.rutgers.edu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Submillimeter-Resolution PET for High-Sensitivity Mouse Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of 11C-acetate PET for Monitoring the Fatty Acid Synthesis Pathway in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. criver.com [criver.com]
- 12. Frontiers | Functional Neuroimaging in Rodents Using Cerebral Blood Flow SPECT [frontiersin.org]
- 13. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in near-infrared II fluorophores for multifunctional biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Intravital Imaging of Fluorescent Protein Expression in Mice with a Closed-Skull Traumatic Brain Injury and Cranial Window Using a Two-Photon Microscope [jove.com]
Application Notes and Protocols for Electrophysiological Recording Methods with Dmxb-a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Dmxb-a (also known as GTS-21), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), in various electrophysiological recording methods. The protocols are intended to guide researchers in accurately assessing the effects of this compound on neuronal activity, both in vitro and in vivo.
Introduction to this compound and its Mechanism of Action
This compound is a derivative of the natural product anabaseine and acts as a selective partial agonist at α7-nAChRs.[1][2] These receptors are ligand-gated ion channels that are highly permeable to calcium (Ca²⁺) and are widely expressed in the central nervous system, particularly in regions associated with cognition and memory like the hippocampus and cerebral cortex.[1][3] Activation of α7-nAChRs by an agonist such as this compound leads to the rapid influx of cations, primarily Ca²⁺, which can subsequently trigger a variety of downstream signaling cascades.[4][5] This can include the activation of voltage-dependent calcium channels and the modulation of second messenger systems, ultimately influencing neurotransmitter release and synaptic plasticity.[3][5]
Due to its role in modulating neuronal excitability and synaptic function, this compound has been investigated as a potential therapeutic agent for neurological and psychiatric disorders characterized by cognitive deficits. Electrophysiological techniques are crucial for characterizing the functional effects of this compound on α7-nAChRs and downstream neuronal activity.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the electrophysiological effects of this compound.
Table 1: In Vitro Electrophysiological Data for this compound (GTS-21)
| Parameter | Species/Cell Type | This compound Concentration | Observed Effect | Reference |
| EC₅₀ | Rat α7-nAChR (expressed in Xenopus oocytes) | 5.2 µM | Agonist-evoked current | [1] |
| EC₅₀ | Human α7-nAChR (expressed in Xenopus oocytes) | 11 µM | Agonist-evoked current | [1] |
| Activation | Rat α7 homo-oligomeric receptors (expressed in Xenopus oocytes) | 100 µM | Selective activation of α7 receptors with no significant activity at α2, α3, and α4-containing subtypes.[6] | [6] |
Table 2: In Vivo Electrophysiological and Behavioral Data for this compound (GTS-21)
| Experimental Model | Species | This compound Dosage | Route of Administration | Observed Effect | Reference |
| Auditory Sensory Gating (P20-N40) | DBA/2 Mice | 10 mg/kg | Intragastric | Improved deficient sensory inhibition.[7] | [7] |
| Auditory Gating | Isolation-reared Rats | 1.0, 3.33, 10, 33 mg/kg | Intraperitoneal (IP) | Significantly improved auditory gating at 3.33, 10, and 33 mg/kg doses.[8] | [8] |
| Cognitive Deficits (Aβ₂₅₋₃₅ injected) | Mice | 1 mg/kg | Not specified | Prevented Aβ₂₅₋₃₅-induced depression of α7-nAChR response and improved LTP.[9] | [9] |
| Passive Avoidance and Morris Water Task | Rats with nucleus basalis lesions | 0.5 mg/kg | Intraperitoneal (IP) | Improved performance in both tasks.[6] | [6] |
Experimental Protocols
In Vitro Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents
This protocol is designed to record currents mediated by α7-nAChRs in response to this compound application in cultured neurons or brain slices.
Materials:
-
This compound (GTS-21) stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)
-
Positive Allosteric Modulator (PAM) such as PNU-120596 (optional, to counteract rapid desensitization)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare fresh external and internal solutions and filter sterilize.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Prepare the cell culture or brain slice in the recording chamber and continuously perfuse with oxygenated external solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.[10]
-
Clamp the cell at a holding potential of -70 mV or -80 mV.[11]
-
Prepare working concentrations of this compound in external solution. A final DMSO concentration should be kept below 0.1%.
-
Drug Application:
-
For rapid application, use a fast-perfusion system to apply this compound for a short duration (e.g., 1-2 seconds) to evoke a transient inward current.
-
Due to the rapid desensitization of α7-nAChRs, co-application or pre-incubation with a PAM like PNU-120596 (e.g., 10 µM) can be used to obtain more sustained and larger amplitude currents, facilitating dose-response analysis.[12]
-
-
Data Acquisition:
-
Record the current response to this compound application. The α7-nAChR mediated current will be an inward current at the specified holding potential.
-
To construct a dose-response curve, apply increasing concentrations of this compound, with sufficient washout periods in between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each this compound concentration.
-
Normalize the responses to the maximal response and fit the data with a Hill equation to determine the EC₅₀.
-
In Vivo Auditory Evoked Potential (AEP) Recording with this compound Administration
This protocol describes the recording of auditory sensory gating, specifically the P20-N40 component of the AEP in rodents, and the assessment of this compound's modulatory effects.
Materials:
-
This compound (GTS-21)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., stainless steel or tungsten)
-
Reference and ground electrodes
-
Amplifier and data acquisition system for AEPs
-
Acoustic stimulator
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant recording electrodes in the hippocampus (e.g., CA3 region) or over the auditory cortex, a reference electrode (e.g., over the cerebellum), and a ground electrode.[13]
-
Allow the animal to recover from surgery for a sufficient period (e.g., 1 week).
-
Recording Session:
-
Place the awake, freely moving animal in a sound-attenuating chamber.
-
Connect the implanted electrodes to the recording system.
-
-
Auditory Stimulation (Sensory Gating Paradigm):
-
Present pairs of identical auditory stimuli (clicks or tones, e.g., 85 dB) with a short inter-stimulus interval (e.g., 500 ms).[7][14]
-
The first stimulus is the conditioning (S1) stimulus, and the second is the test (S2) stimulus.
-
Deliver multiple pairs of stimuli and average the responses to obtain the AEP waveforms.
-
-
This compound Administration:
-
Post-Drug Recording:
-
Repeat the auditory sensory gating paradigm at various time points after this compound administration to assess the time course of the drug's effect.
-
-
Data Analysis:
-
Identify and measure the peak amplitudes of the P20 and N40 components of the AEP for both S1 and S2 responses.
-
Calculate the sensory gating ratio (S2 amplitude / S1 amplitude). A smaller ratio indicates better sensory gating.
-
Compare the gating ratios before and after this compound administration to determine the drug's effect on sensory inhibition. An improvement in sensory gating is indicated by a reduction in the S2/S1 ratio.
-
Visualizations
Caption: Signaling pathway of this compound at the α7-nAChR.
Caption: Workflow for whole-cell patch-clamp recording of this compound effects.
Caption: Workflow for in vivo auditory evoked potential recording with this compound.
References
- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTS-21 - Wikipedia [en.wikipedia.org]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]
- 6. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intragastric this compound, an alpha7 nicotinic agonist, improves deficient sensory inhibition in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMXB, an alpha7 nicotinic agonist, normalizes auditory gating in isolation-reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. nanion.de [nanion.de]
- 12. researchgate.net [researchgate.net]
- 13. Nicotine Receptor Subtype-Specific Effects on Auditory Evoked Oscillations and Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Mechanisms Involved in Sensory Gating Disruption Induced by (±)-3,4-Methylene- Dioxymethamphetamine (MDMA): Relevance to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dmxb-a Technical Support Center: Solubility and Handling Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Dmxb-a (also known as GTS-21) and troubleshooting common issues encountered during its dissolution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound, or 3-(2,4-dimethoxybenzylidene)anabaseine, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3][4] It is investigated for its potential nootropic and neuroprotective effects.[2] Research applications include studying its role in attenuating Aβ accumulation in Alzheimer's disease models, improving sensory inhibition, and its anti-inflammatory and cognition-enhancing activities.[1][5][6]
Q2: What are the general solubility characteristics of this compound?
This compound is available as a dihydrochloride salt, which influences its solubility. The cationic forms of anabaseine derivatives like this compound are generally soluble in protic solvents such as water, methanol, and ethanol.[7] However, for research purposes, it is commonly dissolved in organic solvents like dimethyl sulfoxide (DMSO).[8]
Q3: In which solvents is this compound soluble?
This compound dihydrochloride has good solubility in DMSO.[8] For in vivo studies, complex solvent systems are often required to achieve the desired concentration and biocompatibility.[1]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems researchers may face when dissolving this compound.
Issue 1: this compound is not dissolving or is precipitating out of solution.
-
Cause: The solvent may be saturated, or the dissolution conditions may not be optimal.
-
Solution:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of this compound.
-
Apply Heat: Gently warming the solution can aid dissolution. However, be cautious about the stability of this compound at elevated temperatures.
-
Sonication: Using a sonicator can help break up particles and facilitate dissolution.[1]
-
pH Adjustment: For aqueous solutions, adjusting the pH might be necessary. Since this compound is a dihydrochloride salt, the solution will be acidic.
-
Issue 2: The prepared this compound solution is not clear.
-
Cause: This could be due to incomplete dissolution or the presence of insoluble impurities.
-
Solution:
-
Extended Mixing: Continue vortexing or stirring the solution for a longer period.
-
Filtration: If the solution remains cloudy after exhaustive attempts to dissolve the compound, it may be necessary to filter the solution through a 0.22 µm filter to remove any undissolved particles, especially for sterile applications.[1]
-
Issue 3: How to prepare this compound for in vivo experiments?
-
Challenge: Preparing a solution that is both concentrated enough for dosing and biocompatible can be challenging.
-
Recommended Protocols: Several multi-component solvent systems have been successfully used to prepare this compound for in vivo administration, achieving a concentration of at least 2.5 mg/mL.[1] These often involve a combination of a primary solvent like DMSO with co-solvents and surfactants to improve solubility and stability in aqueous-based formulations.
Data Presentation: this compound Solubility
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 16.5 mg/mL (43.27 mM) | - | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.56 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.56 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.56 mM) | Clear solution | [1] |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO:
-
Weigh the desired amount of this compound dihydrochloride powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used if necessary.[1]
-
Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Visualizations
This compound Solubility Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GTS-21 [medbox.iiab.me]
- 3. GTS-21 - Wikipedia [en.wikipedia.org]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. Intragastric this compound, an alpha7 nicotinic agonist, improves deficient sensory inhibition in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molnova.cn [molnova.cn]
Technical Support Center: Overcoming Poor Bioavailability of Dmxb-a in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of 3-((2,4-dimethoxybenzylidene)anabaseine) (Dmxb-a), also known as GTS-21, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the perceived "poor bioavailability" of this compound?
A1: While this compound is a lipophilic compound that is readily absorbed from the gastrointestinal tract, its oral bioavailability is primarily limited by extensive first-pass hepatic metabolism.[1] Less than 1% of an orally administered dose is recovered as the unchanged drug in urine.[2] this compound is rapidly converted to O-demethylated hydroxy metabolites, with 4-hydroxy-Dmxb-a (4-OH-MBA) being the dominant metabolite in plasma. These metabolites are then efficiently glucuronidated and excreted. This rapid clearance significantly reduces the systemic exposure of the parent compound.
Q2: Are the metabolites of this compound active?
A2: Yes, the primary human metabolite, 3-(4-hydroxy, 2-methoxy-benzylidene)anabaseine (4OH-GTS-21), and other hydroxy metabolites are pharmacologically active. In fact, they exhibit higher efficacy as partial agonists at both rat and human α7 nicotinic acetylcholine receptors (nAChR) compared to the parent this compound.[3] This has led to the suggestion that this compound may function as a prodrug, with its therapeutic effects potentially mediated by its metabolites.[3]
Q3: If the metabolites are more active, why is their bioavailability a concern?
A3: Although the hydroxy metabolites are more potent, they are also more polar than this compound. This increased polarity leads to significantly lower penetration of the blood-brain barrier (BBB). Consequently, their concentrations in the brain, the intended site of action for neurological indications, are much lower than that of the parent compound. This limits their ability to exert a therapeutic effect in the central nervous system.
Q4: What is a typical vehicle for oral administration of this compound in preclinical studies?
A4: Due to its lipophilic nature, this compound is often administered as a suspension or in an oily vehicle for oral gavage studies in rodents. The specific vehicle should be chosen based on the compound's solubility and the study design, ensuring it is non-toxic and does not interfere with the absorption or metabolism of this compound. Common vehicles for oral gavage in rats and mice include aqueous solutions, though for lipophilic compounds, oily vehicles may be used.
Q5: What are the known downstream signaling pathways activated by this compound?
A5: this compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of this receptor can trigger several downstream signaling cascades, including the PI3K/Akt and JAK2/STAT3 pathways.[4][5][6] These pathways are associated with neuroprotective and anti-inflammatory effects.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Problem: You observe significant variability in the plasma concentrations of this compound and its metabolites between animals in the same dosing group.
| Possible Cause | Troubleshooting Step |
| Improper Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species. Improper placement of the gavage needle can lead to incomplete dosing or administration into the trachea instead of the esophagus.[7][8][9][10] |
| Formulation Inhomogeneity | If using a suspension, ensure it is uniformly mixed before and during dose administration to prevent settling of the active compound. |
| Food Effects | The presence or absence of food in the stomach can affect the rate and extent of drug absorption. Standardize the fasting period for all animals before dosing, if appropriate for the study design. |
| Genetic Differences in Metabolism | Be aware that different strains of rodents can have variations in metabolic enzyme activity, leading to differences in drug clearance. Ensure you are using a consistent and well-characterized strain. |
Issue 2: Low Brain-to-Plasma Ratio of Active Metabolites
Problem: While you can detect the more potent hydroxy metabolites in plasma, their concentration in the brain is below the expected therapeutic level.
| Possible Cause | Troubleshooting Step |
| Poor Blood-Brain Barrier Penetration | The increased polarity of the hydroxy metabolites limits their ability to cross the BBB. This is an inherent property of these molecules. |
| Active Efflux from the Brain | Consider the possibility of active efflux transporters at the BBB removing the metabolites from the brain. |
| Consider Prodrug Strategies | Explore the use of this compound as a prodrug, focusing on achieving sufficient brain concentrations of the parent compound, which can then be metabolized to the active forms within the CNS. |
| Alternative Delivery Systems | Investigate advanced formulation strategies such as nanoparticles or liposomes to potentially improve the delivery of this compound or its metabolites across the BBB, though specific research on this compound in this area is limited. |
Issue 3: Rapid Clearance and Short Half-Life
Problem: The systemic exposure (AUC) of this compound is low, and the compound is cleared from the plasma very quickly, making it difficult to maintain therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Extensive First-Pass Metabolism | This is the primary reason for the rapid clearance of this compound.[1] |
| Consider Formulation Strategies | Investigate formulations that could potentially reduce the rate of metabolism. This could include complexation with cyclodextrins to modify its release profile, although specific data for this compound is not readily available. |
| Prodrug Development | Design and synthesize prodrugs of this compound or its active metabolites that are more resistant to first-pass metabolism and release the active compound at a controlled rate. |
| Inhibition of Metabolic Enzymes | In exploratory studies, co-administration with a known inhibitor of the relevant metabolic enzymes could be used to understand the impact of reduced metabolism on bioavailability. However, this is not a viable long-term strategy for drug development. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Male Sprague-Dawley Rats after a Single Oral Administration (20 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) |
| This compound | ~300 | ~0.5 | ~2.0 |
| 4-OH-MBA | ~100 | ~1.0 | 2.24 |
| 2-OH-MBA | ~50 | ~1.0 | 2.08 |
Data extrapolated from graphical representations in Kem et al., 2004.[11]
Table 2: Brain and Plasma Concentrations of this compound in Adult Rats after a Single Oral Administration (10 mg/kg)
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 1010 ± 212 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 10 min |
| Peak Brain Concentration | 664 ± 103 ng/g tissue |
| Brain-to-Plasma Concentration Ratio | 2.61 ± 0.34 |
Data from Meyer et al., 1998.[1]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol provides a general guideline for the oral administration of this compound to rats via gavage.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline, or an oil-based vehicle)
-
Gavage needles (size appropriate for the rat's weight, typically 16-18 gauge with a ball tip)[7][8][9][10]
-
Syringes
-
Animal scale
Procedure:
-
Dose Preparation: Prepare the this compound formulation at the desired concentration. If it is a suspension, ensure it is continuously stirred to maintain homogeneity.
-
Animal Handling: Acclimate the rats to handling prior to the experiment to reduce stress.
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume to be administered. The volume should generally not exceed 10 mL/kg.[12]
-
Restraint: Gently but firmly restrain the rat in a vertical position to align the head and esophagus.[7][9]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.[7][8][9][10]
-
Dose Administration: Once the needle is in the stomach (pre-measured to the level of the last rib), slowly administer the dose.[9][10]
-
Needle Removal: Smoothly withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental administration into the trachea.[7][8]
Protocol 2: Quantification of this compound and Metabolites in Plasma by HPLC
This protocol is based on the methodology described by Kem et al. (2004).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Supelcosil LC-ABZ column or equivalent
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Plasma samples from this compound treated animals
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: 15% acetonitrile in 0.05 M aqueous ammonium acetate buffer, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column: Supelcosil LC-ABZ.
-
Detection: UV at 400 nm.
-
Injection Volume: Appropriate volume based on system sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and its hydroxy metabolites.
-
Calculate the concentration of the analytes in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Mandatory Visualizations
Caption: this compound absorption, metabolism, and distribution pathway.
Caption: Downstream signaling pathways of α7nAChR activation by this compound.
Caption: Experimental workflow for preclinical pharmacokinetic studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Dmxb-a (GTS-21) Experimental Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dmxb-a (also known as GTS-21) in experimental systems. This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR) and is a valuable tool for studying cholinergic signaling. However, like any pharmacological agent, it can exhibit off-target effects that may complicate data interpretation. This guide is designed to help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] It binds to the α7 nAChR and elicits a response, but with lower efficacy than a full agonist. This property can be advantageous in preventing receptor desensitization that can occur with continuous exposure to full agonists.
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of this compound is its antagonist activity at α4β2 nAChRs, which typically occurs at higher concentrations.[1][2][4] Some studies have also suggested potential interactions with 5-HT3 receptors, although this is less definitively established.[5] Additionally, some of the observed anti-inflammatory effects of this compound may be independent of α7 nAChR activation.
Q3: What is the active metabolite of this compound and how does it differ from the parent compound?
The primary active metabolite of this compound is 4-hydroxy-GTS-21 (4-OH-GTS-21).[6][7][8][9] This metabolite also acts as an agonist at α7 nAChRs and may contribute significantly to the overall in vivo effects of this compound administration.[4][6][7][10] Notably, 4-OH-GTS-21 has been shown to have higher efficacy at human α7 nAChRs compared to this compound itself.[4][10]
Q4: Are there species-specific differences in the potency of this compound?
Yes, this compound has been reported to be more potent and efficacious at rat α7 nAChRs compared to human α7 nAChRs.[11][12] This is an important consideration when translating findings from rodent models to human systems.
Troubleshooting Guide
Unexpected or inconsistent results in your experiments with this compound can often be attributed to its concentration-dependent effects on multiple targets. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Observed effect is not consistent with α7 nAChR activation.
Possible Cause: The observed effect may be due to off-target activity, particularly antagonism of α4β2 nAChRs, especially at higher concentrations of this compound.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment. If the dose-response curve is biphasic or does not saturate as expected for a single target, it may indicate multiple underlying mechanisms.
-
Use of Selective Antagonists: Employ selective antagonists to dissect the pharmacology of the observed effect.
-
To confirm α7 nAChR involvement, pre-incubate your system with a selective α7 nAChR antagonist, such as Methyllycaconitine (MLA) , before applying this compound. A reduction or abolition of the this compound-induced effect would support α7 nAChR mediation.
-
To investigate potential α4β2 nAChR involvement, use a selective α4β2 nAChR antagonist, such as Dihydro-β-erythroidine (DHβE) . If DHβE potentiates or alters the response to this compound, it may suggest an off-target effect through α4β2 receptors.
-
-
Positive Controls: Use a known selective α7 nAChR full agonist (e.g., PNU-282987) and a known α4β2 nAChR agonist (e.g., nicotine at lower concentrations) as positive controls to characterize the response profile of your experimental system.
Issue 2: High variability in experimental results.
Possible Cause: High variability can arise from issues with compound stability, cell line integrity, or inconsistent experimental conditions.
Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before further dilution in aqueous media. Visually inspect for any precipitation.
-
Keep the final concentration of the vehicle (e.g., DMSO) consistent and low across all experimental conditions (typically <0.1%).
-
-
Cell Culture Conditions:
-
Routinely check cell lines for mycoplasma contamination.
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density and health.
-
-
Experimental Protocol:
-
Maintain consistent incubation times, temperatures, and other environmental factors.
-
For in vivo studies, consider the route of administration and the pharmacokinetics of this compound, as plasma and brain concentrations can vary.[6]
-
Quantitative Data Summary
The following tables summarize the known pharmacological parameters of this compound and its active metabolite. These values can help in designing experiments and interpreting results.
Table 1: Pharmacological Profile of this compound (GTS-21)
| Target | Species | Assay Type | Parameter | Value | Reference |
| α7 nAChR | Rat | Electrophysiology (Xenopus oocytes) | EC50 | 5.2 µM | [5] |
| Human | Electrophysiology (Xenopus oocytes) | EC50 | 11 µM | [5] | |
| α4β2 nAChR | Rat | Ion Flux | IC50 | 17 µM | [5] |
| α3β4 nAChR | Rat | Ion Flux | EC50 | 21 µM | [5] |
Table 2: Pharmacological Profile of 4-OH-GTS-21
| Target | Species | Assay Type | Parameter | Notes | Reference |
| α7 nAChR | Human | - | Higher Efficacy | Compared to parent this compound | [4][10] |
| α7 nAChR | Rat | - | Agonist | - | [6] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Values can vary depending on the experimental system.
Experimental Protocols
Protocol 1: In Vitro Validation of α7 nAChR-Mediated Effects of this compound
This protocol outlines a general procedure to confirm that an observed cellular response to this compound is mediated by α7 nAChRs using a selective antagonist.
Materials:
-
Cell line expressing α7 nAChRs (e.g., SH-SY5Y, PC12, or a transfected cell line)
-
This compound (GTS-21)
-
Methyllycaconitine (MLA) citrate (selective α7 nAChR antagonist)
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents (e.g., for measuring calcium influx, gene expression, or protein phosphorylation)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a suitable multi-well plate format for your assay. Allow cells to adhere and grow for 24-48 hours.
-
Antagonist Pre-incubation:
-
Prepare a working solution of MLA in your assay buffer. A typical concentration range to test is 1-100 nM.
-
Remove the culture medium and wash the cells once with the assay buffer.
-
Add the MLA-containing buffer to the designated wells. For control wells, add buffer without MLA.
-
Incubate for 15-30 minutes at the appropriate temperature (e.g., 37°C).
-
-
This compound Stimulation:
-
Prepare a range of this compound concentrations in the assay buffer.
-
Add the this compound solutions to the wells (both with and without MLA pre-incubation).
-
Incubate for the desired duration based on your experimental endpoint (e.g., seconds to minutes for calcium imaging, hours for gene expression).
-
-
Assay Measurement: Perform your specific assay to measure the cellular response.
-
Data Analysis: Compare the concentration-response curve of this compound in the presence and absence of MLA. A rightward shift and/or a decrease in the maximal response in the presence of MLA indicates that the effect is mediated by α7 nAChRs.
Visualizations
Below are diagrams to visualize key concepts related to this compound pharmacology and experimental design.
Caption: this compound on-target and off-target signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. GTS-21 - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of neuronal function by choline and 4OH-GTS-21 through alpha 7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha7 nicotinic receptor agonist 4OH-GTS-21 protects axotomized septohippocampal cholinergic neurons in wild type but not amyloid-overexpressing transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxy metabolites of the Alzheimer's drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine dihydrochloride (GTS-21): their molecular properties, interactions with brain nicotinic receptors, and brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Dmxb-a Behavioral Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dmxb-a (also known as GTS-21). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your behavioral studies.
Frequently Asked Questions (FAQs)
Q1: We expected this compound to have pro-cognitive effects, but we are observing no change or even impairment in our cognitive tasks. What could be the reason?
A1: This is a common issue and can be attributed to several factors. The most likely culprit is the dose of this compound being administered. This compound, like many α7 nicotinic acetylcholine receptor (nAChR) agonists, often exhibits a biphasic or "inverted U-shaped" dose-response curve for cognitive enhancement.[1][2] This means that both doses that are too low and doses that are too high can result in a lack of effect or even cognitive impairment. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific behavioral paradigm and animal model.
Another factor to consider is the metabolism of this compound. This compound is metabolized into 4-hydroxy-GTS-21 (4-OH-GTS-21), which is a more potent partial agonist at α7 nAChRs than the parent compound.[1][3][4] The rate of metabolism can vary between species and even between individual animals, leading to variability in the effective dose reaching the brain.
Finally, receptor desensitization can play a role.[5][6] Prolonged or high-concentration exposure to an agonist like this compound can lead to a temporary decrease in the responsiveness of α7 nAChRs.
Q2: We are seeing anxiogenic-like effects (increased anxiety) in our behavioral assays, which was unexpected. Why might this be happening?
A2: While α7 nAChR activation is often associated with anxiolytic (anxiety-reducing) effects, high doses of this compound and other selective α7 agonists can induce anxiogenic-like responses. This paradoxical effect is another manifestation of the inverted U-shaped dose-response curve. Studies have shown that while lower doses of α7 agonists can be anxiolytic, higher doses can lead to increased anxiety-like behaviors in paradigms such as the elevated plus-maze. Therefore, if you are observing anxiogenic effects, it is highly recommended to test a range of lower doses.
Q3: There is high variability in the behavioral responses to this compound between our test subjects. What are the potential sources of this variability?
A3: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this when working with this compound:
-
Pharmacokinetics: As mentioned earlier, individual differences in the metabolism of this compound to its more potent metabolite, 4-OH-GTS-21, can lead to different effective concentrations in the brain.[3]
-
Route of Administration: The bioavailability of this compound can differ between oral (p.o.) and intraperitoneal (i.p.) administration. Oral administration generally results in lower bioavailability due to first-pass metabolism.[7][8][9] The choice of administration route and the consistency of the procedure are critical.
-
Baseline Anxiety and Cognitive State: The initial state of the animal can influence its response to the drug. Animals with different baseline levels of anxiety or cognitive function may show varied responses to this compound.[10]
-
Experimental Conditions: Minor variations in the experimental environment, such as lighting, noise levels, and handling stress, can significantly impact behavioral outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or No Pro-cognitive Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose (Inverted U-Shaped Curve) | Conduct a dose-response study with a wide range of doses, including very low concentrations. Start with doses reported in the literature and expand outwards.[1][2] |
| Receptor Desensitization | Consider the timing of your behavioral test in relation to the drug administration. Allow for sufficient time for the drug to reach effective concentrations without causing prolonged receptor desensitization. Varying the pre-treatment time may be necessary.[5][6] |
| Metabolism to Active Metabolite | Be aware that the active compound is the metabolite 4-OH-GTS-21. Consider that the peak concentration of the metabolite may occur at a different time than the parent compound.[1][3][4] |
| Assay Sensitivity | Ensure your chosen cognitive task is sensitive enough to detect the specific cognitive domain targeted by this compound (e.g., attention, working memory). |
Issue 2: Unexpected Anxiogenic-Like Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Dose | This is the most likely cause. Systematically lower the dose of this compound. Anxiogenic effects are often observed at the higher end of the dose-response curve. |
| Off-Target Effects | While this compound is selective for α7 nAChRs, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Confirm your findings with a selective α7 antagonist. |
| Interaction with Other Neurotransmitter Systems | α7 nAChR activation can modulate other neurotransmitter systems, including GABAergic and glutamatergic pathways. The net effect on anxiety can be complex.[11][12][13][14] |
Issue 3: High Variability in Behavioral Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Standardize your administration procedure meticulously. For oral gavage, ensure correct placement to maximize absorption. For i.p. injections, ensure consistent injection volume and location.[8][9] |
| This compound Solution Instability | Prepare fresh solutions of this compound for each experiment. While specific stability data in all vehicles is not widely published, it is best practice to avoid using old solutions. Store stock solutions under appropriate conditions (e.g., protected from light, refrigerated or frozen as recommended by the supplier). |
| Environmental Factors | Strictly control the experimental environment. This includes consistent lighting, ambient noise levels, and handling procedures for all animals. Acclimatize animals to the testing room before the experiment. |
| Baseline Differences | Consider counterbalancing your experimental groups based on baseline performance in the behavioral task, if feasible. |
Data Presentation: Expected Dose-Response Effects of this compound in Behavioral Assays
The following tables summarize hypothetical but expected quantitative data from common behavioral assays to illustrate the inverted U-shaped dose-response curve. Note: These are representative data and may not directly correspond to specific experimental outcomes.
Table 1: Hypothetical Dose-Response of this compound in the Elevated Plus-Maze (EPM)
| This compound Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle | 35 ± 5 | 20 ± 4 |
| 0.1 | 45 ± 6 | 28 ± 5 |
| 1.0 | 65 ± 8 | 40 ± 6 |
| 10.0 | 30 ± 4 | 18 ± 3 |
| 30.0 | 20 ± 3 | 12 ± 2 |
Table 2: Hypothetical Dose-Response of this compound in the Open Field Test (OFT)
| This compound Dose (mg/kg, i.p.) | Time in Center (seconds) | Total Distance Traveled (cm) |
| Vehicle | 40 ± 7 | 2500 ± 300 |
| 0.1 | 55 ± 8 | 2600 ± 320 |
| 1.0 | 80 ± 10 | 2700 ± 350 |
| 10.0 | 35 ± 6 | 2400 ± 280 |
| 30.0 | 25 ± 5 | 2200 ± 250 |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Rodents
This protocol is designed to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms.[2][15][16][17]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open, and two are enclosed by walls.
-
A video camera is mounted above the maze to record the session.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video tracking system.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between each animal to remove olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
Open Field Test (OFT) Protocol for Rodents
This test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena with walls to prevent escape.
-
The arena is typically divided into a central zone and a peripheral zone by the analysis software.
-
A video camera is mounted above the arena.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a 10-30 minute session.
-
Record the session with a video tracking system.
-
Return the animal to its home cage after the session.
-
Clean the arena thoroughly between each animal.
Data Analysis:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
Mandatory Visualizations
Caption: A troubleshooting workflow for unexpected results in this compound behavioral studies.
Caption: A simplified signaling pathway of this compound via the α7 nicotinic acetylcholine receptor.
References
- 1. Regulation of neuronal function by choline and 4OH-GTS-21 through alpha 7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Reversible inhibition of GABAA receptors by α7-containing nicotinic receptors on the vertebrate postsynaptic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha7 nicotinic receptor agonist 4OH-GTS-21 protects axotomized septohippocampal cholinergic neurons in wild type but not amyloid-overexpressing transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholinergic Axons Modulate GABAergic Signaling among Hippocampal Interneurons via Postsynaptic α7 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Integration of inhibitory and excitatory effects of α7 nicotinic acetylcholine receptor activation in the prelimbic cortex regulates network activity and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α7-Containing nicotinic acetylcholine receptors on interneurons of the basolateral amygdala and their role in the regulation of the network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dmxb-a concentration for cell-based assays
Welcome to the technical support center for Dmxb-a (also known as GTS-21), a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals optimize the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic derivative of the natural toxin anabaseine.[1][2] It acts as a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[1][3] Upon binding, this compound activates the α7 nAChR, which has an exceptionally high permeability to calcium ions (Ca2+).[3][4] This activation leads to a direct influx of Ca2+, triggering various downstream signaling pathways. These pathways can influence neurotransmitter release, synaptic plasticity, and have anti-inflammatory and anti-apoptotic effects.[5][6]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell type and assay. A typical starting range is from 10 nM to 100 µM. A study using Xenopus oocytes found that 100 µM this compound activated α7 receptors.[7] It is crucial to perform a dose-response curve to identify the EC50 (half-maximal effective concentration) and the optimal concentration for your experimental window.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a dihydrochloride salt. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like sterile water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution to the final working concentration in your assay buffer or cell culture medium immediately before use. Note that this compound has shown some photosensitivity in laboratory settings.[2]
Q4: Is this compound cytotoxic?
A4: this compound is considered to be significantly less toxic than nicotine.[3] However, at very high concentrations, any compound can exhibit cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assay to ensure that the observed effects are due to α7 nAChR activation and not cellular toxicity.
Q5: Does this compound have any metabolites I should be aware of?
A5: Yes. The primary and active metabolite of this compound is 4-hydroxy-Dmxb-a (4-OH-GTS-21).[3] This metabolite has been shown to have excellent efficacy on both human and rat α7 receptors and may be responsible for some of the physiological and behavioral effects observed after this compound administration.[3]
Signaling Pathway and Experimental Workflow
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events, primarily driven by calcium influx. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for optimizing this compound concentration.
Caption: this compound activates the α7 nAChR, leading to Ca²+ influx and downstream cellular responses.
Caption: Workflow for determining the optimal this compound concentration in a cell-based assay.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration.
Problem 1: No or very low signal/response observed.
| Possible Cause | Suggested Solution |
| This compound Concentration Too Low | The concentration may be below the activation threshold for the receptor. Increase the concentration range (e.g., up to 100 µM). |
| Low Receptor Expression | The cell line may not express sufficient levels of α7 nAChR. Verify receptor expression using qPCR, Western blot, or by testing a positive control cell line. |
| Rapid Receptor Desensitization | α7 nAChR is known for rapid desensitization.[4] Reduce the agonist incubation time or use a kinetic reading mode (e.g., in a calcium flux assay) to capture the initial peak response. |
| Incorrect Assay Buffer | Ensure the assay buffer contains physiological levels of ions, particularly Ca2+, as the receptor is a ligand-gated ion channel. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Problem 2: High background signal or bell-shaped dose-response curve.
| Possible Cause | Suggested Solution |
| Cytotoxicity at High Concentrations | High concentrations of this compound may be causing cell death, leading to a drop in signal at the top of the dose-response curve. Perform a cytotoxicity assay (see Protocol 2) and use concentrations well below the toxic threshold. |
| Receptor Internalization | Prolonged exposure to high agonist concentrations can cause receptor internalization, reducing the number of available receptors on the cell surface.[8] Reduce the incubation time. |
| Off-Target Effects | At very high concentrations, this compound might interact with other receptors or cellular components. While it is selective for α7, it also binds to α4β2 subtypes without significant activation.[1] Lower the concentration range to a more pharmacologically relevant window based on your initial EC50 determination. |
| Assay Artifacts | The detection reagent (e.g., fluorescent dye) may be affected by the compound. Run a compound interference control (this compound in cell-free wells) to check for artifacts. |
digraph "Troubleshooting Decision Tree" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Experiment Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_signal [label="No / Low Response", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_bg [label="High Background /\nBell-Shaped Curve", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// No Signal Path sol_conc [label="Increase this compound\nConcentration Range", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_receptor [label="Verify α7 nAChR\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_time [label="Reduce Incubation Time /\nUse Kinetic Read", fillcolor="#F1F3F4", fontcolor="#202124"];
// High Background Path sol_cyto [label="Perform Cytotoxicity Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_internal [label="Reduce Incubation Time", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_offtarget [label="Lower Max Concentration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> no_signal [label="Yes"]; start -> high_bg [label="Yes"]; no_signal -> sol_conc [label="Cause:\nConcentration?"]; no_signal -> sol_receptor [label="Cause:\nReceptor Level?"]; no_signal -> sol_time [label="Cause:\nDesensitization?"]; high_bg -> sol_cyto [label="Cause:\nCytotoxicity?"]; high_bg -> sol_internal [label="Cause:\nInternalization?"]; high_bg -> sol_offtarget [label="Cause:\nOff-Target?"]; }
Caption: A decision tree for troubleshooting common issues with this compound assays.
Experimental Protocols & Data
Protocol 1: Determining this compound EC50 using a Calcium Mobilization Assay
This protocol describes how to determine the potency (EC50) of this compound by measuring intracellular calcium flux in a cell line expressing α7 nAChR (e.g., SH-SY5Y, PC-12, or a recombinant HEK293 line).
Materials:
-
Cells expressing α7 nAChR
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound dihydrochloride
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into the microplate at a pre-optimized density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.[9]
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer in a separate "source" plate. Start with a top concentration that is 5-10 times the final desired highest concentration (e.g., 500 µM for a final concentration of 100 µM). Include wells with buffer only (vehicle control).
-
Calcium Flux Measurement:
-
Place the cell plate and the source plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Program the instrument to inject the this compound dilutions from the source plate into the cell plate.
-
Continue to measure the fluorescence signal kinetically for 90-180 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Normalize the data: Subtract the baseline reading and express the response as a percentage of the maximal response observed at the saturating concentration of this compound.
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the EC50 value.[8]
-
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Log [this compound] | Avg. Fluorescence (RFU) | Normalized Response (%) |
| 100 | -4.00 | 18550 | 100.0 |
| 33.3 | -4.48 | 18490 | 99.4 |
| 11.1 | -4.95 | 17850 | 94.6 |
| 3.70 | -5.43 | 15200 | 76.5 |
| 1.23 | -5.91 | 9860 | 41.7 |
| 0.41 | -6.39 | 5150 | 12.1 |
| 0.14 | -6.86 | 3240 | 1.8 |
| 0.05 | -7.33 | 2980 | 0.0 |
| Vehicle | N/A | 2985 | 0.1 |
Based on this data, the calculated EC50 would be approximately 1.5 µM.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
Materials:
-
Cells and culture medium
-
Clear 96-well microplates
-
This compound dihydrochloride
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight as described in Protocol 1.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at the same concentrations used in your functional assay. Replace the existing medium with the this compound-containing medium. Include a "vehicle control" (medium only) and a "kill control" (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the same duration as your functional assay (e.g., 2 hours, 24 hours).
-
MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the background absorbance (kill control).
-
Express the absorbance of treated wells as a percentage of the vehicle control (100% viability).
-
Plot % Viability versus this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Table 2: Example Cytotoxicity Data for this compound
| This compound Conc. (µM) | Avg. Absorbance (570 nm) | % Cell Viability |
| 500 | 0.45 | 40.2 |
| 250 | 0.88 | 78.6 |
| 100 | 1.10 | 98.2 |
| 50 | 1.11 | 99.1 |
| 10 | 1.12 | 100.0 |
| 1 | 1.12 | 100.0 |
| Vehicle | 1.12 | 100.0 |
| Kill Control | 0.02 | 0.0 |
This data indicates that this compound shows significant cytotoxicity above 100 µM in this specific cell line and incubation time. Functional assays should be conducted at concentrations below this threshold.
References
- 1. GTS-21 [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 7. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
Troubleshooting Dmxb-a stability in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during long-term experiments with Dmxb-a (also known as GTS-21).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (3-(2,4-dimethoxybenzylidene)anabaseine), also known as GTS-21, is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] It binds to both α4β2 and α7 nAChR subtypes but primarily activates the α7 subtype.[1] This activation leads to various downstream effects, including neuroprotective and anti-inflammatory responses.
Q2: What are the known signaling pathways activated by this compound?
A2: this compound's activation of the α7-nAChR has been shown to modulate several key intracellular signaling pathways. Notably, it exerts anti-inflammatory effects by inhibiting the PI3K/Akt and NF-κB pathways while upregulating the Nrf2, CREB, and PPARγ signaling pathways. These actions collectively reduce the expression of pro-inflammatory cytokines and promote cellular antioxidant responses.
Q3: What are the common signs of this compound instability in a long-term experiment?
A3: Signs of this compound instability can manifest in several ways, including a gradual or sudden decrease in its expected biological effect, increased variability in results between experiments, and observable changes in the health of cell cultures or animal subjects.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial for maintaining the chemical integrity of this compound. Recommendations from suppliers generally include storing the powdered form at -20°C for up to three years. Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year, or at -20°C for shorter periods (e.g., one month). Always refer to the manufacturer's specific recommendations.
Q5: Can prolonged exposure to this compound lead to receptor desensitization?
A5: Yes, prolonged or high-concentration exposure to nAChR agonists like this compound can lead to receptor desensitization, a state where the receptor no longer responds to the agonist.[2] This is a critical factor to consider in long-term experiments as it can lead to a diminished biological response over time.
Troubleshooting Guides
Issue 1: Diminishing Efficacy of this compound Over Time
Q: I've noticed that the biological effect of this compound in my long-term cell culture experiment is decreasing over time. What could be the cause?
A: This is a common issue in long-term experiments and can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Assess Chemical Stability: this compound may be degrading in your cell culture medium at 37°C.
-
Recommendation: Perform a stability study to determine the half-life of this compound under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
-
Evaluate Receptor Desensitization: Continuous exposure to this compound can cause the α7-nAChRs to become desensitized.[2][3]
-
Recommendation: Consider intermittent dosing schedules (e.g., treat for a period, then culture in drug-free medium) to allow for receptor re-sensitization. Alternatively, use the lowest effective concentration of this compound to minimize this effect.
-
-
Check for Metabolic Inactivation: Your cells may be metabolizing this compound into less active or inactive forms. The primary metabolites of this compound are hydroxylated forms, which may have different efficacies.
-
Recommendation: If you suspect metabolic inactivation, you can analyze the cell culture supernatant over time using HPLC to detect the presence of this compound and its metabolites.
-
-
Consider Cell Health and Confluency: Changes in cell density and health can alter the response to this compound. Over-confluent cultures may exhibit altered receptor expression and metabolic activity.
-
Recommendation: Maintain a consistent cell density and passage number for your experiments. Regularly monitor cell morphology and viability.
-
Issue 2: High Variability in Experimental Results
Q: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A: High variability can be frustrating. Here are some key areas to focus on for improving consistency:
-
Standardize this compound Preparation:
-
Recommendation: Always prepare fresh working solutions of this compound from a single, quality-controlled stock solution for each set of experiments. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
-
-
Control for Environmental Factors:
-
Recommendation: Ensure that the pH, temperature, and CO2 levels of your incubator are stable and consistent. Small fluctuations in these parameters can affect both the stability of this compound and the physiology of your cells.
-
-
Maintain Consistent Cell Culture Practices:
-
Recommendation: Use cells from a similar passage number for all experiments. Document and standardize your cell seeding density, media change schedules, and other culture conditions.
-
-
Evaluate Experimental Timing:
-
Recommendation: Be precise with the timing of this compound application and the subsequent assays. Receptor signaling events can be transient, and slight variations in timing can lead to different results.
-
Data Presentation
Table 1: this compound (GTS-21) Storage Recommendations
| Form | Solvent | Storage Temperature | Approximate Shelf-Life |
| Powder | - | -20°C | 3 years |
| Stock Solution | DMSO | -80°C | 1 year |
| Stock Solution | DMSO | -20°C | 1 month |
Note: These are general recommendations. Always consult the datasheet provided by your specific supplier.
Table 2: Example Data from a this compound Stability Study in Cell Culture Medium (DMEM/F12 at 37°C, 5% CO2)
| Time (hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 55% |
| 72 | 40% |
Note: This is illustrative data. It is highly recommended to perform this analysis under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in your specific cell culture medium under standard incubation conditions.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Spike the cell culture medium with this compound to your final working concentration.
-
-
Incubation:
-
Place the this compound-containing medium in a sterile, capped tube in your cell culture incubator (37°C, 5% CO2).
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
-
Sample Processing:
-
Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.
-
Prior to analysis, thaw the samples and precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Supelcosil LC-ABZ, 4.6 mm x 15 cm).[4][5]
-
Mobile Phase: Isocratic elution with 15% acetonitrile in 0.05 M aqueous ammonium acetate buffer, pH 4.5.[4][5]
-
Quantification: Generate a standard curve with known concentrations of this compound. Calculate the concentration in your samples by comparing the peak area to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
-
From this plot, you can determine the half-life of this compound under your experimental conditions.
-
Protocol 2: General Best Practices for Long-Term Cell Culture with this compound
Objective: To maintain a stable and healthy cell culture environment for reproducible long-term experiments with this compound.
Methodology:
-
Cell Line Authentication: Regularly authenticate your cell line (e.g., by STR profiling) to ensure you are working with the correct cells.
-
Mycoplasma Testing: Routinely test your cultures for mycoplasma contamination, as this can significantly alter cellular responses.
-
Consistent Passaging: Use a consistent passaging protocol, including the use of the same dissociation reagent, seeding density, and subculture ratio. Avoid letting cells become over-confluent.
-
Media Management: Use a consistent batch of serum and other media supplements. If possible, test new batches before use in critical experiments. For long-term experiments, consider more frequent media changes to replenish nutrients and remove waste products.
-
Vehicle Control: Always include a vehicle control group (e.g., medium with the same final concentration of DMSO as the this compound treated group) in your experiments.
Mandatory Visualizations
Caption: this compound signaling pathway via the α7 nAChR.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: General workflow for a long-term in vitro experiment with this compound.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Addressing variability in animal responses to Dmxb-a treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal responses to Dmxb-a (also known as GTS-21) treatment.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| High variability in behavioral or physiological responses between animals in the same treatment group. | Animal-related factors: Genetic drift within inbred strains, differences in age, sex, weight, gut microbiome, or stress levels can all contribute to varied responses.[1][2] Environmental factors: Minor differences in housing conditions, handling, or time of day for testing can impact outcomes.[3] Procedural inconsistencies: Small variations in injection or gavage technique can lead to differences in the administered dose and subsequent absorption.[4] | Standardize animal characteristics: Use animals from a single, reliable vendor and ensure they are closely matched for age, sex, and weight. Allow for a proper acclimatization period upon arrival. Control environmental conditions: Maintain consistent light-dark cycles, temperature, and humidity. Handle animals consistently and gently to minimize stress.[5] Conduct behavioral testing at the same time each day to account for circadian rhythms.[3] Refine procedures: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intraperitoneal injection, oral gavage) to guarantee consistent delivery.[6][7][8][9] |
| Lower than expected or no discernible effect of this compound treatment. | Dose selection: The selected dose may be too low to elicit a significant response, or it could be on the descending part of an inverted U-shaped dose-response curve.[10] Pharmacokinetics: this compound has a relatively short half-life and is subject to first-pass metabolism, which can result in low bioavailability.[11][12] The active metabolite, 4-OH-GTS-21, may be more critical for the observed effects.[13] Compound stability: this compound is sensitive to light, and improper storage or handling can lead to degradation.[14] | Optimize dosage: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. Consider the timing of administration relative to testing to coincide with peak plasma concentrations. Consider the active metabolite: When analyzing pharmacokinetic data, measure both this compound and 4-OH-GTS-21 concentrations. Ensure proper handling: Store this compound protected from light and at the recommended temperature (-20°C for long-term storage).[14][15][16][17] Prepare solutions fresh for each experiment. |
| Inconsistent results across different experimental cohorts or between different laboratories. | Strain and species differences: The expression and function of α7 nicotinic acetylcholine receptors (nAChRs) can vary between different rodent strains and species, leading to different sensitivities to this compound.[1][2] Vehicle effects: The vehicle used to dissolve this compound can influence its solubility, stability, and absorption. Dietary factors: Components of the animal's diet can potentially interact with this compound or influence its metabolism. | Thoroughly document and standardize: Clearly report the animal strain, sex, age, and source in all publications. Standardize the experimental protocol, including the vehicle used and the diet, as much as possible. Conduct pilot studies: If switching to a new animal strain or species, perform a pilot study to re-establish the optimal dose and treatment regimen. |
| Unexpected side effects or toxicity. | Off-target effects: While this compound is a selective α7 nAChR agonist, it can also act as an antagonist at α4β2 and 5-HT3 receptors at higher concentrations.[14][18] Vehicle toxicity: The vehicle itself may have unexpected toxic effects, especially at higher volumes or concentrations. | Monitor for off-target effects: Be aware of the potential for off-target effects and consider including control groups to assess these possibilities. Evaluate vehicle safety: Run a vehicle-only control group to ensure that the vehicle is not contributing to any observed adverse effects. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (GTS-21) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[19] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels with high permeability to calcium ions. This activation can modulate neurotransmission and cellular signaling pathways.[20]
2. What are the key signaling pathways activated by this compound?
Upon binding to the α7 nAChR, this compound can trigger several downstream signaling cascades, including:
-
PI3K/Akt pathway: This pathway is involved in cell survival and neuroprotection.
-
JAK2/STAT3 pathway: This pathway plays a role in the anti-inflammatory effects of this compound.
-
MAPK/ERK pathway: This pathway is associated with synaptic plasticity and cognitive function.
3. What is the role of the metabolite 4-OH-GTS-21?
This compound is metabolized in the liver to several compounds, with 4-hydroxy-GTS-21 (4OH-GTS-21) being a major active metabolite.[11] Studies have shown that 4OH-GTS-21 is a more potent agonist at the α7 nAChR than the parent compound, this compound.[13] Therefore, it is likely that many of the observed in vivo effects of this compound administration are mediated, at least in part, by this metabolite.
4. How should I prepare and store this compound solutions?
This compound is typically supplied as a hydrochloride salt, which is soluble in aqueous solutions like saline and phosphate-buffered saline (PBS), as well as in solvents like DMSO and ethanol.[16] For in vivo studies, it is often dissolved in saline. It is crucial to protect this compound from light, as it is photosensitive.[14] Stock solutions should be stored at -20°C or -80°C and are generally stable for at least one month at -20°C in solvent.[15][18] It is recommended to prepare fresh working solutions for each experiment.
5. What are the typical dosage ranges for this compound in rodent studies?
Dosages of this compound can vary depending on the animal model, route of administration, and the specific endpoint being measured. Based on published studies, intraperitoneal (i.p.) doses in mice and rats typically range from 0.5 mg/kg to 10 mg/kg.[21] For oral administration, higher doses may be required to compensate for first-pass metabolism. It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (GTS-21) in Rodents
| Parameter | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (h) | Bioavailability (%) | Reference |
| This compound | Rat | Oral | 10 | 1010 ± 212 | 10 | 1.74 ± 0.34 | 19 | [12] |
| This compound | Rat | IV | 5 | - | - | - | - | [12] |
Data presented as mean ± SD where available.
Table 2: Pharmacokinetic Parameters of 4-OH-GTS-21 in Rats
| Parameter | Species | Route of Parent Compound (this compound) | Dose of Parent Compound (mg/kg) | Cmax of Metabolite (ng/mL) | Tmax of Metabolite (h) | Reference |
| 4-OH-GTS-21 | Rat | Oral | 10 | ~300 | ~0.5 | [22] |
Approximate values derived from graphical data in the cited reference.
Experimental Protocols
Methodology 1: Intraperitoneal (IP) Injection of this compound in Mice
Objective: To administer a precise dose of this compound directly into the peritoneal cavity for systemic absorption.
Materials:
-
This compound (GTS-21) hydrochloride
-
Sterile saline (0.9% NaCl)
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound hydrochloride powder in a light-protected environment.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., 1 mg/mL). Ensure the solution is completely dissolved. Protect the solution from light.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact injection volume. The maximum recommended injection volume is 10 mL/kg.
-
Properly restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to immobilize the head.
-
Position the mouse to expose the abdomen. The lower right quadrant is the preferred injection site to avoid the cecum and bladder.[23]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions for at least 10-15 minutes post-injection.
-
Methodology 2: Oral Gavage of this compound in Rats
Objective: To administer a specific dose of this compound directly into the stomach.
Materials:
-
This compound (GTS-21) hydrochloride
-
Sterile water or appropriate vehicle
-
Flexible or ball-tipped gavage needles (16-18 gauge for adult rats)
-
Syringes of appropriate volume
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in sterile water or the chosen vehicle at the desired concentration. Protect the solution from light.
-
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the required volume. The recommended maximum volume for oral gavage in rats is 10 mL/kg.[8]
-
Gently but firmly restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach and mark the needle if necessary.
-
With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently remove the needle and return the rat to its home cage.
-
Observe the animal for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the α7 nAChR.
Caption: Workflow for intraperitoneal injection of this compound.
Caption: Workflow for oral gavage administration of this compound.
References
- 1. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 2. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. benchchem.com [benchchem.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and urinary excretion of DMXBA (GTS-21), a compound enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of neuronal function by choline and 4OH-GTS-21 through alpha 7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medkoo.com [medkoo.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. GTS-21 - Wikipedia [en.wikipedia.org]
- 20. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of GTS-21 and its metabolite in rat plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.vt.edu [research.vt.edu]
How to control for Dmxb-a's partial agonist activity in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the partial agonist activity of Dmxb-a (also known as GTS-21) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its partial agonism important?
A1: this compound is a derivative of the natural product anabaseine and acts as a partial agonist at α7 nicotinic acetylcholine receptors (nAChRs).[1] Its partial agonism means that it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like acetylcholine. This property is crucial because this compound can act as a functional antagonist in the presence of a full agonist, by competing for the same binding site and reducing the overall receptor activation. Understanding and controlling for this dual activity is essential for interpreting experimental results accurately.
Q2: What are the main receptor targets of this compound?
A2: The primary target of this compound is the α7 nAChR, at which it acts as a partial agonist.[1] However, it also has been shown to be a moderately potent antagonist at α4β2 nAChRs.[2] Therefore, it is important to consider potential off-target effects in your experimental design.
Q3: What is the significance of this compound's metabolites?
A3: this compound is metabolized in vivo, with its primary metabolite being 4-hydroxy-Dmxb-a (4OH-DMXBA).[2][3] This metabolite has been shown to have greater efficacy at both human and rat α7 nAChRs compared to the parent compound.[2] Consequently, some of the observed in vivo effects of this compound administration may be attributable to the activity of its metabolites.[2]
Q4: How does this compound's partial agonism affect downstream signaling?
A4: As a partial agonist at α7 nAChRs, this compound can trigger downstream signaling cascades, though to a lesser extent than a full agonist. Activation of α7 nAChRs, which are highly permeable to calcium ions, can lead to an influx of Ca2+.[4] This can subsequently activate various intracellular pathways, including the PI3K-Akt pathway, which is implicated in neuroprotection.[5]
Troubleshooting Guide
Issue: I am seeing a smaller than expected response with this compound compared to a known full agonist.
-
Possible Cause: This is the expected behavior of a partial agonist. This compound will not produce the same maximal effect as a full agonist, even at saturating concentrations.[6]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure that your experimental system (e.g., cell line, primary culture) expresses functional α7 nAChRs.
-
Full Agonist Positive Control: Always include a full agonist, such as acetylcholine or epibatidine, as a positive control to establish the maximum possible response in your system.
-
Concentration-Response Curve: Generate a full concentration-response curve for both this compound and the full agonist. This will allow you to determine the Emax (maximum effect) and EC50 (potency) for each compound. The Emax for this compound should be significantly lower than that of the full agonist.
-
Issue: this compound is inhibiting the effect of a full agonist in my co-application experiments.
-
Possible Cause: This is a classic characteristic of a partial agonist acting as a competitive antagonist. By occupying the α7 nAChR binding site, this compound prevents the full agonist from binding and eliciting a maximal response.
-
Troubleshooting Steps:
-
Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. This involves generating concentration-response curves for the full agonist in the presence of increasing, fixed concentrations of this compound.[7][8] A parallel rightward shift in the agonist's concentration-response curve with no change in the maximal response is indicative of competitive antagonism.
-
Vary Concentrations: In your co-application experiments, use a range of concentrations for both this compound and the full agonist to fully characterize their interaction.
-
Issue: I am observing unexpected effects in my in vivo experiments that are not consistent with α7 nAChR activation.
-
Possible Cause: These effects could be due to this compound's antagonist activity at α4β2 nAChRs or other off-target effects.[2]
-
Troubleshooting Steps:
-
Selective Antagonists: Use selective antagonists for different nAChR subtypes to dissect the contribution of each receptor to the observed effect. For example, use the α7-selective antagonist methyllycaconitine (MLA) to confirm the involvement of α7 nAChRs.[9]
-
Knockout Models: If available, utilize knockout animal models (e.g., α7 nAChR knockout mice) to confirm the on-target effects of this compound.
-
Metabolite Activity: Consider the potential contribution of this compound's active metabolites to the in vivo effects.[2]
-
Quantitative Data Summary
| Compound | Receptor Subtype | Species | Assay Type | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| This compound (GTS-21) | α7 nAChR | Rat | Oocyte Electrophysiology | ~5 µM | Partial Agonist | [2] |
| α7 nAChR | Human | Oocyte Electrophysiology | ~11 µM | Weaker Partial Agonist | [2] | |
| α4β2 nAChR | Rat | - | Moderately Potent Antagonist | Antagonist | [2] | |
| 4-OH-DMXBA | α7 nAChR | Rat & Human | Oocyte Electrophysiology | More potent than this compound | Higher Efficacy than this compound | [2] |
| Acetylcholine | α7 nAChR | - | - | - | Full Agonist | - |
Experimental Protocols
In Vitro Functional Assay: Calcium Imaging in a Heterologous Expression System
Objective: To characterize the partial agonist activity of this compound by measuring intracellular calcium mobilization in cells expressing α7 nAChRs.
Materials:
-
HEK293 cells stably expressing human α7 nAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound, a full agonist (e.g., acetylcholine), and an α7-selective antagonist (e.g., MLA).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope with live-cell imaging capabilities.[10]
Protocol:
-
Cell Plating: Plate the α7-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and the full agonist in the assay buffer. Also, prepare a fixed concentration of the antagonist.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition and Measurement:
-
Agonist Mode: Add the different concentrations of this compound or the full agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Antagonist Mode: Pre-incubate the cells with this compound for a defined period, and then add a fixed concentration of the full agonist while measuring the fluorescence.
-
Antagonist Control: Pre-incubate the cells with the α7-selective antagonist before adding the full agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the concentration-response curves for this compound and the full agonist to determine their EC50 and Emax values.
-
For the co-application experiments, compare the response of the full agonist in the presence and absence of this compound.
-
In Vivo Electrophysiology: Auditory Gating in a Rodent Model
Objective: To assess the in vivo effects of this compound on sensorimotor gating, a process in which α7 nAChRs are implicated.[11]
Materials:
-
Adult male rats or mice.
-
This compound, vehicle control, and a positive control compound if available.
-
Surgical equipment for electrode implantation.
-
Electrophysiology recording system.
-
Auditory stimulus generator.
Protocol:
-
Surgical Implantation: Surgically implant recording electrodes in the hippocampus of the animals under anesthesia. Allow for a recovery period.
-
Habituation: Habituate the animals to the recording chamber.
-
Baseline Recording: Record baseline auditory evoked potentials (P50 wave) in response to a paired-click stimulus (two auditory clicks separated by a short interval). The gating ratio is calculated as the amplitude of the response to the second click divided by the amplitude of the response to the first click.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Recording: Record the auditory evoked potentials at various time points after drug administration.
-
Data Analysis:
-
Calculate the P50 gating ratio for each animal at baseline and after treatment.
-
Compare the gating ratios between the this compound treated group and the vehicle control group. An improvement in gating (a lower ratio) would be indicative of an agonistic effect.
-
Visualizations
Caption: Signaling pathway of this compound at the α7 nAChR.
Caption: Experimental workflow for controlling this compound's partial agonism.
References
- 1. GTS-21 - Wikipedia [en.wikipedia.org]
- 2. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Image:Log-concentration vs response curves-MSD Veterinary Manual [msdvetmanual.com]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMXB, an alpha7 nicotinic agonist, normalizes auditory gating in isolation-reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Dmxb-a batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Dmxb-a (also known as GTS-21), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound (3-(2,4-dimethoxybenzylidene)anabaseine) is a synthetic derivative of the natural toxin anabaseine.[1][2] It functions as a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[2][3] Upon binding, this compound induces a conformational change in the receptor, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell.[3][4] This influx triggers various downstream signaling pathways.
Q2: What are the common experimental applications of this compound?
A: this compound is primarily used in neuroscience research to investigate the role of the α7 nAChR in various physiological and pathological processes. It has been studied for its potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders due to its pro-cognitive and neuroprotective properties.[2][3]
Q3: Are there any known metabolites of this compound that I should be aware of?
A: Yes, this compound is metabolized in vivo, with one of its primary metabolites being 4-hydroxy-Dmxb-a.[5] This metabolite has been shown to be a more potent partial agonist at human α7 nAChRs than the parent compound.[3] The presence and activity of this metabolite could be a source of variability in in-vivo experiments.
Q4: How should I store my this compound to ensure its stability?
A: this compound solid and stock solutions should be protected from light, as exposure can lead to E/Z isomerization, which may alter its activity.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: High Batch-to-Batch Variability in Experimental Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Purity and Impurities | 1. Certificate of Analysis (CoA): Always request and review the CoA for each new batch. Compare the purity values (typically determined by HPLC) and check for any specified impurities. 2. Independent Purity Assessment: If significant variability persists, consider performing an independent purity analysis using High-Performance Liquid Chromatography (HPLC). |
| Compound Stability and Degradation | 1. Proper Storage: Ensure this compound is stored correctly (see FAQ Q4). Avoid repeated freeze-thaw cycles of stock solutions. 2. Fresh Working Solutions: Prepare fresh working solutions from a stock aliquot for each experiment. Do not store diluted aqueous solutions for extended periods. |
| Solvent Effects | 1. Consistent Solvent Concentration: Use a consistent final concentration of the solvent (e.g., DMSO) across all experiments and batches. 2. Solvent Control: Always include a vehicle control (solvent only) to account for any effects of the solvent on the assay. |
| Metabolite Activity (In Vivo) | 1. Pharmacokinetic Analysis: Be aware that the more potent 4-hydroxy metabolite can form in vivo.[3][5] Differences in metabolic rates between animal batches could contribute to variability. |
Issue 2: Inconsistent or No Response in Cell-Based Assays (e.g., Calcium Influx)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | 1. Cell Viability: Ensure high cell viability (>95%) before starting the experiment. 2. Consistent Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change with extensive passaging. |
| Receptor Expression Levels | 1. Verify Expression: Confirm the expression of α7 nAChR in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. 2. Stable Cell Line: For consistent results, consider using a stable cell line with confirmed receptor expression. |
| Assay Conditions | 1. Calcium Dye Loading: Optimize the concentration and incubation time for your calcium indicator dye (e.g., Fluo-4 AM). Inconsistent loading can lead to variable fluorescence.[6] 2. Agonist Concentration: Perform a dose-response curve to ensure you are working within an appropriate concentration range for this compound. |
| Compound Precipitation | 1. Solubility Check: Visually inspect the final working solution for any signs of precipitation. 2. Lower Final Solvent Concentration: High concentrations of organic solvents like DMSO can cause compound precipitation in aqueous media. Aim for a final DMSO concentration of <0.5%. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches using HPLC
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 310 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the percentage of the main this compound peak area relative to the total peak area. Compare this value across different batches.
-
Protocol 2: Functional Assessment of this compound using a Calcium Influx Assay
This protocol describes a method to measure the activity of this compound by monitoring intracellular calcium changes in cells expressing α7 nAChRs.
Materials:
-
Cells expressing α7 nAChR (e.g., SH-SY5Y, PC12, or a stably transfected cell line)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound
-
Positive control (e.g., Acetylcholine)
-
Antagonist (e.g., Methyllycaconitine - MLA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. .
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in HBSS at 2x the final desired concentration.
-
Prepare 2x solutions of the positive control and antagonist.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the reader to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the this compound dilutions or controls and continue recording the fluorescence to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response of a saturating concentration of a full agonist if desired.
-
Plot the fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50 value. Compare EC50 values between batches.
-
Visualizations
Caption: this compound signaling pathway via the α7 nicotinic acetylcholine receptor.
Caption: Quality control workflow for new batches of this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTS-21 - Wikipedia [en.wikipedia.org]
- 3. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluoresceintsa.com [fluoresceintsa.com]
Best practices for long-term storage of Dmxb-a powder and solutions
This technical support center provides best practices for the long-term storage of Dmxb-a powder and solutions to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored in a tightly sealed container in a freezer, protected from light and moisture. While specific stability data for this compound powder is not extensively published, general best practices for chemical compounds of similar nature suggest the following conditions.[1][2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored in a freezer. The recommended storage duration depends on the temperature.[3][4]
Q3: What solvents are suitable for preparing this compound stock solutions?
A3: this compound is soluble in organic solvents such as DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO.
Q4: My this compound solution has a precipitate after being diluted in an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds.[5][6] This occurs due to the change in solvent polarity. Please refer to the troubleshooting guide below for detailed solutions.
Q5: How can I check the stability of my stored this compound?
A5: The stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] This involves comparing the purity of the stored sample against a reference standard and identifying any degradation products. A detailed protocol is provided in the "Experimental Protocols" section.
Storage Conditions Summary
| Form | Temperature | Duration | Additional Recommendations |
| Powder | -20°C or -80°C | Several months to years | Store in a tightly sealed container with a desiccant to minimize moisture exposure. Protect from light.[1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][4] |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3] |
Troubleshooting Guide
Issue 1: this compound Powder Appears Clumped or Discolored
-
Potential Cause: Exposure to moisture and/or light.
-
Solution:
-
Visually inspect the powder. A significant change in color or texture may indicate degradation.
-
If clumping is observed, it may be due to moisture absorption. Gently break up the clumps with a sterile spatula before weighing.
-
For critical experiments, it is recommended to verify the purity of the powder using HPLC analysis as described in the experimental protocols section.
-
Ensure the container is always tightly sealed and stored with a desiccant.
-
Issue 2: this compound Stock Solution Shows Precipitation
-
Potential Cause 1: The compound is "crashing out" of solution upon dilution into an aqueous medium.[5][6]
-
Solution:
-
Increase the final solvent concentration: If experimentally permissible, slightly increasing the final DMSO concentration in the working solution can help maintain solubility. However, always consider the tolerance of your experimental system to the solvent.
-
Use a co-solvent: In some cases, using a mixture of solvents can improve solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help redissolve the precipitate.[9] However, be cautious about the thermal stability of this compound.
-
-
-
Potential Cause 2: The solution was not thoroughly mixed.
-
Solution: Ensure the solution is vortexed thoroughly after dilution.
-
Issue 3: Inconsistent Experimental Results
-
Potential Cause: Degradation of this compound due to improper storage.
-
Solution:
-
Review your storage procedures against the recommendations in this guide.
-
Prepare fresh stock solutions from the powder.
-
If the issue persists, assess the purity of the this compound powder and/or stock solution using the HPLC stability testing protocol.
-
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in powder or solution form using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the purity of this compound and detect the presence of any degradation products.
2. Materials:
-
This compound sample (powder or solution)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Supelcosil LC-ABZ)[3]
3. Methods:
-
Preparation of Mobile Phase:
-
Mobile Phase A: Aqueous buffer (e.g., 0.05 M ammonium acetate, pH adjusted to 4.5 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Filter and degas the mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).[8]
-
-
Preparation of Sample Solution:
-
For Powder: Accurately weigh a known amount of the stored this compound powder, dissolve it in the same solvent as the standard to prepare a stock solution, and then dilute to the same working concentration as the standard solution.
-
For Solution: Dilute the stored this compound solution with the mobile phase to the same working concentration as the standard solution.
-
-
Chromatographic Conditions (Example): [3]
-
Column: Supelcosil LC-ABZ
-
Mobile Phase: Isocratic elution with 15% acetonitrile in 0.05 M aqueous ammonium acetate buffer, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 400 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
-
-
Data Interpretation:
-
Calculate the purity of the this compound sample by comparing its peak area to that of the reference standard.
-
The percentage of degradation can be estimated by the relative area of the degradation product peaks to the total peak area.
-
Visualizations
Caption: Workflow for assessing the stability of this compound using HPLC.
Caption: A logical workflow for troubleshooting precipitation issues with this compound solutions.
References
- 1. jpt.com [jpt.com]
- 2. coatingai.com [coatingai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. turkjps.org [turkjps.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Dmxb-a and Other α7-nAChR Agonists for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (α7-nAChR) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. The development of selective agonists for this receptor is a key area of research. This guide provides a comparative overview of the efficacy of 3-(2,4-dimethoxybenzylidene)anabaseine (Dmxb-a), also known as GTS-21, against other notable α7-nAChR agonists, supported by experimental data to inform drug development strategies.
Introduction to α7-nAChR Agonists
The α7-nAChR is a ligand-gated ion channel with high calcium permeability, playing a crucial role in cognitive processes such as learning, memory, and attention.[1] Agonists targeting this receptor aim to enhance cholinergic signaling, thereby ameliorating cognitive deficits and potentially exerting neuroprotective and anti-inflammatory effects. This compound, a derivative of the natural product anabaseine, was one of the first selective α7-nAChR partial agonists to enter clinical trials.[1] This comparison guide evaluates its pharmacological profile alongside other significant α7-nAChR agonists that have been investigated for therapeutic use.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro pharmacological properties of this compound and other selected α7-nAChR agonists. These data are crucial for comparing the potency, efficacy, and selectivity of these compounds.
Table 1: In Vitro Potency and Efficacy at Human α7-nAChR
| Compound | Agonist Type | EC₅₀ (µM) | Eₘₐₓ (% of ACh response) | Assay System |
| This compound (GTS-21) | Partial Agonist | 11 | 9 | Xenopus oocytes[1] |
| EVP-6124 (Encenicline) | Partial Agonist | Not explicitly stated, but high affinity | Not explicitly stated | Not explicitly stated |
| AZD0328 | Partial Agonist | 0.338 | 65 | Xenopus oocytes[1] |
| TC-5619 (Bradanicline) | Full Agonist | Not explicitly stated, but high affinity | Not explicitly stated | Not explicitly stated |
| PNU-282987 | Full Agonist | Not explicitly stated, but high affinity | 100 | Not explicitly stated |
| AQW051 | Partial Agonist | 7.5 | 75 | Xenopus oocytes[1] |
Table 2: Binding Affinity and Selectivity
| Compound | Kᵢ for human α7-nAChR (nM) | Selectivity over α4β2-nAChR | Selectivity over 5-HT₃ Receptor |
| This compound (GTS-21) | ~2000 (less potent than for α4β2) | Inhibits α4β2 (IC₅₀ = 17 µM) | Not explicitly stated |
| EVP-6124 (Encenicline) | 4.3 - 9.98 | ~1000-fold | Antagonist activity (IC₅₀ = 299 nM) |
| AZD0328 | 3 (IC₅₀) | ~1000-fold | Equipotent (2 µM) |
| TC-5619 (Bradanicline) | 1 | >1000-fold | Not explicitly stated |
| PNU-282987 | 26 | >2300-fold | Weakly active (Kᵢ = 930 nM) |
In Vivo Preclinical and Clinical Findings
This compound (GTS-21) has demonstrated pro-cognitive effects in various animal models.[1] In a study with ketamine-impaired rhesus monkeys, GTS-21 was shown to attenuate cognitive deficits.[2] Phase I and II clinical trials in healthy volunteers and patients with schizophrenia have suggested that this compound is generally well-tolerated and may improve some measures of cognition and negative symptoms.[3] However, results in larger trials have been mixed.[4] A notable characteristic of this compound is its metabolism to 4-hydroxy-Dmxb-a, which is a more potent agonist at human α7-nAChRs.
EVP-6124 (Encenicline) , a high-affinity partial agonist, has shown promise in preclinical models by enhancing the release of dopamine, acetylcholine, and glutamate in the cortex.[5] Clinical trials for cognitive impairment in schizophrenia and Alzheimer's disease have been conducted, though development was discontinued due to gastrointestinal side effects.[6]
AZD0328 acts as a partial agonist with high efficacy.[1] Preclinical studies have shown its ability to enhance cortical dopamine release and improve performance in learning and attention tasks.[7] In a Phase 2a clinical study in patients with schizophrenia, AZD0328 did not show a statistically significant improvement in cognition.[8]
TC-5619 (Bradanicline) is a full agonist that initially showed encouraging results in a Phase 2 trial for cognitive and negative symptoms in schizophrenia. However, subsequent larger trials failed to meet their efficacy endpoints, leading to the discontinuation of its development.
PNU-282987 is a highly selective full agonist that has been extensively used as a research tool. In preclinical studies, it has been shown to reduce Aβ deposition and improve learning and memory in a mouse model of Alzheimer's disease. It has also demonstrated efficacy in attenuating airway inflammation in animal models.[1]
Experimental Methodologies
The data presented in this guide are derived from a variety of standard and advanced experimental protocols. Below are detailed descriptions of the key methodologies used to characterize α7-nAChR agonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for the α7-nAChR.
-
Objective: To measure the affinity of a test compound for the α7-nAChR by assessing its ability to displace a radiolabeled ligand.
-
General Protocol:
-
Membrane Preparation: Tissues or cells expressing α7-nAChRs (e.g., rat brain cortex, HEK293 cells transfected with the human α7-nAChR subunit) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[5]
-
Incubation: The membrane preparation is incubated with a specific radioligand for the α7-nAChR (e.g., [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing the functional activity (potency - EC₅₀, and efficacy - Eₘₐₓ) of ion channel ligands.
-
Objective: To measure the ion current elicited by an agonist acting on α7-nAChRs expressed in Xenopus oocytes.
-
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human or rat α7-nAChR subunit. The oocytes are then incubated for several days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -70 mV).
-
Agonist Application: The oocyte is perfused with a solution containing a known concentration of the test agonist.
-
Current Measurement: The resulting inward current, carried primarily by Na⁺ and Ca²⁺ ions flowing through the activated α7-nAChR channels, is recorded.
-
Data Analysis: Dose-response curves are generated by applying a range of agonist concentrations, and the EC₅₀ and Eₘₐₓ values are determined by fitting the data to the Hill equation.
-
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput screening method is used to measure the increase in intracellular calcium concentration following the activation of α7-nAChRs.
-
Objective: To functionally screen compounds for agonist or allosteric modulator activity at the α7-nAChR by detecting changes in intracellular calcium levels.
-
General Protocol:
-
Cell Culture: A cell line stably expressing the α7-nAChR (e.g., GH4C1 or HEK293 cells) is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a FLIPR instrument, and the test compounds are added to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration upon receptor activation.
-
Data Analysis: The magnitude of the fluorescence change is used to determine the agonist activity and generate dose-response curves to calculate EC₅₀ values.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the evaluation of α7-nAChR agonists, the following diagrams are provided.
Caption: Signaling pathway of α7-nAChR activation.
Caption: Workflow for α7-nAChR agonist drug discovery.
Conclusion
The comparative analysis of this compound with other α7-nAChR agonists reveals a diverse landscape of pharmacological profiles. While this compound was a pioneering compound in this class, subsequent research has led to the development of agonists with higher potency, efficacy, and selectivity, such as AZD0328 and PNU-282987. However, the translation of promising preclinical data into successful clinical outcomes has been challenging for many of these compounds, often due to a lack of efficacy or undesirable side effects. This underscores the complexity of targeting the α7-nAChR for therapeutic benefit. Future drug development efforts may benefit from focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to achieve a favorable therapeutic window. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this critical field.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dmxb-a versus Nicotine: A Comparative Analysis of Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-(2,4-dimethoxybenzylidene)anabaseine (Dmxb-a), also known as GTS-21, and nicotine, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). The information presented is intended to support research and development efforts in neuroscience and pharmacology by offering a clear, data-driven comparison of these two significant nicotinic agonists.
Introduction
Nicotine, the primary psychoactive component of tobacco, is a well-characterized agonist of nAChRs, a diverse family of ligand-gated ion channels. Its activity across various nAChR subtypes is linked to its addictive properties and complex physiological effects. This compound (GTS-21) is a synthetic derivative of the natural product anabaseine and has been investigated for its potential therapeutic effects, particularly as a selective partial agonist at the α7 nAChR subtype.[1][2] This guide will objectively compare the receptor binding, functional activity, and downstream signaling pathways of this compound and nicotine.
Receptor Binding Properties
The affinity of a ligand for its receptor is a critical determinant of its pharmacological profile. The binding affinities (Ki) of this compound and nicotine have been characterized for several nAChR subtypes, with notable differences in selectivity. Nicotine exhibits high affinity for α4β2* nAChRs, which are widely expressed in the brain and central to the rewarding effects of the drug.[3][4] In contrast, this compound, while also binding to α4β2 nAChRs, shows a preferential, albeit moderate, affinity for the α7 nAChR subtype.[5]
| Compound | nAChR Subtype | Binding Affinity (Ki) | Species | Reference |
| This compound (GTS-21) | human α4β2 | 20 nM | Human | [5] |
| human α7 | ~2000 nM (inferred)¹ | Human | [5] | |
| rat α3β4 | - | Rat | - | |
| Nicotine | human α4β2 | ~1.1 nM (inferred)² | Human | [5] |
| rat α4β2 | 4 nM | Rat | [6] | |
| human α3β4 | 261 nM | Human | [6] | |
| rat α3β4 | 440 nM | Rat | [6] | |
| rat α7 | ~4000 nM (inferred)³ | Rat | [5] |
¹Inferred from the statement that this compound binds to human α4β2 nAChRs 100-fold more potently than to human α7 nAChRs.[5] ²Inferred from the statement that this compound is 18-fold less potent than (–)-nicotine at human α4β2 nAChRs.[5] ³Inferred from the statement that this compound is 2-fold less potent than (–)-nicotine at human α7 nAChRs.[5]
Functional Activity at nAChRs
Beyond binding, the functional activity of a compound—its ability to activate the receptor and elicit a biological response—is paramount. This is typically quantified by the half-maximal effective concentration (EC50) and the maximum efficacy (Emax). Nicotine is a full agonist at several nAChR subtypes, including α4β2 and α3β4.[6][7] this compound, however, acts as a partial agonist at the α7 nAChR.[8] This distinction is crucial, as a partial agonist produces a submaximal response even at saturating concentrations, which can be therapeutically advantageous by providing a ceiling to the physiological effect and potentially reducing the risk of overstimulation and desensitization.
| Compound | nAChR Subtype | Potency (EC50) | Efficacy (Emax) | Species/Assay System | Reference |
| This compound (GTS-21) | rat α7 | 5.2 µM | 32% (relative to ACh) | Xenopus oocytes | [8] |
| human α7 | 11 µM | 9% (relative to ACh) | Xenopus oocytes | [8] | |
| human α3β4 | 21 µM (activation) | - | Ion flux | [8] | |
| human α4β2 | 17 µM (inhibition) | - | Ion flux | [8] | |
| Nicotine | rat α4β2 | 1.0 µM | Full agonist | In vitro functional assay | [7] |
| rat α6/3β2β3 | 0.7 µM | Full agonist | In vitro functional assay | [7] | |
| rat α3β4 | 42.4 µM | Weak activity | In vitro functional assay | [7] | |
| rat α7 | 54.5 µM | Weak activity | In vitro functional assay | [7] | |
| mouse α3β4 | 64 µM | Full agonist | Synaptosomal [³H]ACh release | [3] | |
| rat α7 | 0.66 µM | 89% (relative to Nicotine) | GH4C1 cells | [3] |
Signaling Pathways
The activation of nAChRs by agonists like this compound and nicotine initiates a cascade of intracellular signaling events. These pathways ultimately determine the cellular and physiological responses to these compounds.
Nicotine's activation of various nAChRs, particularly the high-affinity α4β2* subtype, leads to the release of several neurotransmitters, most notably dopamine in the mesolimbic pathway, which is central to its rewarding and addictive properties.[9] This is mediated through the depolarization of dopaminergic neurons.
This compound's primary action as a partial agonist at α7 nAChRs is associated with neuroprotective and anti-inflammatory effects.[10][11] Activation of α7 nAChRs can modulate microglial activity, promoting the phagocytosis of amyloid-β, and can suppress γ-secretase activity, an enzyme involved in the production of amyloid-β.[11] The anti-inflammatory effects of this compound may also be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments used to characterize and compare this compound and nicotine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the nAChR subtype of interest or from specific brain regions are prepared through homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]epibatidine for α4β2 nAChRs) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or nicotine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp) Assay
This technique is used to measure the functional activity (EC50 and Emax) of a compound by recording the ion flow through the receptor channel.
Methodology:
-
Cell Preparation: Cells expressing the target nAChR subtype are cultured on a recording dish.
-
Giga-seal Formation: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.
-
Drug Application and Recording: The cell is voltage-clamped at a specific holding potential, and varying concentrations of the test compound are applied to the cell. The resulting ion currents flowing through the nAChRs are recorded.
-
Data Analysis: The peak current responses at each concentration are measured and plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
Conclusion
This compound and nicotine exhibit distinct pharmacological profiles at nicotinic acetylcholine receptors. Nicotine is a potent, high-affinity, full agonist at several nAChR subtypes, with a particularly high affinity for α4β2* receptors, which underlies its addictive potential. This compound, in contrast, is a partial agonist with a degree of selectivity for the α7 nAChR subtype. This differential receptor activation leads to distinct downstream signaling and physiological effects. The neuroprotective and anti-inflammatory properties associated with this compound's activation of α7 nAChRs highlight its potential as a therapeutic agent for neurological and inflammatory disorders, distinguishing it from the broad and potent stimulatory effects of nicotine. This comparative analysis provides a foundation for further research into the therapeutic applications of selective nAChR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Dmxb-a for α7-nAChR In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-(2,4-dimethoxybenzylidene)anabaseine (Dmxb-a), also known as GTS-21, with other selective α7 nicotinic acetylcholine receptor (α7-nAChR) agonists. This document outlines supporting experimental data and detailed protocols to validate the in vitro specificity of these compounds.
The α7-nAChR is a crucial target in the central nervous system for therapeutic development in cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has been identified as a selective partial agonist for this receptor.[1][2][3] This guide compares the in vitro pharmacological profile of this compound with other notable α7-nAChR agonists: PNU-282987, TC-5619, and EVP-6124, providing a framework for their evaluation.
Comparative Analysis of α7-nAChR Agonists
The following tables summarize the binding affinity and functional potency of this compound and its alternatives for the α7-nAChR and other nAChR subtypes. This data is essential for assessing the specificity of these compounds.
Table 1: Binding Affinity (Ki) of this compound and Alternatives for nAChR Subtypes
| Compound | α7-nAChR (Ki, nM) | α4β2-nAChR (Ki, nM) | Other Subtypes (Ki, nM) |
| This compound (GTS-21) | ~130 (rat brain)[4] | Moderately potent antagonist[1] | No significant activity at α2, α3, and α4-containing subtypes[5] |
| PNU-282987 | 26 (rat)[6] | ≥ 60,000 (IC50)[6] | 5-HT3: 930[6] |
| TC-5619 | 1 (rat hippocampus and human HEK293 cells) | 2100-2800 | α3β4 and muscle subtypes: low to no activity |
| EVP-6124 | 4.33-9.98 | No activity | 5-HT3: antagonist activity (IC50 = 299 nM) |
Table 2: Functional Activity of this compound and Alternatives at α7-nAChR
| Compound | Agonist Type | EC50 (nM) | Emax (%) | Experimental System |
| This compound (GTS-21) | Partial Agonist | 1,800 ± 200[7] | 64[7] | Xenopus oocytes (human α7)[7] |
| PNU-282987 | Agonist | 154 | Not specified | Not specified |
| TC-5619 | Full Agonist | 33 | 100 | Not specified |
| EVP-6124 | Partial Agonist | Not specified | Not specified | Xenopus oocytes |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for replication and validation of findings.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for α7-nAChR and other nAChR subtypes.
Materials:
-
Receptor Source: Homogenized tissue from a brain region with high expression of the target nAChR subtype (e.g., rat hippocampus for α7-nAChR) or cell lines expressing the specific nAChR subtype.[8]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]methyllycaconitine for α7-nAChR).[9]
-
Test Compound: this compound or alternative compounds.
-
Non-specific binding control: A high concentration of a known ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled ligand is added.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[10]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[10]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of ion channels expressed in Xenopus oocytes.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as an agonist or antagonist at α7-nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the α7-nAChR subunit.
-
Injection needles and micromanipulator.
-
TEVC setup: amplifier, voltage and current electrodes, perfusion system, and recording chamber.[12][13]
-
Recording solution (e.g., Ringer's solution).
-
Test compound solutions at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the α7-nAChR cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ and fill them with 3 M KCl.
-
Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the two electrodes (one for voltage recording and one for current injection).[13]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply the test compound at various concentrations through the perfusion system and record the resulting current.
-
Data Analysis: Measure the peak current response at each concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 and Emax values.[14]
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation, particularly relevant for the calcium-permeable α7-nAChR.
Objective: To assess the functional activity of the test compound by measuring α7-nAChR-mediated calcium influx.
Materials:
-
Cell line expressing α7-nAChR (e.g., SH-SY5Y or transfected HEK293 cells).
-
Calcium indicator dye (e.g., Fluo-4 AM) or a genetically encoded calcium sensor.[15]
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
-
Assay buffer.
-
Test compound solutions.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate or on coverslips.
-
Dye Loading: Incubate the cells with the calcium indicator dye in the assay buffer at 37°C for 30-60 minutes.[15]
-
Washing: Wash the cells with the assay buffer to remove excess dye.
-
Compound Application: Add the test compound at various concentrations to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence over baseline (F/F0) to determine the cellular response. Plot the concentration-response curve to determine the EC50 value.[16]
Visualizations
Signaling Pathway of α7-nAChR Activation
Caption: Simplified signaling cascade following α7-nAChR activation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining compound binding affinity.
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for functional characterization in oocytes.
References
- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intragastric this compound, an alpha7 nicotinic agonist, improves deficient sensory inhibition in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
Dmxb-a: A Comparative Analysis of its Efficacy in Preclinical Animal Models
For researchers and drug development professionals, this guide provides a comprehensive comparison of the α7 nicotinic acetylcholine receptor (nAChR) agonist Dmxb-a (also known as GTS-21) with other alternatives, supported by experimental data from various animal models of neurological and psychiatric disorders.
This compound has emerged as a promising therapeutic candidate for a range of central nervous system disorders, primarily due to its selective activation of the α7 nAChR. This receptor is implicated in crucial physiological processes, including cognitive function, inflammation, and neuronal survival. This guide synthesizes findings from preclinical studies in Alzheimer's disease, schizophrenia, and Parkinson's disease models to offer an objective evaluation of this compound's performance and mechanisms of action.
Alzheimer's Disease Models: Tackling Core Pathologies
In transgenic mouse models of Alzheimer's disease, this compound has demonstrated significant effects on both the molecular pathology and the associated cognitive decline. Studies show that this compound administration can attenuate the burden of amyloid-beta (Aβ), a hallmark of Alzheimer's, by suppressing the activity of neuronal γ-secretase, an enzyme critical for Aβ production.[1][2] Concurrently, this compound promotes the phagocytosis of Aβ by microglia, the brain's resident immune cells, further aiding in its clearance.[1][2] These molecular changes translate to functional improvements, with this compound-treated animals exhibiting ameliorated memory dysfunction.[1]
Another study utilizing mice injected with the Aβ(25-35) peptide, which induces cognitive deficits, found that this compound treatment prevented the impairment of spatial memory.[3] This protective effect was linked to the prevention of Aβ-induced dysfunction of the α7nAChR.[3]
Comparative Performance: this compound vs. Nicotine
While both this compound and the non-selective nAChR agonist nicotine have shown cognitive-enhancing effects, they exhibit different pharmacological profiles. A key advantage of this compound is its selective agonism for α7 nAChRs, which are less prone to upregulation and desensitization following chronic agonist exposure compared to the α4β2 subtype, which nicotine also potently activates.[4] One study directly comparing the two found that daily injections of nicotine, but not this compound, led to an increase in high-affinity [3H]acetylcholine binding, suggesting a differential long-term impact on the cholinergic system.[5] Nicotine's cognitive benefits are mediated by both α4β2 and α7 nAChRs in the medial prefrontal cortex.[6] The selectivity of this compound for the α7 subtype may offer a more targeted therapeutic approach with a potentially better side-effect profile.[4]
Table 1: Effects of this compound in Alzheimer's Disease Animal Models
| Animal Model | This compound Dosage & Administration | Key Findings | Alternative/Comparator | Key Findings for Alternative |
| Transgenic AD Mouse Model | Not specified in abstract | Attenuated brain Aβ burden, improved memory function, promoted microglial Aβ phagocytosis, suppressed neuronal γ-secretase activity.[1] | Nicotine (in a different study) | Enhanced object recognition memory via α4β2 and α7 nAChRs in the medial prefrontal cortex.[6] |
| Aβ(25-35) Injected Mice | 1 mg/kg (route not specified) | Prevented impairment of acquisition and probe trial performance in Morris water maze; prevented Aβ(25-35)-induced depression of α7nAChR response.[3] | Not specified | Not applicable |
Schizophrenia Models: Restoring Sensory Gating
A core deficit in schizophrenia is impaired sensory gating, the brain's ability to filter out irrelevant stimuli. This is often studied in animal models using the auditory gating paradigm, where the response to a second auditory stimulus is typically suppressed compared to the first. In DBA/2 mice, a strain that naturally exhibits deficient sensory inhibition, intragastric administration of this compound (10 mg/kg) was shown to improve this deficit.[7] This effect was mediated by the α7 nAChR, as it was blocked by the α7-selective antagonist alpha-bungarotoxin.[7]
Similarly, in a rat model of schizophrenia using social isolation post-weaning, intraperitoneal (IP) administration of this compound at doses of 3.33, 10, and 33 mg/kg significantly improved auditory gating deficits.[1]
Comparative Performance: this compound vs. Other Pharmacological Interventions
The auditory gating deficit in schizophrenia models can also be modulated by other neurotransmitter systems. For instance, stimulation of serotonin receptors can disrupt sensory gating in rats.[8] While not a direct comparison of efficacy, this highlights the complex neurobiology of sensory gating and suggests that the targeted approach of this compound on the α7 nAChR offers a specific mechanism to address this deficit, which is thought to be linked to reduced α7 nAChR numbers in both the animal model and in patients with schizophrenia.[1]
Table 2: Effects of this compound in Schizophrenia Animal Models
| Animal Model | This compound Dosage & Administration | Key Findings | Alternative/Comparator | Key Findings for Alternative |
| DBA/2 Mice | 10 mg/kg (intragastric) | Improved deficient sensory inhibition.[7] | Nicotine (in relatives of schizophrenics) | Increased P50 sensory gating to near-normal levels.[9] |
| Isolation-Reared Rats | 3.33, 10, 33 mg/kg (IP) | Significantly improved auditory gating.[1] | Serotonergic agents (e.g., MDMA, DOI) | Disrupted sensory gating.[8] |
Parkinson's Disease Models: Neuroprotection and Anti-Inflammation
In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, this compound has demonstrated both neuroprotective and anti-inflammatory effects.[10] Treatment with this compound restored locomotor activity and reduced the death of dopaminergic neurons, the primary cell type lost in Parkinson's disease.[10] Mechanistically, this compound attenuated microglial activation and the expression of pro-inflammatory markers in the brains of these mice.[10]
Signaling Pathways Implicated in this compound's Effects
The beneficial effects of this compound in these animal models are mediated by the activation of downstream signaling pathways. In the context of Alzheimer's disease, the activation of α7 nAChRs on microglia enhances their phagocytic activity, contributing to Aβ clearance. In Parkinson's disease models, this compound's anti-inflammatory and neuroprotective actions are linked to the PKA/CREB and Nrf2 signaling pathways.[10]
Caption: this compound's neuroprotective and anti-inflammatory signaling cascade.
Experimental Protocols
Auditory Gating in Isolation-Reared Rats
-
Animals: Male rats, some reared in social isolation post-weaning.
-
Surgery: Surgical implantation of a recording electrode.
-
Procedure: Ten unmedicated baseline recordings were obtained. Subsequently, rats were treated with this compound at doses of 1.0, 3.33, 10, or 33 mg/kg (IP) to assess its impact on auditory gating.
-
Data Analysis: Comparison of the amplitude of the evoked potential to the first (conditioning) and second (test) auditory stimuli.[1]
MPTP Mouse Model of Parkinson's Disease
-
Animals: Mice.
-
Procedure: Mice were administered this compound intraperitoneally once a day for three days prior to the injection of the neurotoxin MPTP. Animals were sacrificed seven days later for analysis.
-
Behavioral Tests: Locomotor activity was assessed using the rotarod and pole tests.
-
Histological and Molecular Analysis: Immunohistochemistry for dopaminergic neurons (tyrosine hydroxylase staining) and markers of microglial activation. Western blotting or qPCR for proteins and genes involved in the PKA/CREB and Nrf2 signaling pathways.[10]
Caption: Workflow of the this compound study in the MPTP mouse model.
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound across a spectrum of CNS disorders. Its selective activation of the α7 nAChR provides a targeted mechanism to enhance cognitive function, reduce neuroinflammation, and offer neuroprotection. In Alzheimer's disease models, it addresses key pathological features, including amyloid-beta accumulation and cognitive decline. In schizophrenia models, it effectively restores sensory gating deficits. Furthermore, in a Parkinson's disease model, it demonstrates robust anti-inflammatory and neuroprotective properties.
Compared to a non-selective agonist like nicotine, this compound's selectivity may offer a superior long-term safety and efficacy profile. The detailed experimental protocols provided herein should facilitate the replication and extension of these important findings. Further research, including direct, head-to-head comparative studies with other emerging therapeutics, will be crucial in fully elucidating the clinical potential of this compound.
References
- 1. DMXB, an alpha7 nicotinic agonist, normalizes auditory gating in isolation-reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine Enhances Object Recognition Memory via Stimulating α4β2 and α7 Nicotinic Acetylcholine Receptors in the Medial Prefrontal Cortex of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. Schizophrenia-like disruptions of sensory gating by serotonin receptor stimulation in rats: effect of MDMA, DOI and 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Normalization by nicotine of deficient auditory sensory gating in the relatives of schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Dmxb-a and its Active Metabolite 4-OH-GTS-21
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the α7 nicotinic acetylcholine receptor (nAChR) partial agonist Dmxb-a (also known as GTS-21) and its principal active metabolite, 4-OH-GTS-21. The following sections present a comprehensive overview of their respective pharmacokinetic and pharmacodynamic profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a pro-drug that undergoes metabolic conversion to its more active form, 4-OH-GTS-21. While both compounds are partial agonists of the α7 nAChR, 4-OH-GTS-21 exhibits greater efficacy at both human and rat receptors.[1] This distinction is critical for interpreting preclinical and clinical data and for the design of future α7 nAChR-targeting therapeutics. This guide outlines the key differences in their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their functional activities at the molecular level.
Data Presentation
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and 4-OH-GTS-21 in both rats and humans.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | This compound (GTS-21) | 4-OH-GTS-21 | Reference(s) |
| Dose (Oral) | 10 mg/kg | 20 mg/kg | [2][3] |
| Peak Plasma Concentration (Cmax) | 1010 ± 212 ng/mL | ~1044 ng/mL | [2][3] |
| Time to Peak (Tmax) | 10 min | Not explicitly stated | [2] |
| Elimination Half-life (t½) | 1.74 ± 0.34 h | ~2.24 h | [2][3] |
| Area Under the Curve (AUC0-∞) | 1440 ± 358 ng·h/mL | Not explicitly stated | [2] |
| Oral Bioavailability | 19% | Not explicitly stated | [2] |
| Brain-to-Plasma Ratio | 2.61 ± 0.34 | ~0.3 | [2][4] |
Table 2: Pharmacokinetic Parameters in Healthy Male Volunteers
| Parameter | This compound (GTS-21) | 4-OH-GTS-21 | Reference(s) |
| Dose | 25, 75, and 150 mg (three times daily) | Metabolite from this compound | [5] |
| Cmax | Dose-related increase | Dose-related increase | [5] |
| AUC | Dose-related increase | Dose-related increase | [5] |
Pharmacodynamic Parameters
The following table compares the in vitro activity of this compound and 4-OH-GTS-21 at α7 and α4β2 nAChRs.
Table 3: In Vitro Receptor Activity
| Parameter | This compound (GTS-21) | 4-OH-GTS-21 | Reference(s) |
| Receptor Target | α7 nAChR | α7 nAChR | [6][7] |
| Activity | Partial Agonist | Partial Agonist | [6][7] |
| Human α7 nAChR EC50 | 11 µM | Not explicitly stated, but higher efficacy | [6] |
| Rat α7 nAChR EC50 | 5.2 µM | Not explicitly stated, but higher efficacy | [6] |
| Human α7 nAChR Efficacy (relative to ACh) | 9% | Higher than this compound | [6][7] |
| Rat α7 nAChR Efficacy (relative to ACh) | 32% | Higher than this compound | [6][7] |
| Human α4β2 nAChR Ki | 20 nM | Weak antagonist | [6][7] |
| Rat α4β2 nAChR Ki | 19 nM | Weak antagonist | [6][7] |
| α4β2 nAChR Activity | Antagonist | Weak antagonist | [8] |
Experimental Protocols
In Vitro Metabolism of this compound
Objective: To identify the metabolites of this compound produced by liver microsomes.
Methodology:
-
This compound is incubated with rat liver microsomes in the presence of an NADPH-generating system.
-
The reaction mixture is incubated at 37°C for a specified period (e.g., 16 hours).
-
The reaction is terminated, and the metabolites are extracted.
-
The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 400 nm).[9]
-
Metabolite identification is confirmed by co-elution with synthetic standards and by mass spectrometry (LC/MS).[9]
Functional Characterization of α7 nAChR Activity using Xenopus Oocytes
Objective: To determine the potency (EC50) and efficacy of this compound and 4-OH-GTS-21 at α7 nAChRs.
Methodology:
-
Mature female Xenopus laevis frogs are anesthetized, and oocytes are surgically removed.[10]
-
The oocytes are defolliculated by treatment with collagenase.[10]
-
Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7).[10]
-
Injected oocytes are incubated for several days to allow for receptor expression.
-
Two-electrode voltage-clamp recordings are performed on the oocytes.
-
The oocytes are perfused with a baseline buffer, followed by the application of increasing concentrations of the test compound (this compound or 4-OH-GTS-21).
-
The peak inward current elicited by each concentration is measured.
-
Concentration-response curves are generated, and EC50 and maximal efficacy (Emax) values are calculated by fitting the data to a sigmoidal dose-response equation.
Mandatory Visualization
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound to its primary metabolites. This compound undergoes O-demethylation, primarily at the 4-position of the benzylidene ring, to form the active metabolite 4-OH-GTS-21.[11] A secondary metabolite, 2-OH-GTS-21, is also formed. These hydroxylated metabolites can then be further conjugated, for example, through glucuronidation, for excretion.[11]
Caption: Metabolic conversion of this compound.
Experimental Workflow for In Vitro Metabolism Analysis
This diagram outlines the key steps in the experimental workflow for analyzing the in vitro metabolism of this compound.
Caption: Workflow for in vitro metabolism.
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by agonists such as this compound and 4-OH-GTS-21 leads to the opening of the ion channel and a subsequent influx of cations, most notably Ca2+.[12] This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of the PI3K/Akt and JAK2/STAT3 pathways, which are implicated in neuroprotection and anti-inflammatory effects.[12][13]
References
- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and urinary excretion of DMXBA (GTS-21), a compound enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Dmxb-a vs. Acetylcholinesterase Inhibitors: A Comparative Analysis for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Dmxb-a (also known as GTS-21), a partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), and acetylcholinesterase inhibitors (AChEIs), a class of drugs commonly used to treat cognitive symptoms in Alzheimer's disease. This comparison focuses on their mechanisms of action, clinical efficacy on cognitive domains, and safety profiles, supported by experimental data.
Executive Summary
This compound and acetylcholinesterase inhibitors represent two distinct pharmacological approaches to cognitive enhancement. This compound directly stimulates a specific subtype of nicotinic acetylcholine receptors, the α7-nAChR, which is involved in learning, memory, and attention. In contrast, acetylcholinesterase inhibitors work by increasing the overall levels of acetylcholine, a key neurotransmitter, in the brain by preventing its breakdown.
Clinical trial data for acetylcholinesterase inhibitors in Alzheimer's disease demonstrate modest but statistically significant improvements in global cognitive function. The clinical data for this compound in patient populations with cognitive deficits, such as schizophrenia, have not shown significant overall cognitive improvement in later-phase trials, although some early-phase studies and specific domain analyses suggest potential effects on attention and working memory. Direct head-to-head clinical trials comparing this compound with an acetylcholinesterase inhibitor have not been conducted, making any direct comparison of efficacy challenging.
Mechanism of Action
The two drug classes have fundamentally different mechanisms for modulating the cholinergic system to improve cognition.
This compound (GTS-21): As a selective partial agonist for the α7-nAChR, this compound directly binds to and activates these receptors. The α7-nAChR is a ligand-gated ion channel that, upon activation, allows an influx of calcium ions into the neuron. This influx triggers a cascade of downstream signaling events, including the activation of pathways like ERK1/2 and JNK-1, which are crucial for synaptic plasticity and neuronal survival.
Acetylcholinesterase Inhibitors (AChEIs): This class of drugs, which includes donepezil, rivastigmine, and galantamine, inhibits the enzyme acetylcholinesterase. This enzyme is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. By inhibiting this enzyme, AChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors.
Signaling Pathway Diagrams
Clinical Efficacy on Cognition: A Comparative Overview
Direct comparative trials between this compound and acetylcholinesterase inhibitors are not available. The following tables summarize findings from separate clinical trials.
Table 1: this compound (GTS-21) - Cognitive Outcomes in Schizophrenia
| Cognitive Domain (MATRICS Consensus Cognitive Battery) | Study | Dosage | Duration | Outcome vs. Placebo | Notes |
| Overall Cognition (Composite Score) | Freedman et al. (2008)[1][2] | 75 mg & 150 mg BID | 4 weeks | No significant difference | A Phase 2, double-blind, crossover trial in 31 subjects. |
| Attention / Vigilance | Freedman et al. (2008)[2] | 75 mg & 150 mg BID | 4 weeks | Significant improvement from baseline in the first treatment arm | Overall trial did not show a significant difference versus placebo. |
| Working Memory | Freedman et al. (2008)[2] | 75 mg & 150 mg BID | 4 weeks | Significant improvement from baseline in the first treatment arm | Overall trial did not show a significant difference versus placebo. |
| Verbal Learning | Freedman et al. (2008)[2] | 75 mg & 150 mg BID | 4 weeks | No significant difference | |
| Visual Learning | Freedman et al. (2008) | 75 mg & 150 mg BID | 4 weeks | Not specifically reported | |
| Reasoning / Problem Solving | Freedman et al. (2008) | 75 mg & 150 mg BID | 4 weeks | Not specifically reported | |
| Speed of Processing | Freedman et al. (2008) | 75 mg & 150 mg BID | 4 weeks | Not specifically reported |
Table 2: Acetylcholinesterase Inhibitors - Cognitive Outcomes in Alzheimer's Disease (Meta-analysis Data)
| Cognitive Outcome Measure | Drug Class | Duration | Mean Difference vs. Placebo (Lower score = improvement) | p-value |
| ADAS-Cog (11-item) | Galantamine (24 mg/day) | 6 months | -3.8 | < 0.001 |
| ADAS-Cog (11-item) | Donepezil (10 mg/day) | 24 weeks | -2.88 | < 0.0001 |
| ADAS-Cog | Rivastigmine (6-12 mg/day) | 26 weeks | Statistically significant improvement | < 0.0001 |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) is a standard tool for assessing the level of cognitive dysfunction in Alzheimer's disease.
Experimental Protocols
This compound (GTS-21) Phase 2 Trial in Schizophrenia (NCT00100165)[1][3]
-
Study Design: A three-arm, two-site, double-blind, crossover Phase 2 trial.
-
Participants: 31 non-smoking subjects with a diagnosis of schizophrenia, concurrently treated with antipsychotic drugs (excluding clozapine).
-
Intervention: Participants received this compound at two different doses (75 mg BID and 150 mg BID) and a placebo for periods of 4 weeks each, with the order of treatment randomized.
-
Primary Outcome Measure: Neurocognitive performance assessed by the MATRICS Consensus Cognitive Battery (MCCB).
-
Secondary Outcome Measures: Clinical effects assessed by the Scale for the Assessment of Negative Symptoms (SANS) and the Brief Psychiatric Rating Scale (BPRS).
Representative Acetylcholinesterase Inhibitor Trial (Donepezil in Alzheimer's Disease)
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with a diagnosis of mild to moderate probable Alzheimer's disease.
-
Intervention: Patients were randomized to receive either placebo, 5 mg/day donepezil, or 10 mg/day donepezil for 24 weeks.
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog).
-
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus).
-
-
Secondary Efficacy Measures:
-
Mini-Mental State Examination (MMSE).
-
Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB).
-
Safety and Tolerability
Table 3: Comparative Adverse Event Profiles
| Adverse Event | This compound (GTS-21) | Acetylcholinesterase Inhibitors |
| Gastrointestinal | Mild nausea reported in nearly half of subjects in a Phase 2 trial[1] | Nausea, vomiting, diarrhea are common, especially during dose titration. |
| Neurological | Mild tremor reported in a small number of subjects (5 of 31)[1] | Dizziness, headache, insomnia. |
| Cardiovascular | No significant cardiovascular adverse events reported in early trials[3] | Bradycardia (slow heart rate) and syncope (fainting) are potential risks. |
| Other | A transient decrease in white blood cell count was observed in one subject in a Phase 1 trial.[4] | Muscle cramps, fatigue, anorexia (loss of appetite). |
Conclusion
This compound and acetylcholinesterase inhibitors offer distinct approaches to cognitive enhancement by targeting different aspects of the cholinergic system. Acetylcholinesterase inhibitors have established, albeit modest, efficacy in improving global cognitive function in patients with Alzheimer's disease and are a current standard of care.
The clinical development of this compound for cognitive impairment in schizophrenia has not progressed to late-stage trials, as a key Phase 2 study did not meet its primary cognitive endpoint. However, the observation of potential effects on specific domains like attention and working memory in an early phase of that trial suggests that α7-nAChR agonism may still hold therapeutic potential, possibly for specific patient subgroups or cognitive deficits.
Further research, including potentially head-to-head trials, would be necessary to definitively compare the cognitive-enhancing effects of these two classes of drugs. For now, acetylcholinesterase inhibitors remain a validated therapeutic option for Alzheimer's disease, while the clinical utility of this compound for cognitive enhancement remains to be fully established.
References
- 1. The ADAS-cog and clinically meaningful change in the VISTA clinical trial of galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicenter randomized clinical trial of donepezil for memory impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of donepezil on central processing speed and attentional measures in Parkinson's disease with dementia and dementia with Lewy bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Early Dmxb-a Clinical Insights in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key findings from early clinical trials of Dmxb-a (GTS-21), a partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), and their replication in various animal models. The data presented herein aims to offer an objective comparison of the compound's performance and the translational validity of the preclinical experimental data.
Early clinical investigations of this compound, particularly in patients with schizophrenia, suggested potential therapeutic benefits in cognitive function and the amelioration of negative symptoms.[1][2] These initial human studies spurred further research in animal models to dissect the underlying mechanisms and validate these findings in controlled experimental settings. This guide summarizes the parallel data from both clinical trials and subsequent animal studies, providing detailed experimental protocols and visual workflows to support future research and development.
Comparative Data Summary
The following tables summarize the quantitative data from early this compound clinical trials and the corresponding animal model studies, focusing on cognitive enhancement and sensory processing.
Table 1: Cognitive Enhancement - Clinical vs. Animal Models
| Parameter | Early Clinical Trial Findings (Schizophrenia Patients) | Animal Model Findings | Animal Model Species/Type |
| Attention/ Vigilance | Significant improvement in the first treatment arm of a Phase 2 trial.[1][2] | Not explicitly measured with a direct correlate to the clinical test. However, tasks requiring attention for learning were improved. | N/A |
| Working Memory | Significant improvement in the first treatment arm of a Phase 2 trial.[1][2] | Improved performance in the 17-arm radial maze, a task with a significant working memory component.[3] | Aged Rats |
| Learning & Memory | A Phase 1 trial showed evidence for cognitive enhancement.[2] | - Enhanced acquisition in active avoidance and Lashley III maze tasks.[3]- Improved passive avoidance and spatial memory in the Morris water task.[4]- Attenuated memory dysfunction in an Alzheimer's disease model.[5] | - Aged Rats[3]- Rats with nucleus basalis lesions[4]- Transgenic mouse model of AD[5] |
| Executive Function | No significant overall improvement on the MATRICS Consensus Cognitive Battery (MCCB) in a Phase 2 crossover trial.[1][2] | Attenuated ketamine-induced impairment in the object retrieval-detour task, which is dependent on the prefrontal cortex.[6] | Rhesus Monkeys |
Table 2: Sensory Processing & Negative Symptoms - Clinical vs. Animal Models
| Parameter | Early Clinical Trial Findings (Schizophrenia Patients) | Animal Model Findings | Animal Model Species/Type |
| Negative Symptoms | Significant improvement in total SANS score, particularly in anhedonia and alogia subscales, at the 150 mg dose.[2] | While direct models of negative symptoms like anhedonia are not detailed in the initial searches, improved cognitive function in animal models may underlie some aspects of negative symptom improvement. | N/A |
| Sensory Gating/ Inhibition | Diminished hippocampal activity during smooth pursuit eye movements, suggesting modulation of inhibitory circuits.[7] | - Improved deficient sensory inhibition of the P20-N40 auditory evoked potential.[8]- Normalized auditory gating deficits.[9] | - DBA/2 Mice[8]- Isolation-reared Rats[9] |
Experimental Protocols
Detailed methodologies for key animal experiments that replicate clinical findings are outlined below.
Cognitive Enhancement in Aged Rats
-
Objective: To assess the effect of chronic this compound (GTS-21) administration on learning and memory in aged rats.
-
Animal Model: Aged (22-24 months old) male rats.
-
Methodology: Rats received daily intraperitoneal (i.p.) injections of GTS-21 (1 mg/kg), nicotine (0.02 mg/kg), or saline vehicle 15 minutes prior to behavioral testing.
-
Behavioral Tasks:
-
One-way Active Avoidance: Assesses learning and memory by training rats to avoid an aversive stimulus.
-
Lashley III Maze: A complex maze to evaluate spatial learning and memory.
-
17-Arm Radial Maze: This task assesses both working and reference memory by requiring rats to visit each arm of the maze for a food reward without re-entering previously visited arms.[3]
-
-
Key Findings Replicated: The results indicated that GTS-21 was as effective as nicotine in enhancing the acquisition of learning in the active avoidance and Lashley III maze tasks. In the 17-arm radial maze, GTS-21 improved both general learning and long-term (reference) memory, mirroring the pro-cognitive effects observed in early clinical trials.[3]
Sensory Inhibition in DBA/2 Mice
-
Objective: To determine if orally administered this compound can improve deficient sensory inhibition, a phenotype relevant to schizophrenia.
-
Animal Model: DBA/2 mice, which spontaneously exhibit deficits in sensory inhibition.
-
Methodology: this compound (10 mg/kg) was administered intragastrically. Sensory inhibition was assessed by measuring the hippocampal evoked potential in response to paired auditory stimuli (500-msec interstimulus interval). The response to the second stimulus (test) is typically inhibited compared to the first (conditioning); a deficit in this inhibition is observed in this mouse strain and in schizophrenia.
-
Key Findings Replicated: Gastric administration of this compound significantly improved sensory inhibition in the DBA/2 mice.[8] This effect was blocked by the α7-nAChR antagonist alpha-bungarotoxin, confirming the receptor-specific action. This preclinical finding aligns with clinical fMRI data showing this compound modulates hippocampal activity.[7]
Cognitive Deficits in Ketamine-Impaired Rhesus Monkeys
-
Objective: To evaluate the ability of this compound (GTS-21) to reverse cognitive deficits induced by the NMDA receptor antagonist ketamine, a model relevant to schizophrenia.
-
Animal Model: Rhesus monkeys trained on a cognitive task.
-
Methodology: Monkeys were trained on the object retrieval-detour task, which is dependent on the prefrontal cortex. Performance was impaired by the administration of ketamine. The ability of pre-treatment with GTS-21 (0.03 mg/kg) to attenuate this impairment was assessed.
-
Key Findings Replicated: Pre-treatment with GTS-21 significantly attenuated the ketamine-induced cognitive impairment.[6] This finding in a primate model provides strong preclinical support for the pro-cognitive potential of α7-nAChR agonism observed in early human trials.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflows described above.
Caption: Proposed signaling pathway of this compound at the synapse.
Caption: Experimental workflows for key animal model studies.
Caption: Logical relationship between clinical findings and animal model replications.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Initial Phase 2 Trial of a Nicotinic Agonist in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Magnetic Resonance Imaging of Effects of a Nicotinic Agonist in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intragastric this compound, an alpha7 nicotinic agonist, improves deficient sensory inhibition in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMXB, an alpha7 nicotinic agonist, normalizes auditory gating in isolation-reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Dmxb-a in Comparison to Other Nootropics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a novel nootropic agent is paramount for assessing its potential clinical utility and safety profile. This guide provides a comparative analysis of the therapeutic window of Dmxb-a (also known as GTS-21), a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, with other established nootropics, namely piracetam, aniracetam, and modafinil. The comparison is supported by available preclinical and clinical data, with a focus on quantitative measures of efficacy and toxicity.
Executive Summary
This compound, a promising nootropic agent, demonstrates a potentially wide therapeutic window, characterized by its high selectivity for the α7 nAChR and a favorable safety profile observed in early clinical trials. While direct comparative studies establishing a definitive therapeutic index are limited, preclinical data suggests that this compound exerts its cognitive-enhancing effects at doses significantly lower than those causing adverse effects. In contrast, while classic nootropics like piracetam and aniracetam also exhibit low toxicity, their therapeutic efficacy can be less pronounced. Modafinil, a wakefulness-promoting agent with nootropic properties, has a well-defined effective dose range but also carries a higher potential for side effects. This guide synthesizes the available data to facilitate a comparative assessment for research and development purposes.
Comparative Analysis of Therapeutic Windows
The therapeutic window of a drug is the range between the minimum effective dose (ED50) and the minimum toxic dose (TD50). A wider therapeutic window indicates a safer drug. The following table summarizes the available quantitative data for this compound and comparator nootropics. It is important to note that direct comparison is challenging due to variations in experimental models and methodologies.
| Compound | Class | Mechanism of Action | Effective Dose (ED50) / Effective Dose Range | Toxic Dose (TD50) / Lethal Dose (LD50) | Therapeutic Index (TI = TD50/ED50 or LD50/ED50) |
| This compound (GTS-21) | α7 nAChR Partial Agonist | Selective partial agonist of the α7 nicotinic acetylcholine receptor. | Animal Models: 0.5 - 10 mg/kg (cognitive enhancement in rats and mice)[1] | Animal Models: Described as "much less toxic than nicotine"[2]. Specific TD50/LD50 values are not readily available in the reviewed literature. Humans: Phase I trials showed good tolerability at large doses.[2] | Not established due to lack of specific TD50/LD50 data. |
| Piracetam | Racetam | Positive allosteric modulator of AMPA receptors; enhances membrane fluidity. | Animal Models: 200 - 600 mg/kg (cognitive enhancement in rats)[3][4] | Rats (oral): LD50: 5600 mg/kg[5] Mice (oral): LD50: 20000 mg/kg[5] | Rats: ~9-28 (estimated) Mice: >33 (estimated) |
| Aniracetam | Racetam | AMPA receptor modulator; enhances glutamatergic neurotransmission. | Animal Models: 50 - 100 mg/kg (cognitive enhancement in mice)[6][7] | Mice (oral): LD50 values not consistently reported, but generally considered to have low toxicity. | Not established due to lack of consistent LD50 data. |
| Modafinil | Wakefulness-promoting agent | Dopamine reuptake inhibitor. | Humans: 100 - 400 mg (cognitive enhancement in non-sleep-deprived individuals)[8][9][10][11] Animal Models: 5 - 10 mg/kg (improved working memory in rats)[12] | Rats (oral): LD50: >3400 mg/kg[13] Humans: Overdoses up to 4500 mg have been reported without being life-threatening.[13] | Rats: >340 (estimated) |
Mechanism of Action and Signaling Pathways
This compound's nootropic effects are primarily mediated through its action as a selective partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor, a ligand-gated ion channel with high calcium permeability, triggers several downstream signaling cascades implicated in synaptic plasticity, learning, and memory.
Experimental Protocols
The determination of a therapeutic window relies on robust preclinical and clinical experimental protocols. Below are representative methodologies for assessing the efficacy and toxicity of nootropic agents.
Assessment of Cognitive Enhancement (Efficacy)
a) Morris Water Maze (Animal Model)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Objective: To evaluate the effect of a test compound on spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a submerged escape platform.
-
Procedure:
-
Habituation: Animals are trained to find a visible platform.
-
Acquisition Phase: The platform is hidden, and animals are given multiple trials from different starting positions to learn its location using distal cues. The test compound or vehicle is administered prior to the trials.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Endpoint: The effective dose (ED50) is the dose of the compound that produces 50% of the maximum improvement in performance (e.g., reduction in escape latency or increase in time spent in the target quadrant).
b) Passive Avoidance Task (Animal Model)
This task assesses learning and memory based on an animal's ability to avoid an aversive stimulus.
-
Objective: To evaluate the effect of a test compound on fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is associated with a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience. The test compound or vehicle is administered before or after the training session.
-
-
Endpoint: The ED50 is the dose that produces a 50% increase in the latency to enter the dark compartment compared to the control group.
Assessment of Toxicity
a) Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of a compound.
-
Procedure: Different groups of animals (e.g., rats or mice) are administered escalating single doses of the test compound. The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Endpoint: The LD50 is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
b) Dose Range-Finding and Maximum Tolerated Dose (MTD) Studies
-
Objective: To identify the range of doses that are well-tolerated and to determine the highest dose that does not cause unacceptable toxicity.
-
Procedure: Animals are administered the test compound daily for a specified duration (e.g., 7 or 28 days) at multiple dose levels. Clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters are monitored. At the end of the study, a full histopathological examination is performed.
-
Endpoint: The MTD is the highest dose that does not cause study-limiting toxicity.
Conclusion
The assessment of the therapeutic window is a critical step in the development of any new nootropic agent. This compound shows significant promise with a potentially wide therapeutic margin, a desirable characteristic for a cognitive enhancer. However, the lack of publicly available, head-to-head comparative studies with precise therapeutic indices necessitates further research to definitively establish its superiority over existing nootropics. The experimental protocols outlined in this guide provide a framework for conducting such crucial preclinical and clinical evaluations, which will be instrumental in determining the future therapeutic role of this compound and other novel cognitive enhancers. Researchers are encouraged to employ standardized and validated methodologies to ensure the generation of comparable and reliable data.
References
- 1. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 7. Aniracetam improves contextual fear conditioning and increases hippocampal gamma-PKC activation in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does modafinil enhance cognitive performance in young volunteers who are not sleep-deprived? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Effects of modafinil on cognitive and meta-cognitive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modafinil - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Dmxb-a (GTS-21): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Dmxb-a, also known as GTS-21, a selective α7 nicotinic acetylcholine receptor agonist.
This compound, or (3E)-3-[(2,4-dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3'-bipyridine, is a solid powder utilized in research.[1][2] Adherence to proper disposal protocols is critical for minimizing safety risks and environmental impact. This document outlines the necessary procedures based on safety data sheet (SDS) guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1]
Key Safety Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[1] |
Always consult the specific Safety Data Sheet (SDS) for your this compound product for the most accurate and detailed safety information.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound powder should be collected in a designated and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should also be considered hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
2. Waste Collection and Storage:
-
Use a dedicated, sealable, and properly labeled waste container. The label should clearly state "Hazardous Waste" and include the chemical name "this compound" or "GTS-21".
-
Store the waste container in a designated and secure area, away from incompatible materials.
-
Keep the container closed except when adding waste.
3. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow your institution's specific procedures for waste manifest and pickup scheduling.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or another solvent recommended by your institution's safety protocols).
-
Dispose of all cleaning materials as contaminated waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Handling Guide for Dmxb-a (GTS-21)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of Dmx-a, also known as GTS-21, a selective α7 nicotinic acetylcholine receptor agonist. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against exposure to Dmxb-a. The following table summarizes the recommended PPE based on the associated hazards.
| Hazard Category | Required PPE |
| Acute Oral Toxicity (Category 4) | Standard laboratory PPE (lab coat, gloves, eye protection). Avoid ingestion. |
| Skin Irritation (Category 2) | Chemical-resistant gloves (e.g., nitrile), lab coat or protective clothing. |
| Serious Eye Irritation (Category 2A) | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. |
| Respiratory Tract Irritation | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is necessary to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE :
-
Before handling, put on all required PPE as outlined in the table above. Ensure gloves are intact and provide adequate chemical resistance.
-
-
Handling the Compound :
-
Avoid generating dust or aerosols.
-
When weighing the solid compound, do so carefully within a fume hood or a ventilated balance enclosure.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined below.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Doffing PPE :
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove lab coat and any other protective clothing.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All this compound waste and contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation :
-
Do not dispose of this compound waste in general laboratory trash or down the drain.
-
Segregate all materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and used PPE, into a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Use a chemically resistant and leak-proof container for waste collection.
-
Keep the hazardous waste container securely closed when not in use.
-
-
Waste Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Experimental Protocols Cited
The safety and handling procedures outlined in this document are based on standard laboratory practices and information derived from Safety Data Sheets for this compound (GTS-21).
Visualizing Safety and Handling Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
